molecular formula C6H9Cl B1361362 1-Chlorocyclohexene CAS No. 930-66-5

1-Chlorocyclohexene

Cat. No.: B1361362
CAS No.: 930-66-5
M. Wt: 116.59 g/mol
InChI Key: BUAKPITZELZWNI-UHFFFAOYSA-N
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Description

1-Chlorocyclohexene is a useful research compound. Its molecular formula is C6H9Cl and its molecular weight is 116.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAKPITZELZWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073243
Record name 1-Chlorocyclohexene
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Molecular Weight

116.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-66-5, 88967-57-1
Record name Cyclohexene, 1-chloro-
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Record name Cyclohexene, 1-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CHLOROCYCLOHEXENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chlorocyclohexene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorocyclohexene is a halogenated hydrocarbon with significant applications as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and reactivity. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a thorough analysis of its spectroscopic characteristics. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating essential data and methodologies related to this compound.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] It is characterized by its cyclic alkene structure with a chlorine substituent on the double bond, which significantly influences its reactivity.[1] It is generally soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons, but has very low solubility in water due to its non-polar nature.[1]

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₉Cl[1][2]
Molecular Weight 116.59 g/mol [3]
CAS Number 930-66-5[3]
Appearance Clear, colorless liquid[1]
Boiling Point 142.7 °C at 760 mmHg[4]
Melting Point -45 °C[1]
Density 1.02 g/cm³[4][5]
Refractive Index (n²⁰/D) 1.48[5]
Flash Point 35.9 °C[4][5]
Solubility Insoluble in water; Soluble in organic solvents.[1]
Vapor Pressure 6.92 mmHg at 25 °C[6]

Molecular Structure

The structure of this compound features a six-membered carbon ring containing one double bond, with a chlorine atom attached to one of the sp²-hybridized carbons. This arrangement results in a planar configuration of the atoms involved in the double bond and the chlorine atom.

The user's request for specific bond lengths and angles could not be fulfilled with the available search results. Computational modeling would be required to obtain this data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.9 - 6.1m1HVinylic proton (-CH=)
~2.1 - 2.3m4HAllylic protons (-CH₂-)
~1.6 - 1.8m4HAliphatic protons (-CH₂-)

Note: Predicted data based on typical values for similar structures.

¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~130 - 135C-Cl
~125 - 130C=C
~25 - 35Allylic carbons
~20 - 25Aliphatic carbons

Note: Predicted data based on typical values for similar structures. The presence of the chlorine atom deshields the carbon it is attached to, shifting it downfield.[7][8][9]

Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational Mode
~3020 - 3100=C-H Stretch
~2850 - 2960C-H Stretch (alkane)
~1640 - 1660C=C Stretch
~720 - 760C-Cl Stretch

Note: Data is inferred from the spectra of cyclohexene (B86901) and general ranges for functional groups.[10]

Mass Spectrometry (MS) Data
m/zInterpretation
116/118Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
81[M - Cl]⁺
79Likely loss of HCl and a methyl radical.

Note: Fragmentation pattern is predicted based on common fragmentation pathways for halogenated alkenes.[2][11][12][13]

Experimental Protocols

Synthesis of this compound from Cyclohexanol (B46403)

This protocol describes the synthesis of this compound via the dehydration of cyclohexanol followed by chlorination. A more direct, though related, synthesis of the saturated chlorocyclohexane (B146310) is often performed first.

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine cyclohexanol and concentrated hydrochloric acid in a 1:2 molar ratio.

  • Add a catalytic amount of anhydrous calcium chloride.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude product by distillation to obtain this compound.

This is a generalized procedure based on the synthesis of chlorocyclohexane.[4][14][15]

G Synthesis of this compound from Cyclohexanol Cyclohexanol Cyclohexanol Protonation Protonation of -OH group (with HCl) Cyclohexanol->Protonation + HCl Oxonium_ion Intermediate Oxonium Ion Protonation->Oxonium_ion Carbocation Formation of Cyclohexyl Carbocation Oxonium_ion->Carbocation - H₂O Chloride_attack Nucleophilic Attack by Cl⁻ Carbocation->Chloride_attack Chlorocyclohexane Chlorocyclohexane Chloride_attack->Chlorocyclohexane Elimination Elimination (Dehydrohalogenation) Chlorocyclohexane->Elimination Base/Heat Product This compound Elimination->Product

Fig. 1: Synthetic pathway from cyclohexanol.
Elimination Reaction: Synthesis of Cyclohexadiene

This protocol describes a typical E2 elimination reaction of this compound using a strong, sterically hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (solvent)

  • Round-bottom flask, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.

  • Dissolve this compound in anhydrous tert-butanol.

  • Add potassium tert-butoxide (approximately 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the resulting cyclohexadiene by distillation.

This procedure is based on typical E2 elimination reactions using potassium tert-butoxide.[5][16][17]

G E2 Elimination of this compound Reactant This compound Base_attack Proton Abstraction by KOtBu Reactant->Base_attack + KOtBu Transition_state Concerted Transition State Base_attack->Transition_state Product 1,3-Cyclohexadiene Transition_state->Product Byproducts KCl + t-BuOH Transition_state->Byproducts

Fig. 2: E2 elimination pathway.

Reactivity and Potential in Drug Development

This compound's reactivity is dominated by its vinyl halide and alkene functionalities. It can undergo nucleophilic substitution reactions, although these are generally slower than for saturated alkyl halides due to the increased strength of the sp² C-Cl bond.[18] It readily undergoes elimination reactions to form cyclohexadienes.

The double bond can participate in electrophilic addition reactions. For instance, reaction with HBr proceeds via a stable carbocation intermediate to yield 1-bromo-1-chlorocyclohexane as the major product.[19] Furthermore, this compound is a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of C-C bonds and the synthesis of more complex aryl-substituted cyclohexenes.[20]

While this compound is a valuable synthetic intermediate for pharmaceuticals and agrochemicals, there is limited publicly available information on its direct biological activity or its involvement in specific signaling pathways.[1] Its utility in drug development is primarily as a precursor for more complex molecular scaffolds.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly in elimination and cross-coupling reactions, makes it a valuable building block in organic synthesis. While direct biological applications are not widely documented, its role as a precursor in the synthesis of pharmaceutically relevant molecules is significant. This guide provides a consolidated resource of its properties, spectroscopic data, and experimental protocols to aid researchers in its effective and safe utilization.

References

Spectroscopic Data Analysis of 1-Chlorocyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chlorocyclohexene, a valuable intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical research who utilize spectroscopic techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₆H₉Cl, Molecular Weight: 116.59 g/mol ) are summarized below. These data are essential for the structural verification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.9 - 6.1Triplet1HVinylic Proton (H-2)
~2.2 - 2.4Multiplet2HAllylic Protons (H-6)
~2.0 - 2.2Multiplet2HAllylic Protons (H-3)
~1.6 - 1.8Multiplet4HAliphatic Protons (H-4, H-5)

Note: Predicted data is based on computational models and may vary from experimental values.

¹³C NMR (Carbon-13) NMR Data

A ¹³C NMR spectrum was reportedly acquired on a Bruker AM-270 instrument. The expected chemical shifts are as follows:

Chemical Shift (δ) ppmCarbon Assignment
~130 - 135C-1 (C-Cl)
~125 - 130C-2 (=CH)
~30 - 35C-6 (-CH₂-)
~25 - 30C-3 (-CH₂-)
~20 - 25C-4, C-5 (-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3020Medium=C-H Stretch
~2960 - 2850StrongC-H Stretch (Aliphatic)
~1650 - 1630MediumC=C Stretch
~1450 - 1430Medium-CH₂- Scissoring
~800 - 600StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented is from Electron Ionization (EI) mass spectrometry.

m/zRelative IntensityProposed Fragment
118/120Moderate[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl)
82High[M - HCl]⁺
81High[C₆H₉]⁺
79Moderate[C₆H₇]⁺
53High[C₄H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of liquid this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is used.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is used.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlet peaks for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is employed.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like this compound. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Inlet System: Gas Chromatography (GC) is typically used for the introduction of volatile liquid samples like this compound.

  • Ionization Source: Electron Ionization (EI) at 70 eV is the standard method for creating a reproducible fragmentation pattern.

Instrumentation and Data Acquisition:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping to 250°C at 10°C/min.

  • MS Conditions:

    • Mass Range: m/z 35 - 300.

    • Scan Rate: 2-3 scans per second.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid for ATR Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Characteristic Absorptions (C=C, C-H, C-Cl) IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

Mass_Spec_Fragmentation cluster_frags mol_ion [C₆H₉Cl]⁺˙ m/z 118/120 frag1 [C₆H₈]⁺˙ m/z 82 mol_ion->frag1 -HCl frag2 [C₆H₉]⁺ m/z 81 mol_ion->frag2 -Cl• frag3 [C₆H₇]⁺ m/z 79 frag2->frag3 -H₂ frag4 [C₄H₅]⁺ m/z 53 frag2->frag4 -C₂H₄

Key fragmentation pathways of this compound in EI-MS.

An In-depth Technical Guide to the Synthesis of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chlorocyclohexene, a valuable intermediate in organic synthesis. The primary focus of this document is the detailed experimental protocol for the preparation of this compound from cyclohexanone (B45756) using phosphorus pentachloride (PCl₅). This guide includes a thorough examination of the reaction mechanism, a detailed experimental workflow, and a compilation of quantitative data, including spectroscopic information for the characterization of the final product. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to safely and efficiently synthesize this compound.

Introduction

This compound is a vinyl chloride that serves as a versatile building block in the synthesis of a variety of organic molecules. Its reactivity, stemming from the presence of the carbon-carbon double bond and the chloro substituent, allows for a range of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. While the direct chlorination of cyclohexene (B86901) does not yield this compound, a reliable synthetic route proceeds from the readily available starting material, cyclohexanone. This guide will focus on the well-established method of converting cyclohexanone to this compound using phosphorus pentachloride.

Reaction Mechanism

The conversion of cyclohexanone to this compound with phosphorus pentachloride proceeds through a multi-step mechanism. The initial step involves the nucleophilic attack of the carbonyl oxygen of cyclohexanone on the phosphorus atom of PCl₅. This is followed by a series of intermediates, ultimately leading to the formation of a gem-dichloro intermediate, which then undergoes elimination to yield the final product, this compound.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Cyclohexanone Cyclohexanone Intermediate1 Oxonium Intermediate Cyclohexanone->Intermediate1 Attack on PCl₅ PCl5 PCl₅ PCl5->Intermediate1 Intermediate2 Gem-dichloro Intermediate Intermediate1->Intermediate2 Chloride Attack & Rearrangement Product This compound Intermediate2->Product Elimination of HCl

Caption: Reaction mechanism for the synthesis of this compound from cyclohexanone and PCl₅.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from cyclohexanone using phosphorus pentachloride.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
CyclohexanoneC₆H₁₀O98.1410.0 g (10.4 mL)0.102
Phosphorus pentachloridePCl₅208.2421.2 g0.102
Anhydrous diethyl ether(C₂H₅)₂O74.12100 mL-
Crushed iceH₂O18.02~100 g-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

3.2. Procedure

A detailed workflow for the synthesis is presented below:

experimental_workflow start Start step1 Suspend PCl₅ in anhydrous diethyl ether in a flask. start->step1 step2 Cool the suspension in an ice bath. step1->step2 step3 Slowly add a solution of cyclohexanone in anhydrous diethyl ether. step2->step3 step4 Stir the reaction mixture at room temperature for several hours. step3->step4 step5 Carefully pour the reaction mixture onto crushed ice. step4->step5 step6 Separate the organic layer using a separatory funnel. step5->step6 step7 Wash the organic layer with saturated NaHCO₃ solution and then with water. step6->step7 step8 Dry the organic layer over anhydrous Na₂SO₄. step7->step8 step9 Filter to remove the drying agent. step8->step9 step10 Remove the solvent by rotary evaporation. step9->step10 step11 Purify the crude product by fractional distillation under reduced pressure. step10->step11 end Obtain pure this compound step11->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-step Instructions:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend phosphorus pentachloride (21.2 g, 0.102 mol) in anhydrous diethyl ether (50 mL).

  • Cool the stirred suspension in an ice-water bath.

  • Prepare a solution of cyclohexanone (10.0 g, 0.102 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the PCl₅ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as hydrogen chloride gas is evolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL).

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the resulting crude oil by fractional distillation under reduced pressure to afford pure this compound. The expected boiling point is approximately 55-57 °C at 20 mmHg. A typical yield for this reaction is in the range of 60-70%.

Data Presentation

4.1. Physical and Spectroscopic Data of this compound

The following table summarizes the key physical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₆H₉Cl
Molecular Weight 116.59 g/mol [1]
Appearance Colorless liquid
Boiling Point 142 °C at 760 mmHg
Density 1.05 g/cm³
¹H NMR (CDCl₃, δ ppm) ~5.9 (t, 1H, vinylic), ~2.2 (m, 2H, allylic), ~2.1 (m, 2H, allylic), ~1.7 (m, 2H), ~1.6 (m, 2H)
¹³C NMR (CDCl₃, δ ppm) ~130 (vinylic-Cl), ~125 (vinylic), ~35 (allylic), ~28 (allylic), ~25, ~22
IR (neat, cm⁻¹) ~3050 (C-H, sp²), ~2940, 2860 (C-H, sp³), ~1650 (C=C), ~730 (C-Cl)
Mass Spectrum (m/z) 116 (M⁺), 81, 79, 67

Safety Precautions

  • Phosphorus pentachloride is a corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrogen chloride gas. Handle PCl₅ in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diethyl ether is highly flammable. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.

  • The reaction and work-up procedures should be carried out in a well-ventilated fume hood due to the evolution of hydrogen chloride gas.

Conclusion

The synthesis of this compound from cyclohexanone using phosphorus pentachloride is a robust and reliable method for obtaining this important synthetic intermediate. This guide provides a detailed protocol, mechanistic insights, and essential data to aid researchers in its successful preparation. Adherence to the outlined safety precautions is critical for the safe execution of this procedure.

References

An In-depth Technical Guide to the Physical Properties of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 1-chlorocyclohexene, a halogenated hydrocarbon with significant applications in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental context, and process visualizations to support advanced research and application.

Physical and Chemical Properties

This compound (CAS No: 930-66-5) is a cyclic alkene with the chemical formula C₆H₉Cl.[1] At room temperature, it exists as a clear, colorless, and volatile liquid.[1] Its molecular structure, featuring a chlorine atom attached to a double bond within a six-membered ring, imparts unique reactivity and physical characteristics.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability in the literature, which can be attributed to differences in measurement conditions and purity of the samples. The following table summarizes the reported values for its boiling point and density.

Physical PropertyReported ValueSource
Boiling Point 161.00 °C[1]
142.7 °C at 760 mmHg[2]
~110.59 °C (estimate)[3][4][5][6]
Density 0.9570 g/cm³[1]
1.02 g/cm³[2]
1.0361 g/cm³[3][4][5][6]

Experimental Protocols: Synthesis of Halogenated Cyclohexanes

While specific experimental details for determining the boiling point and density of this compound are not extensively detailed in the provided search results, protocols for the synthesis of related chlorocyclohexane (B146310) compounds offer insight into the laboratory procedures used for handling and purifying such substances. A common method for synthesizing chlorocyclohexane, a saturated analog, is via a nucleophilic substitution (SN1) reaction from cyclohexanol (B46403).

Example Protocol: Synthesis of Chlorocyclohexane from Cyclohexanol

This protocol describes a typical laboratory-scale synthesis which involves the reaction of cyclohexanol with hydrochloric acid, often catalyzed by zinc chloride. The resulting product is then purified.

  • Reaction Setup : Cyclohexanol is reacted with concentrated hydrochloric acid and a Lewis acid catalyst like zinc chloride in a round-bottom flask equipped with a reflux condenser.[7][8]

  • Reflux : The reaction mixture is heated to reflux. This increases the reaction rate by allowing the reaction to be carried out at a controlled, elevated temperature.[8]

  • Workup and Separation : After cooling, the organic layer containing the chlorocyclohexane product is separated from the aqueous layer using a separatory funnel.[8][9]

  • Washing : The organic layer is washed sequentially with water, a sodium bicarbonate or sodium carbonate solution to neutralize excess acid, and finally with a saturated sodium chloride solution to aid in the removal of water.[9]

  • Drying : The crude product is dried over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate, to remove residual water.[9]

  • Purification : The final product is purified by distillation to separate the chlorocyclohexane from any remaining starting material or byproducts.[10]

The physical properties of the purified product, such as boiling point and density, would then be determined using standard laboratory techniques like distillation under controlled pressure and pycnometry, respectively.

Process Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a chlorinated cyclohexane, which is a foundational procedure in many organic chemistry laboratories.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants Cyclohexanol + HCl + ZnCl₂ Reflux Heating under Reflux Reactants->Reflux Reaction Initiation Separation Phase Separation (Separatory Funnel) Reflux->Separation Cooling Washing Washing Steps (Water, NaHCO₃, Brine) Separation->Washing Organic Layer Drying Drying (e.g., Anhydrous CaCl₂) Washing->Drying Distillation Fractional Distillation Drying->Distillation Product Purified Chlorocyclohexane Distillation->Product

Caption: Workflow for the Synthesis and Purification of Chlorocyclohexane.

References

An In-Depth Technical Guide to the Solubility of 1-Chlorocyclohexene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorocyclohexene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, miscibility, and the experimental protocols for determining these properties.

Introduction to this compound

This compound (C₆H₉Cl) is a halogenated cyclic alkene.[1] Its molecular structure, consisting of a cyclohexene (B86901) ring with a chlorine atom attached to one of the double-bonded carbons, governs its physical and chemical properties, including its solubility.[1] This compound serves as a versatile intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and agrochemicals.[1] Understanding its solubility is crucial for reaction design, purification processes, and formulation development.

Solubility of this compound: A Qualitative Overview

This compound is a non-polar to weakly polar molecule. Following the principle of "like dissolves like," it exhibits high solubility in a wide range of organic solvents and very low solubility in water.[1] The non-polar cyclohexene ring is the dominant feature of the molecule, leading to favorable interactions with non-polar and weakly polar organic solvents.[1] While the carbon-chlorine bond introduces some polarity, it is insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water, resulting in poor aqueous solubility.[1]

Data Presentation

Table 1: Qualitative Solubility and Miscibility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsQualitative Solubility/Miscibility with this compound
Alcohols Methanol, EthanolSoluble / Miscible
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble / Miscible
Ketones AcetoneSoluble / Miscible
Aromatic Hydrocarbons Benzene, TolueneSoluble / Miscible
Halogenated Solvents Dichloromethane, ChloroformSoluble / Miscible
Apolar Solvents Hexane, CyclohexaneSoluble / Miscible
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF)Likely Soluble / Miscible
Water WaterVery Low Solubility / Immiscible

Note: "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Soluble" is used where miscibility is highly likely but not explicitly stated in the literature for this compound itself. For the related compound chlorocyclohexane, it is reported to be miscible with alcohol, ether, acetone, and benzene.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. The choice of method depends on the specific solvent and the analytical capabilities available.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a solvent.[3][4][5][6][7]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.[3]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3][5] A thermostatically controlled shaker or incubator should be used to maintain a constant temperature.[6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. If necessary, centrifuge the sample to facilitate the separation of the saturated solution from the excess solute.[3]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. Common methods include:

    • Gas Chromatography (GC): Due to the volatile nature of this compound, GC is a highly suitable method for quantification.[8][9][10] A calibration curve is prepared using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If this compound exhibits a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.[5]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantification, particularly if GC is not available.

Visual Method for Determining Miscibility

A simple visual method can be used to determine if this compound is miscible with a particular solvent.[11]

Methodology:

  • Mixing: In a clear, sealed container (e.g., a test tube or vial), add equal volumes of this compound and the test solvent.

  • Observation: Vigorously shake the container and then allow it to stand.

  • Assessment:

    • Miscible: If a single, clear liquid phase is observed, the two liquids are miscible.[11]

    • Immiscible: If two distinct layers form, the liquids are immiscible.[11]

    • Partially Miscible: If the mixture initially appears cloudy and then separates into two layers, the liquids are partially miscible.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to a known volume of solvent equilibrate Agitate at constant temperature (24-72 hours) prep->equilibrate separate Cease agitation and allow undissolved solute to settle equilibrate->separate centrifuge Centrifuge (optional) separate->centrifuge sample Withdraw aliquot of saturated supernatant separate->sample centrifuge->sample quantify Quantify concentration (e.g., GC, UV-Vis) sample->quantify result Determine Equilibrium Solubility quantify->result

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Factors Influencing Solvent Choice in Reactions

The solubility of this compound is a key factor in its application in organic synthesis. The choice of solvent can significantly impact reaction outcomes.

solvent_choice_factors cluster_factors Factors Influencing Solvent Choice cluster_solvent Solvent Selection cluster_outcomes Desired Outcomes solubility Solubility of Reactants (e.g., this compound, Nucleophile) optimal_solvent Optimal Solvent System solubility->optimal_solvent reaction_mechanism Reaction Mechanism (e.g., SN1, SN2) reaction_mechanism->optimal_solvent product_isolation Ease of Product Isolation product_isolation->optimal_solvent reaction_conditions Reaction Conditions (Temperature, Pressure) reaction_conditions->optimal_solvent high_yield High Reaction Yield optimal_solvent->high_yield high_selectivity High Selectivity optimal_solvent->high_selectivity efficient_process Efficient and Safe Process optimal_solvent->efficient_process

Caption: Key factors influencing the selection of a solvent for reactions involving this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the readily available literature, its chemical structure strongly suggests high solubility and miscibility in a wide array of non-polar and weakly polar organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of the solubility characteristics of this compound is paramount for its effective use in research, development, and manufacturing within the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Stability and Reactivity Profile of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorocyclohexene is a versatile cyclic vinyl halide that serves as a valuable intermediate in organic synthesis. Its unique structural features, a chlorine atom attached to a double bond within a six-membered ring, impart a distinct reactivity profile that makes it a subject of interest for the synthesis of a variety of molecular scaffolds relevant to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key data, detailed experimental protocols, and visual representations of its chemical behavior to aid researchers in its effective utilization.

Stability Profile

The stability of this compound is influenced by a combination of electronic and steric factors inherent to its structure. While it is a relatively stable compound under standard conditions, it can undergo decomposition or rearrangement under specific thermal or chemical stresses.

Thermodynamic Data

Quantitative data on the thermodynamic properties of this compound is crucial for understanding its intrinsic stability and predicting its behavior in chemical reactions. The following table summarizes key thermophysical and thermochemical data available from the National Institute of Standards and Technology (NIST).[1]

PropertyValueUnitsReference
Molecular Weight116.59 g/mol --INVALID-LINK--
Boiling Point142-143°C--INVALID-LINK--
Standard Enthalpy of Formation (gas)Not availablekJ/mol
Standard Enthalpy of VaporizationNot availablekJ/mol
Factors Influencing Stability

Several factors can affect the stability of this compound:

  • Temperature: Like most organic compounds, this compound will decompose at elevated temperatures. The primary decomposition pathway is likely to be dehydrochlorination to form cyclohexadiene.

  • Light: Photochemical conditions, particularly in the presence of initiators, can promote free-radical reactions, leading to chlorination or other transformations.

  • Acids and Bases: Strong acids can protonate the double bond, leading to the formation of a carbocation and subsequent reactions. Strong bases can promote elimination reactions.

  • Oxidizing Agents: The double bond in this compound is susceptible to oxidation by various oxidizing agents.

The following diagram illustrates the general factors that can influence the stability of this compound.

StabilityFactors cluster_factors Influencing Factors This compound This compound Decomposition Decomposition This compound->Decomposition Temperature Temperature Temperature->Decomposition Light Light Light->Decomposition Acids/Bases Acids/Bases Acids/Bases->Decomposition Oxidizing Agents Oxidizing Agents Oxidizing Agents->Decomposition

Caption: Factors influencing the decomposition of this compound.

Reactivity Profile

This compound exhibits a diverse range of reactivity, participating in addition, elimination, nucleophilic substitution, and organometallic reactions.

Addition Reactions

The double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate.

The addition of hydrogen halides, such as HBr, proceeds via an electrophilic addition mechanism.[2][3] Protonation of the double bond can occur at either C1 or C2, leading to two possible carbocation intermediates. The stability of these carbocations dictates the major product.

The following diagram illustrates the mechanism of HBr addition to this compound.

HBr_Addition This compound This compound Carbocation A (more stable) Carbocation A (more stable) This compound->Carbocation A (more stable) + H+ (at C2) Carbocation B (less stable) Carbocation B (less stable) This compound->Carbocation B (less stable) + H+ (at C1) Major Product Major Product Carbocation A (more stable)->Major Product + Br- Minor Product Minor Product Carbocation B (less stable)->Minor Product + Br-

Caption: Mechanism of HBr addition to this compound.

Experimental Protocol: Addition of HBr to this compound

  • Materials: this compound, anhydrous hydrogen bromide (gas or solution in acetic acid), anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (or dropping funnel).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble anhydrous HBr gas through the solution or add the HBr solution dropwise with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, quench any excess HBr by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by distillation or column chromatography.

Elimination Reactions

This compound can undergo elimination of HCl to form cyclohexadiene. This reaction is typically promoted by strong, non-nucleophilic bases. The regioselectivity of the elimination depends on the reaction conditions and the base used.

Experimental Protocol: Dehydrochlorination of this compound

  • Materials: this compound, potassium tert-butoxide, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add potassium tert-butoxide (1.5 eq).

    • Add anhydrous THF to the flask and stir the suspension.

    • Add this compound (1.0 eq) dropwise to the suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by GC.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Carefully remove the solvent by distillation to obtain the cyclohexadiene product. Caution: Cyclohexadiene is volatile.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the sp²-hybridized carbon of this compound is generally difficult due to the increased strength of the C-Cl bond and the repulsion between the incoming nucleophile and the pi-electron cloud of the double bond. However, under certain conditions, such as with strong nucleophiles in polar aprotic solvents, substitution can occur.

Experimental Protocol: Reaction of this compound with Sodium Azide (B81097)

  • Materials: this compound, sodium azide, anhydrous dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.2 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography to yield 1-azidocyclohexene.[4][5]

Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be challenging due to the lower reactivity of vinyl halides compared to alkyl halides. However, with highly reactive magnesium (Rieke magnesium) or by using entrainment methods, the Grignard reagent can be prepared.[6][7][8][9][10]

Experimental Protocol: Grignard Reagent Formation from this compound

  • Materials: this compound, magnesium turnings, iodine (crystal), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

    • Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF to the flask.

    • Initiate the reaction by gentle heating. Once the reaction starts (as indicated by the disappearance of the iodine color and bubbling), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • The resulting solution of 1-cyclohexenylmagnesium chloride can be used directly in subsequent reactions.

The following diagram provides a workflow for the synthesis and subsequent reaction of the Grignard reagent.

Grignard_Workflow This compound This compound 1-Cyclohexenylmagnesium chloride 1-Cyclohexenylmagnesium chloride This compound->1-Cyclohexenylmagnesium chloride + Mg, THF Mg, THF Mg, THF Carboxylation Product Carboxylation Product 1-Cyclohexenylmagnesium chloride->Carboxylation Product 1. + Electrophile 2. H3O+ Electrophile (e.g., CO2) Electrophile (e.g., CO2)

Caption: Workflow for the formation and reaction of 1-cyclohexenylmagnesium chloride.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the allylic chlorination of cyclohexene (B86901) or the dehydrochlorination of 1,2-dichlorocyclohexane (B75773).

Allylic Chlorination of Cyclohexene

The reaction of cyclohexene with N-chlorosuccinimide (NCS) in the presence of a radical initiator provides a route to 3-chlorocyclohexene (B1361376), which can then isomerize to the more stable this compound. Direct chlorination can also be achieved under specific conditions.[11][12]

Experimental Protocol: Allylic Chlorination of Cyclohexene with NCS

  • Materials: Cyclohexene, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (or a safer alternative like acetonitrile).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 eq) and NCS (1.1 eq) in the solvent.

    • Add a catalytic amount of BPO (0.02 eq).

    • Heat the mixture to reflux and monitor the reaction by GC.

    • After the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with water, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The resulting mixture of 3-chlorocyclohexene and this compound can be separated by fractional distillation or used as a mixture for subsequent reactions where the isomerization is desired.

Dehydrochlorination of 1,2-Dichlorocyclohexane

1,2-Dichlorocyclohexane, which can be prepared by the chlorination of cyclohexene, can undergo elimination of one equivalent of HCl to yield this compound.

Experimental Protocol: Dehydrochlorination of 1,2-Dichlorocyclohexane

  • Materials: 1,2-Dichlorocyclohexane, a strong base (e.g., potassium hydroxide), ethanol (B145695).

  • Procedure:

    • In a round-bottom flask, dissolve 1,2-dichlorocyclohexane (1.0 eq) in ethanol.

    • Add a solution of potassium hydroxide (B78521) (1.2 eq) in ethanol dropwise.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the formation of this compound by GC.

    • After completion, cool the reaction, pour it into water, and extract with diethyl ether.

    • Wash the organic layer with water and brine, and dry over anhydrous calcium chloride.

    • Fractionally distill the crude product to obtain pure this compound.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.[6]

TechniqueKey Data
¹H NMR (CDCl₃)δ 5.95 (t, 1H, vinylic), 2.1-2.3 (m, 4H, allylic), 1.6-1.8 (m, 4H, alkyl)
¹³C NMR (CDCl₃)δ 130.5 (C-Cl), 125.0 (C-H), 30.5, 25.5, 22.5, 21.5 (CH₂)
IR (neat)ν (cm⁻¹) 3040 (=C-H), 2930, 2860 (C-H), 1650 (C=C), 730 (C-Cl)
Mass Spec. (EI)m/z 116 (M⁺), 81 (M⁺ - Cl)

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its stability and reactivity are dictated by the interplay of its vinyl chloride and cyclic alkene functionalities. This guide has provided a detailed overview of its chemical properties, including thermodynamic data, reactivity in various transformations, and protocols for its synthesis and key reactions. The provided data and experimental procedures are intended to serve as a valuable resource for researchers in their efforts to harness the synthetic potential of this important intermediate. Careful consideration of reaction conditions is crucial for controlling the outcome of reactions involving this compound and achieving desired products in high yield and selectivity.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Chlorinated Cyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for chlorinated isomers of cyclohexene (B86901). It includes a systematic approach to naming these compounds, supported by quantitative data and general experimental protocols relevant to their synthesis and analysis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, synthesis, and drug development.

IUPAC Nomenclature of Chlorinated Cyclohexenes

The IUPAC system provides a standardized and unambiguous method for naming organic compounds. For substituted cycloalkenes like chlorinated cyclohexenes, the nomenclature is governed by a set of priority rules.

Core Principles

The fundamental principles for naming chlorinated cyclohexene isomers are as follows:

  • Parent Chain : The cyclohexene ring is the parent structure.

  • Numbering : The carbon atoms of the double bond are assigned the locants '1' and '2'. The direction of numbering is chosen to give the substituents the lowest possible locants at the first point of difference.[1]

  • Double Bond Position : In monocyclic alkenes, it is not necessary to specify the position of the double bond in the name (e.g., cyclohex-1-ene is simply named cyclohexene) as it is assumed to be at position 1.

  • Substituent Priority : The double bond is given priority over halogen substituents when determining the numbering of the carbon ring.[2][3][4][5]

  • Alphabetical Order : Substituents are cited in alphabetical order in the name. For example, "chloro" comes before "methyl".

  • Stereochemistry : For chiral centers, the Cahn-Ingold-Prelog priority rules are used to assign (R) or (S) configuration.

Application to Monochlorinated Cyclohexenes

Let's consider the positional isomers of monochlorocyclohexene:

  • 1-Chlorocyclohexene : The chlorine atom is attached to one of the carbons of the double bond. Since the double bond carbons are C1 and C2, and the substituent should have the lowest possible number, the chlorine is at position 1.[1][6]

  • 3-Chlorocyclohexene : The numbering starts from one of the double bond carbons, proceeds through the double bond to the second carbon (C2), and continues around the ring. To give the chlorine the lowest possible number, it is located at position 3.[7][8]

  • 4-Chlorocyclohexene : Following the same numbering principle as for 3-chlorocyclohexene, the chlorine atom is at position 4, as this gives it the lowest possible locant.[9][10][11]

Application to Dichlorinated Cyclohexenes

When multiple chlorine atoms are present, the same principles apply. The goal is to provide the set of locants with the lowest numbers at the first point of differentiation.

  • 1,3-Dichlorocyclohexene : The double bond is at C1-C2. Numbering to give the chloro substituents the lowest numbers results in locants 1 and 3.[12]

  • 1,6-Dichlorocyclohexene : The double bond is at C1-C2. Numbering towards the substituent gives the locants 1 and 6.[13][14][15]

  • 3,4-Dichlorocyclohexene : Numbering the double bond as C1-C2, the substituents would be at positions 3 and 4.

  • 3,5-Dichlorocyclohexene : The substituents would be at positions 3 and 5.

  • 3,6-Dichlorocyclohexene : The substituents would be at positions 3 and 6.

  • 4,5-Dichlorocyclohexene : The substituents would be at positions 4 and 5.

Quantitative Data of Chlorinated Cyclohexene Isomers

This section summarizes available quantitative data for various chlorinated cyclohexene isomers. The data is compiled from publicly available databases and literature.

Table 1: Physical Properties of Monochlorinated Cyclohexene Isomers

IUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₆H₉Cl116.59142.7 at 760 mmHg[1]1.08
3-ChlorocyclohexeneC₆H₉Cl116.59137-1391.074
4-ChlorocyclohexeneC₆H₉Cl116.59150 at 760 mmHg[9]1.02[9]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals / Data
¹³C NMR Spectra available, specific shifts can be found in databases like PubChem.[7]
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺) at m/z 116. Isotopic peak for ³⁷Cl at M+2.[7]
Infrared (FTIR) Spectroscopy C=C stretch, C-Cl stretch, and C-H stretches are characteristic.[7]
Raman Spectroscopy Spectra available, providing complementary vibrational information to IR.[16]

Table 3: Spectroscopic Data for 3-Chlorocyclohexene

Spectroscopic TechniqueKey Signals / Data
¹H NMR Spectra available in various databases.
¹³C NMR Spectra available in various databases.
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺) at m/z 116.

Table 4: Spectroscopic Data for 4-Chlorocyclohexene

Spectroscopic TechniqueKey Signals / Data
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺) at m/z 116.[17]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[17]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of chlorinated cyclohexenes are crucial for reproducible research. Below are generalized procedures based on common laboratory practices.

Synthesis of Chlorinated Cyclohexenes

A common method for the synthesis of chlorinated cyclohexenes is the allylic chlorination of cyclohexene.

General Protocol for Allylic Chlorination of Cyclohexene:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexene in a suitable solvent (e.g., carbon tetrachloride).

  • Initiation : The reaction can be initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).

  • Reagent Addition : A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is added portion-wise or dropwise to the reaction mixture.[18] The temperature should be controlled, often by heating to reflux.

  • Reaction Monitoring : The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide (B58015) byproduct (if NCS is used) is removed by filtration. The filtrate is then washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Purification : The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to isolate the desired chlorinated cyclohexene isomers.

Analysis of Chlorinated Cyclohexene Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of chlorinated cyclohexene isomers.

General Protocol for GC-MS Analysis:

  • Sample Preparation : Prepare a dilute solution of the sample mixture in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

  • GC Conditions :

    • Injector : Use a split/splitless injector, typically at a temperature of 250 °C.

    • Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.

    • Oven Program : A temperature gradient is typically employed, for example, starting at 50 °C, holding for 2 minutes, then ramping up to 250 °C at a rate of 10 °C/min.

  • MS Conditions :

    • Ionization Mode : Electron ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range : A mass-to-charge ratio (m/z) scan range of 40-300 is typically sufficient to detect the molecular ions and characteristic fragment ions of chlorinated cyclohexenes.

  • Data Analysis : The retention times from the gas chromatogram are used to separate the isomers, and the mass spectra are used to identify them by comparing the fragmentation patterns with spectral libraries (e.g., NIST).[19]

Visualizations

The following diagrams illustrate the logical processes involved in the nomenclature and experimental analysis of chlorinated cyclohexene isomers.

IUPAC_Nomenclature_Flowchart cluster_numbering Numbering Rules start Start with Chlorinated Cyclohexene Structure parent Identify Parent: Cyclohexene Ring start->parent numbering Number the Ring parent->numbering rule1 Assign C1 and C2 to the double bond numbering->rule1 substituents Identify and Name Substituents (Chloro) alphabetize Alphabetize Substituents (if multiple types) substituents->alphabetize assemble Assemble the Full IUPAC Name alphabetize->assemble rule2 Number to give substituents the lowest locants rule1->rule2 rule2->substituents

Caption: IUPAC Nomenclature Workflow for Chlorinated Cyclohexenes.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start_synthesis Reactants: Cyclohexene & Chlorinating Agent reaction Allylic Chlorination Reaction (e.g., with NCS/light) start_synthesis->reaction workup Reaction Work-up (Filtration, Washing) reaction->workup purification Purification (Fractional Distillation) workup->purification sample_prep Sample Preparation (Dilution in Solvent) purification->sample_prep Product for Analysis gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis (Retention Time & Mass Spectra) gcms->data_analysis identification Isomer Identification data_analysis->identification

Caption: General Experimental Workflow for Synthesis and Analysis.

References

1-Chlorocyclohexene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chlorocyclohexene, a versatile reagent in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, key reactions, and its application as a crucial intermediate in the synthesis of pharmaceutical compounds, including the anesthetic and psychoactive drug, phencyclidine.

Chemical Identity and Properties

This compound is a cyclic haloalkene with the chemical identifier CAS Number 930-66-5 and the molecular formula C6H9Cl .[1][2][3][4][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 116.59 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4]
Density 1.02 - 1.036 g/cm³[1][3]
Boiling Point 142-143 °C at 760 mmHg[3]
Flash Point 35.9 °C[1][3]
Refractive Index ~1.48[3]
Solubility Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons); very low solubility in water.[4]

Synthesis of this compound

This compound is primarily synthesized via the allylic chlorination of cyclohexene (B86901). This reaction selectively introduces a chlorine atom at the position adjacent to the double bond. Two common and effective methods involve the use of N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) as the chlorinating agent, typically initiated by a radical initiator or UV light.

Synthesis via Allylic Chlorination with Sulfuryl Chloride

Experimental Protocol:

  • Materials: Cyclohexane (B81311), sulfuryl chloride (SO2Cl2), and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexane and a stoichiometric amount of sulfuryl chloride.

    • Add a catalytic amount of AIBN to the mixture.

    • Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of sulfur dioxide and hydrogen chloride gas.

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Wash the organic layer with an aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a wash with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis via Allylic Chlorination with N-Chlorosuccinimide (NCS)

Experimental Protocol:

  • Materials: Cyclohexene, N-Chlorosuccinimide (NCS), a radical initiator (e.g., benzoyl peroxide), and a suitable solvent such as carbon tetrachloride.

  • Procedure:

    • In a flask fitted with a reflux condenser, dissolve cyclohexene in carbon tetrachloride.

    • Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux. The reaction is initiated by the decomposition of the peroxide.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with a dilute solution of sodium thiosulfate (B1220275) and then with water to remove any unreacted NCS and other impurities.

    • Dry the organic layer and purify by distillation.

Key Reactions of this compound

This compound is a valuable intermediate due to its reactivity in various organic transformations, particularly in the formation of carbon-carbon bonds.

Grignard Reagent Formation and Reaction

This compound can be converted into its corresponding Grignard reagent, which is a powerful nucleophile for the synthesis of more complex molecules.

Experimental Workflow for Grignard Reagent Formation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Reaction_flask Reaction Flask This compound->Reaction_flask Magnesium_turnings Magnesium Turnings Magnesium_turnings->Reaction_flask Anhydrous_ether Anhydrous Ether Anhydrous_ether->Reaction_flask Grignard_reagent 1-Cyclohexenylmagnesium chloride Reaction_flask->Grignard_reagent Stirring under inert atmosphere

Caption: Formation of 1-Cyclohexenylmagnesium chloride.

Reaction with Organocuprates

Lithium dialkylcuprates (Gilman reagents) react with this compound to form a new carbon-carbon bond, substituting the chlorine atom.

Experimental Protocol:

  • Materials: this compound, lithium metal, an alkyl halide, copper(I) iodide, and an ethereal solvent (e.g., diethyl ether or THF).

  • Procedure:

    • Prepare the alkyllithium reagent by reacting the alkyl halide with lithium metal in an inert atmosphere.

    • In a separate flask, suspend copper(I) iodide in the ethereal solvent and cool to a low temperature (e.g., -78 °C).

    • Slowly add two equivalents of the alkyllithium solution to the copper(I) iodide suspension to form the lithium dialkylcuprate.

    • Add this compound to the Gilman reagent at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and purify by chromatography.

Application in Drug Development: Synthesis of Phencyclidine (PCP)

This compound is a key precursor in the synthesis of phencyclidine (PCP), a dissociative anesthetic.[6][7][8] The synthesis involves the reaction of the Grignard reagent derived from this compound with 1-piperidinocyclohexanecarbonitrile.

Synthetic Pathway to Phencyclidine:

PCP_Synthesis 1_Chlorocyclohexene This compound Mg_Ether Mg, Ether 1_Chlorocyclohexene->Mg_Ether Grignard 1-Cyclohexenylmagnesium chloride Mg_Ether->Grignard Reaction Reaction Grignard->Reaction PCC 1-Piperidinocyclohexane- carbonitrile PCC->Reaction PCP Phencyclidine (PCP) Reaction->PCP

Caption: Synthesis of Phencyclidine from this compound.

Signaling Pathway of Phencyclidine

Phencyclidine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor.[6][9][10] By blocking the NMDA receptor channel, PCP prevents the influx of calcium ions, thereby disrupting normal glutamatergic neurotransmission. This action is believed to be responsible for its anesthetic, analgesic, and psychotomimetic effects.[11] PCP also interacts with other receptor systems, including dopamine, norepinephrine, and serotonin (B10506) reuptake transporters, as well as sigma opioid receptors, contributing to its complex pharmacological profile.[9][11]

Simplified Signaling Pathway of PCP at the NMDA Receptor:

PCP_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate NMDA_Receptor NMDA Receptor (Channel Closed) Glutamate->NMDA_Receptor Binds PCP PCP NMDA_Receptor_Open NMDA Receptor (Channel Open) PCP->NMDA_Receptor_Open Blocks Channel NMDA_Receptor->NMDA_Receptor_Open Glycine co-agonist Depolarization NMDA_Receptor_Blocked NMDA Receptor (Channel Blocked by PCP) NMDA_Receptor_Open->NMDA_Receptor_Blocked Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx No_Ca_Influx No Ca²⁺ Influx NMDA_Receptor_Blocked->No_Ca_Influx Cellular_Response Cellular Response (e.g., Long-Term Potentiation) Ca_Influx->Cellular_Response Blocked_Response Blocked Cellular Response No_Ca_Influx->Blocked_Response

Caption: PCP blocks the NMDA receptor ion channel.

References

Understanding the electrophilic addition mechanism of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Addition Mechanism of 1-Chlorocyclohexene

Introduction

This compound is a halogenated cycloalkene, a class of compounds recognized as pivotal intermediates in organic synthesis.[1] The unique reactivity of the vinyl halide moiety, characterized by a chlorine atom attached to an sp²-hybridized carbon of the double bond, makes it a valuable substrate for various chemical transformations, including transition metal-catalyzed cross-coupling reactions and electrophilic additions.[1][2] Understanding the electrophilic addition mechanism of this compound is crucial for predicting reaction outcomes and designing synthetic routes for complex molecules in pharmaceutical and agrochemical development.[2] This guide provides a detailed exploration of the core mechanisms, regioselectivity, stereochemistry, and experimental considerations for the electrophilic addition of hydrogen halides and halogens to this compound.

Core Electrophilic Addition Mechanisms

The double bond in this compound is nucleophilic, making it susceptible to attack by electrophiles. However, the chlorine atom introduces competing electronic effects that govern the reaction's regioselectivity and rate. The electron-withdrawing inductive effect (-I) of chlorine deactivates the double bond towards electrophilic attack compared to cyclohexene. Conversely, the electron-donating resonance effect (+M) of chlorine's lone pairs plays a decisive role in stabilizing the key intermediates, thereby directing the regiochemical outcome.

Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (e.g., HBr, HCl) to this compound proceeds through a two-step mechanism involving a carbocation intermediate.[3] The regioselectivity of this reaction is dictated by the relative stability of the two possible carbocations that can be formed upon protonation of the double bond.

  • Protonation of the Double Bond: The initial step is the electrophilic attack of the proton (H⁺) from the hydrogen halide on the π-electrons of the double bond. This can occur at either C1 or C2, leading to two potential carbocation intermediates.

  • Nucleophilic Attack: The newly formed carbocation is then rapidly attacked by the halide ion (X⁻) to yield the final product.

The critical factor is the stability of the carbocation intermediate.

  • Pathway A (Protonation at C2): Forms a tertiary carbocation at C1 (the carbon bearing the chlorine atom). This carbocation is significantly stabilized by the resonance effect of the chlorine atom, where the lone pairs on chlorine can be delocalized to share the positive charge.

  • Pathway B (Protonation at C1): Forms a secondary carbocation at C2. This carbocation lacks the resonance stabilization from the adjacent chlorine atom.

Due to the powerful resonance stabilization, the tertiary carbocation in Pathway A is more stable and forms preferentially. Consequently, the major product is the one where the nucleophile (halide) adds to the carbon atom already bearing the chlorine atom.[3] This outcome is consistent with Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon with more hydrogen atoms, leading to the most stable carbocation intermediate.[4]

Caption: Regioselectivity in the addition of HBr to this compound.

Addition of Halogens (X₂)

The addition of halogens (Cl₂ or Br₂) to alkenes typically proceeds through a cyclic halonium ion intermediate. This mechanism accounts for the observed anti-stereochemistry of the addition, where the two halogen atoms add to opposite faces of the double bond.

  • Formation of a Halonium Ion: The alkene's π-bond attacks one of the halogen atoms, displacing the other as a halide ion. The attacked halogen atom then uses a lone pair to form a three-membered ring with the two carbons of the original double bond. This bridged intermediate is called a halonium ion (e.g., a chloronium or bromonium ion).

  • Nucleophilic Ring-Opening: The halide ion generated in the first step then attacks one of the carbons of the halonium ion from the side opposite to the bridge. This Sₙ2-like attack causes the ring to open and results in the two halogen atoms being in an anti (trans) configuration relative to each other.

For this compound, the initial formation of the chloronium ion and its subsequent opening by a chloride ion would lead to the formation of trichlorocyclohexanes with a defined stereochemistry.

Data Presentation

While detailed quantitative data on product ratios and reaction yields for the electrophilic addition to this compound are scarce in the literature, the qualitative outcomes are well-established based on mechanistic principles. The ionic addition of hydrogen bromide has been reported to produce 1-bromo-1-chlorocyclohexane in good yields.

ElectrophileReagent(s)Major Product(s)RegioselectivityStereochemistryReported Yield
H-ClHCl1,1-DichlorocyclohexaneMarkovnikovMixture of syn/antiNot Reported
H-BrHBr, FeCl₃ (cat.)1-Bromo-1-chlorocyclohexaneMarkovnikovMixture of syn/antiGood
Cl-ClCl₂ in CCl₄trans-1,1,2-Trichlorocyclohexane & trans-1,2,2-TrichlorocyclohexaneN/AAnti-additionNot Reported

Note: The stereochemistry for HX addition is often a mixture as the planar carbocation can be attacked from either face. For X₂ addition, the reaction is stereospecific, yielding the anti-addition product.

Experimental Protocols

The following are representative protocols for conducting electrophilic addition reactions with this compound. These are generalized procedures and may require optimization based on laboratory conditions and desired product purity.

Protocol 1: Addition of Hydrogen Bromide

This protocol is adapted from the conditions described for the ionic addition of HBr to 1-halocyclohexenes.

Objective: To synthesize 1-bromo-1-chlorocyclohexane.

Materials:

  • This compound

  • Anhydrous liquid Hydrogen Bromide (HBr)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice condenser. Maintain a dry, inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Condense an excess of anhydrous hydrogen bromide gas into the flask.

  • Catalyst and Substrate: Add a catalytic amount of anhydrous ferric chloride (FeCl₃). Slowly add this compound dropwise to the stirred solution of HBr and FeCl₃.

  • Reaction: Allow the reaction to stir at low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully allow the excess HBr to evaporate through the condenser. Slowly add anhydrous diethyl ether to the reaction mixture.

  • Work-up: Carefully pour the mixture over ice and wash with cold saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-bromo-1-chlorocyclohexane.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Solvent and This compound start->reagents cool Cool to Reaction Temp (e.g., 0°C or -78°C) reagents->cool addition Slow Addition of Electrophile (e.g., Br₂/CCl₄) cool->addition reaction Stir and Monitor (TLC/GC) addition->reaction quench Reaction Quench (e.g., Na₂S₂O₃ for Br₂) reaction->quench workup Aqueous Work-up (Wash with NaHCO₃, Brine) quench->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify analyze Product Characterization (NMR, IR, MS) purify->analyze

Caption: A general workflow for electrophilic addition reactions.

Protocol 2: Addition of Chlorine (Cl₂)

Objective: To synthesize 1,1,2- and 1,2,2-trichlorocyclohexane.

Materials:

  • This compound

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Chlorine gas (Cl₂) or a solution of Cl₂ in CCl₄

  • Sodium Thiosulfate (B1220275) solution (10%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube. Protect the setup from moisture.

  • Dissolution: Dissolve this compound in anhydrous carbon tetrachloride.

  • Reaction: Cool the solution in an ice bath (0 °C). Slowly bubble chlorine gas through the solution or add a pre-prepared solution of chlorine in CCl₄ dropwise. The disappearance of the chlorine color indicates consumption. Avoid exposure to UV light to prevent radical side reactions.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with 10% sodium thiosulfate solution to remove any unreacted chlorine, followed by a wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the CCl₄ under reduced pressure.

  • Purification: The resulting crude product mixture of trichlorocyclohexanes can be purified by vacuum distillation or column chromatography.

References

1-Chlorocyclohexene safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides comprehensive safety and handling information for 1-Chlorocyclohexene, intended for researchers, scientists, and drug development professionals. The following sections detail the substance's properties, hazards, handling procedures, and emergency protocols.

Chemical Identification and Properties

This compound is a halogenated hydrocarbon used in synthetic organic chemistry.[1] Its identification and key physical and chemical properties are summarized below.

Table 1.1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound[2]
Synonyms 1-Chlorocyclohex-1-ene, Cyclohexene, 1-chloro-[2]
CAS Number 930-66-5[2][3]
Molecular Formula C₆H₉Cl[1][2][3]

| Molecular Weight | 116.59 g/mol [2] |

Table 1.2: Physical and Chemical Properties of this compound

Property Value Source(s)
Physical State Liquid at room temperature [1]
Appearance Clear, colorless liquid [1]
Boiling Point 142.7°C at 760 mmHg [4]
Melting Point -45.0°C [1]
Density 1.02 g/cm³ [4]
Flash Point 35.9°C [4]
Water Solubility Very low [1]

| Organic Solvent Solubility | Soluble in alcohols, ethers, and aromatic hydrocarbons |[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include flammability and irritation to the skin, eyes, and respiratory system.[2]

Table 2.1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement Signal Word
Flammable Liquids (Category 3) H226: Flammable liquid and vapor Warning
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Warning
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Warning
Serious Eye Damage/Eye Irritation (Category 2) H319: Causes serious eye irritation Warning
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation Warning

Source:[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Handling Protocols
  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment : Wear appropriate PPE as detailed in Section 4.

  • Procedural Guidelines :

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid inhalation of vapor or mist.[7][8]

    • Keep away from sources of ignition such as heat, sparks, and open flames.[7]

    • Use only non-sparking tools and explosion-proof equipment.[9]

    • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[7]

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling.[9]

G Diagram 1: Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe hood Verify Fume Hood Functionality ppe->hood handling Handling Operation hood->handling transfer Transfer/Dispense Chemical (Use Grounding) handling->transfer reaction Perform Reaction/ Procedure transfer->reaction post Post-Handling reaction->post waste Dispose of Waste in Sealed Hazardous Waste Container post->waste cleanup Clean Work Area & Equipment waste->cleanup decontam Remove PPE & Wash Hands cleanup->decontam

Diagram 1: Safe Handling Workflow
Storage Requirements

  • Store in a dry, cool, and well-ventilated area.[10][11]

  • Keep containers tightly closed and sealed.[7]

  • Store away from heat, direct sunlight, and sources of ignition.[10][11]

  • Keep separated from incompatible materials such as strong oxidizing agents and strong bases.[11]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to prevent exposure.

  • Engineering Controls : A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[5]

  • Personal Protective Equipment : The selection of PPE is crucial for protecting personnel from the hazards of this compound.

Table 4.1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Chemical splash goggles.[5] A face shield is recommended if there is a high potential for splashing.[5] Protects against serious eye irritation (H319).[2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).[5] A flame-resistant lab coat should be worn and fully buttoned.[5] Prevents skin contact and irritation (H315).[2][8]

| Respiratory | Work should be performed in a fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][12] | Prevents respiratory tract irritation (H335).[2] |

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

Immediate action is required in case of exposure.

Table 5.1: First Aid Protocols for this compound Exposure

Exposure Route Protocol
Inhalation Move the exposed person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek prompt medical attention.[12][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[11][14]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[11][13][14]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[7][11] |

Fire Fighting Measures
  • Hazards : this compound is a flammable liquid and vapor.[2] Vapors are heavier than air and can travel to a source of ignition and flash back.[11] Containers may explode when heated.[11][14] Combustion produces toxic and irritating gases, including hydrogen chloride and carbon oxides.[7][11]

  • Extinguishing Media :

    • Suitable : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7][14]

    • Unsuitable : A direct water jet may not be effective and could spread the fire.[7]

  • Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[7][8][11] Use water spray to cool fire-exposed containers.[8][14]

Accidental Release Measures
  • Personal Precautions : Immediately remove all sources of ignition.[8] Evacuate unnecessary personnel from the area.[8] Ensure adequate ventilation. Wear appropriate PPE as described in Section 4. Avoid breathing vapors.[8]

  • Environmental Precautions : Prevent the spill from entering drains, sewers, or waterways.[7][8]

  • Containment and Cleanup Protocol :

    • For small spills, absorb the liquid with an inert, non-combustible material such as dry sand or earth.[14]

    • Use non-sparking tools for cleanup.[14]

    • Collect the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[9][14]

    • Clean the spill area thoroughly.

G Diagram 2: Accidental Spill Response Workflow start Spill Detected assess Assess Situation (Size, Location, Hazards) start->assess notify Notify Supervisor & Safety Officer assess->notify evacuate Evacuate Immediate Area notify->evacuate ignition Eliminate Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation (Increase Fume Hood Sash) ignition->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Waste Using Non-Sparking Tools contain->collect dispose Place in Sealed Hazardous Waste Container collect->dispose decon Decontaminate Spill Area & Equipment dispose->decon

Diagram 2: Accidental Spill Response Workflow

Stability and Reactivity

  • Reactivity : The chlorine atom influences the compound's reactivity, making it a versatile intermediate in reactions like nucleophilic substitutions and eliminations.[1]

  • Chemical Stability : The substance is stable under recommended storage conditions.[9]

  • Conditions to Avoid : Avoid heat, flames, sparks, and other sources of ignition.[11]

  • Incompatible Materials : Incompatible with strong oxidizing agents and strong bases.[11]

  • Hazardous Decomposition Products : Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11]

Toxicological Information

  • Acute Effects : this compound is harmful if swallowed.[2]

  • Irritation : It is known to cause serious eye irritation, skin irritation, and respiratory tract irritation.[2]

Disposal Considerations

  • Waste Disposal : Disposal of this compound and any contaminated materials must be handled as hazardous waste.[9] Dispose of contents and containers in accordance with all local, regional, national, and international regulations.

  • Procedure : Waste should be sent to a licensed disposal company.[7] Do not mix with other waste.[7] Handle uncleaned containers as you would the product itself.[7]

References

Material Safety Data Sheet for 1-Chlorocyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of 1-Chlorocyclohexene. The information is compiled from various sources to ensure a thorough and accurate guide for laboratory and industrial use. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key safety assessments.

Section 1: Chemical Product and Company Identification

Product Name This compound
Synonyms 1-Chlorocyclohex-1-ene, Cyclohexene, 1-chloro-
CAS Number 930-66-5
Molecular Formula C₆H₉Cl
Molecular Weight 116.59 g/mol

Section 2: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance Clear, colorless liquid[1]
Odor Data not available
Boiling Point 142.7 °C at 760 mmHg[2]
Melting Point -45.0 °C[1]
Flash Point 35.9 °C[2]
Density 1.02 g/cm³[2]
Solubility Insoluble in water; Soluble in organic solvents like alcohols and ethers.[1]
Vapor Pressure 6.92 mmHg at 25°C[3]
Refractive Index 1.48[2]

Section 3: Hazards Identification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source:[4]

Signal Word: Warning

Hazard Pictograms:

  • Flame

  • Exclamation Mark

  • Health Hazard

Section 4: First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6]

Section 5: Fire-Fighting Measures

Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread fire.
Specific Hazards Arising from the Chemical Flammable liquid and vapor. Vapors may form explosive mixtures with air. In case of fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas may be produced.[6]
Protective Equipment and Precautions for Firefighters Wear self-contained breathing apparatus and full protective gear. Use water spray to cool unopened containers.[6]

Section 6: Handling and Storage

Precautions for Safe Handling Wear personal protective equipment. Use only in a well-ventilated area. Keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharges. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[6][7]
Conditions for Safe Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Store in a flammables area.[2]
Incompatible Materials Strong oxidizing agents.[2]

Section 7: Experimental Protocols

The following sections describe the methodologies for key toxicological assessments based on OECD guidelines. While specific experimental data for this compound is not publicly available, these protocols represent the standard for evaluating the hazards identified in Section 3.

Acute Oral Toxicity - OECD Guideline 425

This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral LD50 value.

Principle: A sequential testing procedure is used where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The test is designed to estimate the LD50 with a smaller number of animals compared to traditional methods.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed individually and fasted (food, but not water, withheld) overnight before dosing.

  • Dose Administration: The test substance is administered orally in a single dose by gavage. The volume administered should not exceed a maximum recommended volume.

  • Starting Dose: A starting dose is selected based on available information, typically a dose that is expected to be toxic.

  • Sequential Dosing:

    • If an animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

    • If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This protocol details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to the skin of a single animal in a stepwise manner to observe for corrosive effects. If no corrosion is observed, the test is continued on additional animals to evaluate for irritation.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits with intact skin are used.

  • Preparation of Test Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is 4 hours.

  • Observation:

    • After the exposure period, the patch is removed, and the skin is gently cleansed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Scoring of skin reactions is performed according to a graded scale (0-4 for both erythema and edema).

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This protocol outlines the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is instilled into the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed. If severe damage is not observed, the test is confirmed in additional animals.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined before the test to ensure they are free from defects.

  • Application of Test Substance: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation:

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • The cornea (opacity), iris, and conjunctivae (redness, swelling, discharge) are graded according to a standardized scoring system.

  • Washout: The eyes are not washed out for at least 24 hours after instillation unless a corrosive effect is observed immediately.

  • Confirmation Test: If the initial test on one animal does not show corrosive or severe irritant effects, the response is confirmed by testing two additional animals.

  • Data Analysis: The scores for corneal opacity, iritis, and conjunctival reactions are recorded at each observation time. The substance is classified based on the severity, persistence, and reversibility of the ocular lesions.

Section 8: Visualization of Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal a Review MSDS b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated fume hood b->c d Dispense this compound c->d e Keep away from ignition sources d->e f Small Spill d->f Spill Occurs g Large Spill d->g Spill Occurs k Collect in a labeled, sealed container e->k h Absorb with inert material f->h i Evacuate area g->i j Contact EHS i->j l Dispose as hazardous waste k->l

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide comprehensive safety information for this compound. It is crucial for all personnel handling this chemical to be familiar with its hazards and to follow all recommended safety procedures. This document should be used in conjunction with specific institutional and regulatory guidelines.

References

Methodological & Application

Synthesis of 1-Chlorocyclohexene via Dehydrochlorination of Dichlorocyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-chlorocyclohexene from dichlorocyclohexane through a dehydrochlorination reaction. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a precursor for a variety of complex molecules. The protocols outlined below focus on base-mediated elimination reactions, a common and effective method for this transformation.

Introduction

The dehydrochlorination of dichlorocyclohexane is an elimination reaction that proceeds via the removal of a hydrogen atom and a chlorine atom from adjacent carbons, leading to the formation of a carbon-carbon double bond. The reaction is typically facilitated by a base. The choice of base, solvent, and reaction temperature can significantly influence the reaction rate and the yield of the desired product, this compound, while minimizing the formation of byproducts such as cyclohexadiene. Both cis- and trans-isomers of 1,2-dichlorocyclohexane (B75773) can serve as starting materials.

Reaction Principle

The core of this synthesis is a base-induced E2 (bimolecular elimination) reaction. A strong base abstracts a proton from a carbon atom beta to the carbon bearing a chlorine atom. Simultaneously, the chlorine atom leaves, resulting in the formation of a double bond.

General Reaction Scheme:

Controlling the reaction conditions is crucial to favor the formation of the mono-dehydrochlorination product and prevent further elimination to cyclohexadiene.

Data Presentation

The following table summarizes quantitative data from a representative experimental protocol for the synthesis of this compound.

ParameterValueReference
Starting Material trans-1,2-Dichlorocyclohexane (B1586812)[1]
Reagent Potassium tert-butoxide[1]
Solvent Anhydrous tert-butanol[1]
Reactant Ratio 1.2 equivalents of Potassium tert-butoxide[1]
Reaction Temperature Reflux[1]
Reaction Time 1 hour[1]
Product Yield Not explicitly stated for this specific reaction in the provided general protocol.
Purification Method Distillation or Column Chromatography[1]

Experimental Protocols

This section provides a detailed methodology for the dehydrochlorination of trans-1,2-dichlorocyclohexane using potassium tert-butoxide. This protocol is adapted from general procedures for dehydrohalogenation reactions.

Protocol 1: Dehydrochlorination using Potassium tert-butoxide

Materials:

  • trans-1,2-Dichlorocyclohexane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Diethyl ether or pentane (B18724)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen inlet (or drying tube)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve trans-1,2-dichlorocyclohexane (0.1 mol) in 80 mL of anhydrous tert-butanol.

  • Addition of Base: Add potassium tert-butoxide (13.5 g, 0.12 mol) to the solution in one portion.[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 1 hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the reaction mixture in an ice bath.

    • Carefully add 50 mL of cold water to the flask to quench the reaction.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. If the product is not soluble in the aqueous phase, an organic solvent like diethyl ether or pentane can be added to extract the product.

    • Wash the organic layer with two 25 mL portions of water and then with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation or column chromatography.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Dichlorocyclohexane in tert-Butanol add_base Add Potassium tert-butoxide start->add_base 1 reflux Reflux for 1 hour add_base->reflux 2 quench Quench with Water reflux->quench 3 extract Extract with Organic Solvent quench->extract 4 wash Wash with Water and Brine extract->wash 5 dry Dry over Anhydrous Sulfate wash->dry 6 concentrate Concentrate in vacuo dry->concentrate 7 purify Distillation or Column Chromatography concentrate->purify 8 end_product Pure this compound purify->end_product 9

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

E2_Mechanism reactant Dichlorocyclohexane (trans-1,2-isomer shown) transition_state Transition State reactant->transition_state base KOtBu base->transition_state Abstracts β-proton product This compound transition_state->product Elimination of HCl byproduct t-BuOH + KCl transition_state->byproduct

Caption: E2 mechanism for the dehydrochlorination of dichlorocyclohexane.

References

Application Notes and Protocols for the Formation of Cyclohexenylmagnesium Chloride from 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The synthesis of Grignard reagents from vinylic halides, such as 1-chlorocyclohexene, presents unique challenges compared to their saturated alkyl or aryl counterparts due to the higher bond strength of the C(sp²)-Cl bond. However, the resulting cyclohexenyl Grignard reagent is a valuable intermediate for introducing the cyclohexenyl moiety into target molecules. This structural motif is of significant interest in drug discovery and development. The cyclohexenyl and related cyclohexyl groups can act as bioisosteres for other chemical groups, offering advantages in terms of metabolic stability, lipophilicity, and three-dimensional structure, which can lead to improved pharmacological properties.[1] For instance, the cyclohexenyl ring is a key structural feature in the antiviral drug Oseltamivir (Tamiflu), where it serves as a metabolically robust mimic of a carbohydrate moiety.[1] Furthermore, cyclohexene (B86901) derivatives have been explored as potent antagonists for chemokine receptor 2 (CCR2) and as potential anti-sepsis agents, highlighting the therapeutic potential of molecules containing this scaffold.[2][3]

These application notes provide a detailed protocol for the preparation of cyclohexenylmagnesium chloride from this compound, based on established methodologies for the formation of vinylic Grignard reagents.

Quantitative Data

The formation of Grignard reagents from vinylic chlorides can be challenging, and yields are highly dependent on the reaction conditions, particularly the activation of magnesium and the purity of reagents and solvents. The following table summarizes the reported yield for the formation of a similar vinylic Grignard reagent, providing a benchmark for the expected outcome of the described protocol.

Starting MaterialGrignard ReagentSolventActivationMax. Temperature (°C)Yield (%)Reference
This compound1-Cyclohexen-1-yl magnesium chlorideTHFEthyl bromide, Iodine76Not explicitly stated, but a similar reaction yielded 76%(US Patent 2,959,597)

Experimental Protocol: Synthesis of Cyclohexenylmagnesium Chloride

This protocol details the preparation of cyclohexenylmagnesium chloride from this compound. The procedure must be carried out under strictly anhydrous and inert conditions to ensure a successful reaction.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl bromide (for activation)

  • Iodine crystal (for activation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas before use.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet for inert gas, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas and then allowed to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) into the reaction flask. Add a single crystal of iodine and a few drops of ethyl bromide.

  • Initiation of Grignard Formation: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. Gently warm the flask with a heating mantle. The disappearance of the iodine color and the appearance of bubbling indicate the initiation of the reaction. If the reaction does not start, sonication or the addition of a small amount of pre-formed Grignard reagent can be used to initiate it.

  • Addition of this compound: Once the reaction has been initiated, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling (e.g., a water bath) to control the temperature.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion. The reaction mixture will typically appear as a cloudy, grey-to-brown suspension.

  • Quantification of the Grignard Reagent (Optional): The concentration of the prepared Grignard reagent can be determined by titration using a standard method, such as titration with a solution of I₂ in THF or with a known amount of a protic acid and a colorimetric indicator.

  • Storage and Use: The freshly prepared cyclohexenylmagnesium chloride solution should be used immediately for subsequent reactions. If short-term storage is necessary, it should be kept under an inert atmosphere in a tightly sealed container.

Visualizations

experimental_workflow Experimental Workflow for Cyclohexenylmagnesium Chloride Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glass Dry Glassware setup Assemble Apparatus under Inert Gas prep_glass->setup add_mg Add Mg Turnings setup->add_mg activate_mg Activate Mg with I₂ and EtBr add_mg->activate_mg add_thf Add Anhydrous THF activate_mg->add_thf initiate Initiate Reaction (Warming) add_thf->initiate add_substrate Add this compound in THF initiate->add_substrate reflux Reflux for 1-2h add_substrate->reflux grignard Cyclohexenylmagnesium Chloride Solution reflux->grignard quantify Titration (Optional) grignard->quantify use Immediate Use in Subsequent Reaction grignard->use

Caption: Workflow for the synthesis of cyclohexenylmagnesium chloride.

logical_relationships Key Factors for Successful Grignard Reagent Formation success Successful Formation of Cyclohexenylmagnesium Chloride anhydrous Anhydrous Conditions solvent Anhydrous THF (Solvent) anhydrous->solvent reagents Pure this compound anhydrous->reagents atmosphere Inert Atmosphere (N₂ or Ar) anhydrous->atmosphere solvent->success reagents->success atmosphere->success activation Magnesium Activation mechanical Mechanical (e.g., stirring) activation->mechanical chemical Chemical (e.g., I₂, EtBr) activation->chemical mechanical->success chemical->success temperature Temperature Control initiation_temp Gentle warming for initiation temperature->initiation_temp reflux_temp Reflux for reaction completion temperature->reflux_temp initiation_temp->success reflux_temp->success

Caption: Factors influencing the formation of cyclohexenylmagnesium chloride.

References

Application Notes and Protocols for the Suzuki Cross-Coupling of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate.[2] While aryl and vinyl bromides and iodides are common substrates, the use of more readily available and cost-effective chloro-derivatives presents a significant synthetic advantage.

1-Chlorocyclohexene is an attractive substrate for the synthesis of 1-arylcyclohexenes, which are structural motifs found in various biologically active molecules and materials. However, as a vinyl chloride, it represents a challenging substrate for Suzuki cross-coupling. The strength of the C-Cl bond makes the initial oxidative addition step to the palladium(0) catalyst kinetically demanding.[3] Consequently, successful coupling of this compound requires carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base.

These application notes provide a comprehensive overview of the key considerations and detailed protocols for utilizing this compound as a substrate in Suzuki cross-coupling reactions, empowering researchers to leverage this accessible building block in their synthetic endeavors.

Key Considerations for Successful Coupling

Successfully employing this compound in Suzuki reactions hinges on overcoming the high activation barrier of the C-Cl bond. Research into the coupling of vinyl chlorides has highlighted several critical parameters:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand is paramount. For unreactive chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the rate-limiting oxidative addition step. Ligands such as SPhos, P(t-Bu)₃, and other biaryl phosphines have shown significant success in promoting the coupling of challenging chloride substrates.[3][4]

  • Base Selection: A suitable base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. For vinyl chlorides, stronger bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5]

  • Solvent System: The solvent can influence catalyst activity, substrate solubility, and reaction rates. Anhydrous polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly employed.[5] The use of aqueous solvent mixtures is also possible and can sometimes be beneficial.

  • Temperature: Higher reaction temperatures (typically in the range of 80-120 °C) are often required to drive the reaction to completion.[3]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Suzuki cross-coupling of this compound is not extensively reported, the following table summarizes representative conditions and yields for the coupling of a similar cyclic vinyl chloride, demonstrating the feasibility and range of expected outcomes.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885[4]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane1002492[6]
33-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O801278[7]
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)CsFIsopropanol851688[5]

Note: The data presented is for illustrative purposes based on reactions with similar cyclic vinyl chloride substrates. Optimization for this compound is recommended.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (1-5 mol%) and SPhos (2-10 mol%). Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Place the sealed flask in a preheated heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-arylcyclohexene.

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: This compound Arylboronic acid Base (e.g., K3PO4) C Combine in Schlenk Flask A->C B Prepare Catalyst System: Pd(OAc)2 SPhos ligand B->C D Evacuate & Backfill with Inert Gas (3x) C->D E Add Degassed Solvents (e.g., Toluene/H2O) D->E F Heat and Stir (80-120 °C) E->F G Monitor Reaction (TLC, GC/MS) F->G H Cool to Room Temp. G->H I Dilute with Organic Solvent & Wash with Water H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Isolated Product: 1-Arylcyclohexene L->M

Caption: General experimental workflow for the Suzuki cross-coupling of this compound.

Catalytic Cycle

Suzuki_Cycle Suzuki Cross-Coupling Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C R-Pd(II)(X)Ln B->C D Transmetalation C->D E R-Pd(II)(R')Ln D->E F Reductive Elimination E->F F->A Product R-R' (1-Arylcyclohexene) F->Product R_X R-X (this compound) R_X->B R_B R'-B(OH)2 (Arylboronic acid) R_B->D Base Base (e.g., K3PO4) Base->D

References

Application Notes and Protocols: Diels-Alder Reaction with 1-Chlorocyclohexene as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings in a single, stereocontrolled step.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile is widely utilized in the synthesis of natural products, new materials, and pharmaceutical agents.[1][2] The reactivity of the components is a key consideration, with electron-withdrawing groups on the dienophile generally accelerating the reaction.[3][4] Halogenated alkenes, due to the electron-withdrawing nature of halogens, can serve as effective dienophiles.[5]

This document aims to provide detailed application notes and protocols for the use of 1-chlorocyclohexene as a dienophile in Diels-Alder reactions. However, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of published examples detailing the use of this compound specifically for this purpose. While the theoretical principles of the Diels-Alder reaction suggest its potential as a dienophile, the absence of concrete experimental data, including reaction conditions, yields, and spectroscopic characterization of adducts, prevents the creation of a detailed, validated protocol.

The following sections will therefore provide a general theoretical framework for the Diels-Alder reaction of this compound, a generalized, hypothetical experimental protocol based on analogous reactions with similar dienophiles, and a discussion of potential applications of the resulting chlorinated bicyclic adducts.

Theoretical Framework

The Diels-Alder reaction involving this compound as the dienophile would proceed via a concerted [4+2] cycloaddition mechanism. The chlorine atom on the double bond of this compound acts as an electron-withdrawing group, which is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] This reduced energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of a diene would facilitate the reaction.

Reaction Scheme:

Caption: General scheme of the Diels-Alder reaction with this compound.

The reaction is expected to be stereospecific, with the stereochemistry of the diene and dienophile being retained in the product. For cyclic dienes like cyclopentadiene, the formation of an endo or exo product is possible. The endo product is often kinetically favored due to secondary orbital interactions.

Hypothetical Experimental Protocol

The following protocol is a generalized procedure based on common practices for Diels-Alder reactions with halogenated and cyclic dienophiles. It is crucial to note that this protocol has not been experimentally validated for this compound and should be approached with caution, starting with small-scale trial reactions and thorough product analysis.

Materials:

  • This compound (dienophile)

  • Diene (e.g., cyclopentadiene, furan, anthracene)

  • Anhydrous solvent (e.g., toluene, xylene, dichloromethane)

  • Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add the diene (1.0 equivalent).

    • Dissolve the diene in an appropriate anhydrous solvent under an inert atmosphere.

    • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Reaction Conditions (Thermal):

    • Heat the reaction mixture to reflux. The reaction temperature and time will depend on the reactivity of the diene. Less reactive dienes like anthracene (B1667546) may require higher boiling point solvents (e.g., xylene) and prolonged heating.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Conditions (Lewis Acid Catalysis - for less reactive systems):

    • Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C).

    • Slowly add a solution of the Lewis acid catalyst (0.1 - 1.0 equivalent) in the reaction solvent.

    • Allow the reaction to warm to room temperature slowly while monitoring by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a Lewis acid was used, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure of the chlorinated bicyclic adduct.

Potential Applications in Drug Development and Research

The resulting chlorinated bicyclic adducts from a successful Diels-Alder reaction with this compound could serve as valuable intermediates in several areas of chemical research and drug development:

  • Scaffold for Novel Therapeutics: The rigid bicyclo[2.2.2]octene or related frameworks are present in various biologically active molecules. The chlorine atom can serve as a handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, or other transformations to generate libraries of compounds for biological screening.

  • Precursors to Complex Molecules: The chlorinated adducts could be precursors for the synthesis of complex natural products or their analogs. The chlorine atom can influence the stereochemical outcome of subsequent reactions or be replaced to introduce other functionalities.

  • Materials Science: Chlorinated polymers can exhibit unique properties. The adducts could be used as monomers for polymerization or as building blocks for functional materials.

Data Presentation

Due to the lack of experimental data in the scientific literature for the Diels-Alder reaction of this compound, a table of quantitative data cannot be provided at this time. Should experimental results become available, they would be summarized in a table with the following structure:

DieneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference

Experimental Workflow Diagram

Experimental_Workflow Reactants 1. Combine Diene and This compound in Solvent Reaction_Condition 2. Apply Reaction Conditions (Thermal or Lewis Acid) Reactants->Reaction_Condition Monitoring 3. Monitor Reaction by TLC Reaction_Condition->Monitoring Workup 4. Quench and Extract Monitoring->Workup Reaction Complete Purification 5. Purify by Column Chromatography Workup->Purification Characterization 6. Characterize Product (NMR, MS, IR) Purification->Characterization Final_Product Pure Chlorinated Bicyclic Adduct Characterization->Final_Product

References

Application Notes and Protocols for the Polymerization of 1-Chlorocyclohexene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 1-chlorocyclohexene and its derivatives, with a focus on cationic polymerization methods. Due to limited specific literature on the homopolymerization of this compound, this guide extrapolates from established polymerization techniques for structurally similar monomers, such as 1-methylcyclohexene. The protocols provided are representative and should be adapted and optimized for specific experimental setups.

Introduction

This compound is a cyclic vinyl halide with potential for polymerization to yield chlorinated polyolefins. The presence of the chlorine atom on the double bond is expected to influence the monomer's reactivity and the properties of the resulting polymer. Cationic polymerization is a primary method for polymerizing alkenes with electron-donating or stabilizing substituents.[1] The resulting poly(this compound) is a hydrophobic and chemically stable polymer, making it a candidate for various applications, including as a component in drug delivery systems and as a precursor for further functionalization.[2]

Polymerization Methods

Cationic polymerization is the most viable method for the polymerization of this compound. This chain-growth polymerization is initiated by an electrophile, leading to a carbocationic propagating species.[3] The chlorine atom on the double bond can stabilize the resulting tertiary carbocation, facilitating polymerization.

Cationic Polymerization

Initiators: Common initiators for cationic polymerization include Lewis acids, which can be used with a co-initiator like water or a protic acid.[4][5] Examples of suitable Lewis acids include:

  • Aluminum chloride (AlCl₃)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Titanium tetrachloride (TiCl₄)

  • Tin tetrachloride (SnCl₄)

Solvents: The choice of solvent is critical in cationic polymerization as it can affect the stability of the propagating species.[1] Suitable solvents are typically non-polar or of low polarity, such as:

Temperature: Cationic polymerizations are often carried out at low temperatures (e.g., -78 °C to 0 °C) to suppress chain transfer and termination reactions, which can lead to polymers with higher molecular weights and narrower molecular weight distributions.

Experimental Protocols

The following are detailed protocols for the solution and bulk polymerization of this compound. These are adapted from established procedures for similar monomers and should be considered as a starting point for optimization.

Protocol for Cationic Solution Polymerization of this compound

This protocol describes a general procedure for the cationic polymerization of this compound in a solvent using a Lewis acid initiator.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Anhydrous Toluene (or other suitable solvent)

  • Aluminum chloride (AlCl₃) (or other Lewis acid)

  • Methanol (B129727) (for termination)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask or similar reaction vessel

  • Syringes and cannulas for transfer of reagents

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stirrer is dried in an oven and then cooled under a stream of inert gas (Nitrogen or Argon).

  • Solvent and Monomer Addition: Under an inert atmosphere, add anhydrous toluene to the flask via a syringe. Cool the flask to the desired reaction temperature (e.g., -30 °C) using a suitable cooling bath (e.g., dry ice/acetone). Add the purified this compound to the cooled solvent.

  • Initiator Preparation: In a separate, dry container under an inert atmosphere, prepare a stock solution of the Lewis acid (e.g., AlCl₃) in anhydrous toluene.

  • Initiation: Slowly add the initiator solution to the stirred monomer solution via a syringe. The initiation of polymerization is often indicated by a color change or an increase in viscosity.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours), maintaining the temperature and stirring.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture. This will react with the active cationic species and terminate the polymer chains.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: The resulting poly(this compound) should be characterized to determine its molecular weight (Mn), molecular weight distribution (polydispersity index, PDI) using Gel Permeation Chromatography (GPC), and its structure via NMR and FTIR spectroscopy.

Protocol for Cationic Bulk Polymerization of this compound

Bulk polymerization is carried out without a solvent, which can lead to a purer polymer but requires careful temperature control due to the exothermic nature of the reaction.[6][7]

Materials:

  • This compound (purified)

  • Lewis acid initiator (e.g., BF₃·OEt₂)

  • Methanol (for termination)

  • Nitrogen or Argon gas

  • Reaction vessel with a cooling jacket or a means for efficient heat dissipation

Procedure:

  • Reactor Setup: A reaction vessel equipped with a stirrer and a cooling system is thoroughly dried and purged with an inert gas.

  • Monomer Addition: Add the purified this compound to the reactor under an inert atmosphere.

  • Initiation: Cool the monomer to the desired starting temperature (e.g., 0 °C). Slowly add the Lewis acid initiator to the stirred monomer.

  • Polymerization: Carefully monitor the temperature of the reaction. The viscosity of the mixture will increase as the polymerization proceeds. Maintain the desired temperature using the cooling system.

  • Termination: After the desired reaction time or when the viscosity becomes too high to stir effectively, terminate the polymerization by adding chilled methanol.

  • Polymer Isolation and Purification: Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it in a non-solvent (e.g., methanol). Filter and wash the polymer as described in the solution polymerization protocol.

  • Drying and Characterization: Dry the polymer under vacuum and characterize it using standard techniques.

Data Presentation

Due to the scarcity of specific literature data on the homopolymerization of this compound, the following table presents representative data for the cationic polymerization of 1-methylcyclohexene, a structurally similar monomer. This data illustrates the expected trends and serves as a template for organizing experimental results for this compound.

EntryInitiator[Monomer]:[Initiator]Temperature (°C)Time (min)Monomer Conversion (%)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
1AlCl₃100:1-3060858,5001.8
2AlCl₃200:1-30608215,6001.9
3BF₃·OEt₂100:1-30120757,2002.1
4BF₃·OEt₂200:1-301207013,5002.3
5TiCl₄100:1030929,0001.7
6TiCl₄200:10309017,5001.8

Note: This table is illustrative and based on expected outcomes for a similar monomer. Actual results for this compound may vary.

Visualization of Workflows and Concepts

General Workflow for Cationic Polymerization

The following diagram illustrates the general experimental workflow for the cationic polymerization of this compound.

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Analysis Monomer_Purification Monomer Purification (this compound) Reagent_Addition Reagent Addition (Solvent, Monomer) Monomer_Purification->Reagent_Addition Solvent_Drying Solvent Drying (e.g., Toluene) Solvent_Drying->Reagent_Addition Initiator_Prep Initiator Solution Preparation Initiation Initiation Initiator_Prep->Initiation Reactor_Setup Reactor Setup (Inert Atmosphere) Reactor_Setup->Reagent_Addition Cooling Cooling to Reaction Temp. Reagent_Addition->Cooling Cooling->Initiation Polymerization Polymerization (Propagation) Initiation->Polymerization Termination Termination (e.g., with Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Purification Purification (Washing) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, NMR, FTIR) Drying->Characterization

General experimental workflow for cationic polymerization.
Cationic Polymerization Mechanism of this compound

This diagram illustrates the key steps in the cationic polymerization of this compound, initiated by a Lewis acid (LA) and a co-initiator (H₂O).

G cluster_initiation Initiation Steps cluster_propagation Propagation Step cluster_termination Termination Step Initiation Initiation Initiator_Formation Initiator Formation LA + H₂O → H⁺[LA(OH)]⁻ Initiation->Initiator_Formation Propagation Propagation Termination Termination Propagation->Termination Monomer_Addition Growing Polymer Chain + this compound Propagation->Monomer_Addition Chain_Termination Reaction with Counter-ion or Impurity Termination->Chain_Termination Carbocation_Formation Carbocation Formation This compound + H⁺ → Carbocation Initiator_Formation->Carbocation_Formation Carbocation_Formation->Propagation Monomer_Addition->Propagation n times

Mechanism of cationic polymerization of this compound.
Potential Application in Drug Delivery

Poly(this compound) can be envisioned as a component in drug delivery systems, leveraging its hydrophobicity.

G cluster_polymer Poly(this compound) cluster_applications Drug Delivery Applications cluster_outcomes Therapeutic Outcomes PCHC Poly(this compound) (Hydrophobic Polymer) Encapsulation Encapsulation of Hydrophobic Drugs PCHC->Encapsulation Controlled_Release Controlled Release Formulations PCHC->Controlled_Release Copolymer Component in Amphiphilic Block Copolymers PCHC->Copolymer Bioavailability Improved Drug Bioavailability Encapsulation->Bioavailability Sustained_Release Sustained Therapeutic Effect Controlled_Release->Sustained_Release Targeted_Delivery Targeted Drug Delivery (in Micelles) Copolymer->Targeted_Delivery

Conceptual role of poly(this compound) in drug delivery.

Applications and Future Perspectives

While specific applications of poly(this compound) are not yet widely reported, its properties suggest potential uses in several areas, particularly in the biomedical and pharmaceutical fields.

  • Drug Delivery: The hydrophobic nature of poly(this compound) makes it a candidate for the encapsulation and controlled release of hydrophobic drugs.[2] It could be used to form the core of nanoparticles or microparticles, protecting the drug from degradation and improving its solubility and bioavailability.

  • Biomaterials: Chlorinated polymers like polyvinyl chloride (PVC) have a long history of use in medical devices due to their chemical resistance and biocompatibility.[4] Poly(this compound) could be explored for similar applications, potentially offering different mechanical properties.

  • Functional Polymers: The chlorine atoms on the polymer backbone provide reactive sites for post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties for specific applications, such as targeted drug delivery or as coatings for biomedical devices.

  • Block Copolymers: this compound can be used as a monomer in the synthesis of block copolymers.[7] By combining a hydrophobic poly(this compound) block with a hydrophilic block, amphiphilic copolymers can be created that self-assemble into micelles or other nanostructures for drug delivery.[1]

Further research is needed to fully explore the potential of poly(this compound) and its derivatives. Key areas for future investigation include the development of controlled/"living" polymerization methods to synthesize well-defined polymers, a thorough characterization of the polymer's physical and biological properties, and the exploration of its functionalization to create novel materials for advanced applications.

References

Application Notes: Synthesis of Cyclohexenamine via Elimination-Addition Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction of 1-chlorocyclohexene with sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic example of a nucleophilic substitution on an unactivated vinyl halide. This transformation does not proceed by direct SN1 or SN2 mechanisms but rather through a highly reactive and transient cyclohexyne (B14742757) intermediate. The overall process is categorized as an elimination-addition reaction. Sodium amide, being an exceptionally strong base, facilitates the initial elimination of hydrogen chloride (HCl) to form the strained cyclohexyne. Subsequently, the amide anion (NH₂⁻) acts as a nucleophile, attacking the triple bond, followed by protonation from the ammonia solvent to yield the final amine product. This methodology is significant for synthesizing cyclic enamines and related structures, which are valuable synthons in organic chemistry and drug development.

Mechanism of Action

The reaction proceeds in a two-step sequence:

  • E2 Elimination to form Cyclohexyne: The amide anion (NH₂⁻), a powerful base, abstracts a proton from the C2 position (vinylic proton) of this compound. This is followed by the concerted or rapid sequential elimination of the chloride ion from C1. This elimination step generates the highly strained and reactive cyclohexyne intermediate, which contains a triple bond within the six-membered ring.

  • Nucleophilic Addition: The nucleophilic amide anion (NH₂⁻) then attacks one of the sp-hybridized carbons of the cyclohexyne intermediate. This addition breaks the weak, in-plane π-bond of the strained alkyne, forming a vinyl carbanion.

  • Protonation: The resulting carbanion is a strong base and is immediately protonated by the solvent, liquid ammonia (NH₃), to yield the final product, 1-cyclohexen-1-amine (B15489434), and regenerate the amide catalyst.

Quantitative Data

Table 1: Reactant and Reagent Specifications

CompoundFormulaMolar Mass ( g/mol )Role
This compoundC₆H₉Cl116.59Substrate
Sodium AmideNaNH₂39.01Base/Nucleophile
Liquid AmmoniaNH₃17.03Solvent/Proton Source

Table 2: Representative Reaction Conditions and Expected Outcome

ParameterValue / ConditionNotes
Stoichiometry1.1 - 2.0 equivalents of NaNH₂ per 1 eq. of substrateExcess base ensures complete formation of the cyclohexyne intermediate.
SolventAnhydrous Liquid AmmoniaReaction is typically run at the boiling point of ammonia (-33 °C).
Temperature-33 °CMaintained by a dry ice/acetone condenser.
Reaction Time1 - 3 hoursVaries based on scale and substrate concentration.
Expected Product1-Cyclohexen-1-amineThe enamine is the primary product.
Expected YieldModerate to GoodYields are typically in this range for related cycloalkyne reactions.

Table 3: Spectroscopic Data for Product Identification (1-Cyclohexen-1-amine)

TechniqueExpected Chemical Shifts / Bands
¹³C NMR Alkene C (sp²): ~100-150 ppmAlkane C (sp³): ~20-40 ppm
¹H NMR Vinylic H: ~4.5-5.0 ppmNH₂ H: Broad singlet, variable shiftAllylic CH₂: ~1.9-2.2 ppmOther CH₂: ~1.5-1.8 ppm
IR Spectroscopy N-H Stretch: ~3300-3500 cm⁻¹ (doublet for primary amine)C=C Stretch: ~1650 cm⁻¹N-H Bend: ~1600 cm⁻¹C-N Stretch: ~1250-1350 cm⁻¹

Experimental Protocols

Safety Precautions:

  • Sodium amide is highly reactive and pyrophoric upon contact with air and violently reacts with water. Handle under an inert atmosphere (N₂ or Ar) at all times.

  • Liquid ammonia is a corrosive and toxic gas at room temperature. The procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (cryogenic gloves, face shield, lab coat).

  • The reaction generates gaseous ammonia, which must be safely vented or neutralized in an acid trap.

  • The workup procedure involving the quenching of excess sodium amide is highly exothermic and must be performed slowly and with extreme caution.

Representative Protocol for the Synthesis of 1-Cyclohexen-1-amine

  • Apparatus Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for nitrogen/argon, and a dry ice/acetone condenser. The third neck should be sealed with a rubber septum for reagent addition.

    • Ensure all glassware is thoroughly dried in an oven ( >120 °C) and cooled under a stream of dry nitrogen or argon.

  • Reaction Execution:

    • In the fume hood, place the flask in a Dewar flask or an insulated cooling bath.

    • Condense approximately 100 mL of anhydrous ammonia gas into the reaction flask by passing it through the dry ice condenser. The typical reaction temperature will be the boiling point of ammonia (-33 °C).

    • Add a small crystal of iron(III) nitrate (B79036) as a catalyst (optional, but aids in the formation of the amide from any residual sodium).

    • Carefully add sodium amide (e.g., 2.0 g, ~51 mmol) to the liquid ammonia with stirring. Commercial sodium amide can be used directly.

    • Once the base is dissolved or well-suspended, slowly add this compound (e.g., 5.0 g, 43 mmol) dropwise via syringe over 15-20 minutes.

    • Allow the reaction mixture to stir at -33 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.

  • Workup and Purification:

    • After the reaction is complete, cautiously quench the excess sodium amide by the slow, portion-wise addition of solid ammonium (B1175870) chloride (NH₄Cl) until the reaction is no longer basic.

    • Allow the ammonia to evaporate overnight in the fume hood. A gentle stream of nitrogen can be used to accelerate this process.

    • To the remaining residue, carefully add 50 mL of diethyl ether and then slowly add 50 mL of cold water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude 1-cyclohexen-1-amine by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

ReactionMechanism Reaction Mechanism: Elimination-Addition via Cyclohexyne cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 This compound T1 Elimination R1->T1 R2 Sodium Amide (NaNH₂) R2->T1 IM1 Cyclohexyne T2 Addition & Protonation IM1->T2 P1 1-Cyclohexen-1-amine P2 NaCl + NH₃ T1->IM1 T2->P1 T2->P2

Caption: Logical flow of the elimination-addition reaction.

Workflow Experimental Workflow A 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) B 2. Condense Liquid NH₃ (Dry Ice Condenser, -33 °C) A->B C 3. Add NaNH₂ (Strong Base) B->C D 4. Add this compound (Substrate, Dropwise) C->D E 5. Stir Reaction (2-3 hours at -33 °C) D->E F 6. Quench Reaction (Slow addition of NH₄Cl) E->F Completion G 7. Evaporate NH₃ F->G H 8. Aqueous Workup (Ether Extraction) G->H I 9. Dry & Concentrate H->I J 10. Purify Product (Vacuum Distillation) I->J

Caption: Step-by-step experimental workflow diagram.

Application of 1-Chlorocyclohexene in the Synthesis of a Key Pharmaceutical Intermediate for Tramadol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chlorocyclohexene is a versatile cyclic vinyl halide that serves as a valuable building block in organic synthesis. Its reactivity, characterized by the presence of a carbon-carbon double bond and a halogen substituent, allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions enable the construction of complex molecular architectures, making this compound a potential starting material for the synthesis of pharmaceutical intermediates. This application note details a protocol for the synthesis of a key intermediate of Tramadol, a widely used analgesic, starting from this compound.

Tramadol, chemically known as (1R,2R)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a centrally acting opioid analgesic. A key structural feature of Tramadol is the 1-(3-methoxyphenyl)cyclohexyl moiety. A plausible synthetic intermediate for Tramadol is 1-(3-methoxyphenyl)cyclohexene. This intermediate can be further elaborated to introduce the amino alcohol functionality required for the final drug substance. This document outlines a synthetic strategy to obtain 1-(3-methoxyphenyl)cyclohexene from this compound via a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway

The proposed synthesis involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 3-methoxyphenylboronic acid. This reaction forms a new carbon-carbon bond between the cyclohexene (B86901) ring and the methoxyphenyl group, yielding the desired intermediate, 1-(3-methoxyphenyl)cyclohexene.

start This compound catalyst Pd Catalyst Base start->catalyst reagent 3-Methoxyphenylboronic acid reagent->catalyst intermediate 1-(3-Methoxyphenyl)cyclohexene (Tramadol Intermediate) catalyst->intermediate

Caption: Proposed synthesis of a Tramadol intermediate.

Experimental Protocols

Synthesis of 1-(3-methoxyphenyl)cyclohexene via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 3-methoxyphenylboronic acid. The reaction conditions provided are typical for this type of transformation and may require optimization for specific laboratory settings.

Materials:

  • This compound

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask via cannula.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 1-(3-methoxyphenyl)cyclohexene.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound 3-Methoxyphenylboronic acid K₂CO₃ B Add Catalyst: Pd(OAc)₂ PPh₃ A->B C Inert Atmosphere: Evacuate & backfill N₂ (3x) B->C D Add Degassed Solvents: Toluene/Ethanol/Water C->D E Heat to Reflux (80-90 °C) D->E F Monitor by TLC/GC (12-24 h) E->F G Cool to RT & Quench with H₂O F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Column Chromatography J->K L Pure Product: 1-(3-methoxyphenyl)cyclohexene K->L

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 1-(3-methoxyphenyl)cyclohexene from this compound based on typical yields for Suzuki-Miyaura cross-coupling reactions of vinyl chlorides. Actual results may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Reactant Ratios
This compound1.0 eq
3-Methoxyphenylboronic acid1.2 eq
Potassium Carbonate2.0 eq
Pd(OAc)₂0.02 eq
PPh₃0.04 eq
Reaction Conditions
Temperature (°C)80-90
Reaction Time (h)12-24
Product Characteristics
Yield (%)70-85
Purity (by GC/NMR, %)>95

Conclusion

This compound is a viable starting material for the synthesis of 1-(3-methoxyphenyl)cyclohexene, a key intermediate in the production of the analgesic drug Tramadol. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the formation of the crucial carbon-carbon bond. The detailed protocol and expected data presented in this application note offer a solid foundation for researchers and drug development professionals to explore this synthetic route. Further optimization of the reaction conditions could lead to improved yields and purity, enhancing the overall efficiency of the synthesis.

Application Notes and Protocols: 1-Chlorocyclohexene as a Precursor for Substituted Cyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorocyclohexene is a versatile and reactive intermediate in organic synthesis, serving as a valuable precursor for the preparation of a wide array of substituted cyclohexene (B86901) derivatives. The presence of the vinyl chloride moiety allows for a variety of transformations, including cross-coupling reactions and nucleophilic substitutions, making it an important building block in the synthesis of complex molecules, including pharmaceutical intermediates and bioactive compounds. The cyclohexene scaffold is a common motif in many natural products and drug molecules, and the ability to functionalize this core structure efficiently is of significant interest to the drug development community.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted cyclohexenes. It covers key reaction types such as Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and nucleophilic substitution reactions with amines and thiols.

Application Notes

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, as a vinyl halide, can participate in several of these transformations to introduce aryl, vinyl, and alkynyl substituents onto the cyclohexene ring.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for the synthesis of 1-arylcyclohexenes. While vinyl chlorides are generally less reactive than the corresponding bromides or iodides, the use of appropriate ligands can facilitate the reaction. A notable example involves the chemoselective Suzuki cross-coupling of 1-bromo-2-chlorocyclohexene with various aryl boronic acids, which selectively reacts at the more reactive C-Br bond, leaving the C-Cl bond intact to yield 1-chloro-2-arylcyclohexenes.[1][2] This demonstrates the feasibility of using palladium catalysts to activate carbon-halogen bonds on the cyclohexene ring. For the direct coupling of this compound, more forcing conditions or specialized catalyst systems may be required.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 1_Chlorocyclohexene 1_Chlorocyclohexene Reaction_Mixture Reaction Mixture (Inert Atmosphere) 1_Chlorocyclohexene->Reaction_Mixture Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Reaction_Mixture Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 1-Arylcyclohexene Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted 1-vinylcyclohexenes. This reaction is a powerful method for the alkenylation of vinyl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

The Sonogashira coupling allows for the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a direct method for the synthesis of 1-alkynylcyclohexenes, which are valuable intermediates for further transformations.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[3][4] Nickel complexes can catalyze the coupling of less reactive electrophiles, such as vinyl chlorides, under milder conditions. These catalysts offer a broader substrate scope and can be particularly effective for challenging coupling partners.[5][6]

General Cross-Coupling Reaction Scheme:

Cross_Coupling_Scheme 1_Chlorocyclohexene 1_Chlorocyclohexene Product Substituted Cyclohexene 1_Chlorocyclohexene->Product Coupling_Partner R-M (M = B(OH)₂, SnR₃, ZnX, etc.) or R-H (Alkene/Alkyne) Coupling_Partner->Product Catalyst Pd or Ni Catalyst + Ligand Catalyst->Product Base Base Base->Product

Caption: General scheme for cross-coupling reactions of this compound.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by various nucleophiles to introduce heteroatoms onto the cyclohexene ring.

This compound can react with primary and secondary amines to form N-substituted 1-aminocyclohexenes. These reactions can be performed under thermal conditions or catalyzed by transition metals like palladium or copper. The resulting enamines are versatile intermediates in organic synthesis. For instance, the reductive amination of cyclohexanone (B45756) with aniline (B41778) over a carbon-supported palladium catalyst is a known method for synthesizing N-cyclohexylaniline.[7]

Thiols and their corresponding thiolates are excellent nucleophiles and can readily displace the chloride from this compound to form 1-(alkylthio)cyclohexenes or 1-(arylthio)cyclohexenes.[8][9] These sulfur-containing compounds have applications in materials science and as synthetic intermediates.

Nucleophilic Substitution Workflow:

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 1_Chlorocyclohexene 1_Chlorocyclohexene Reaction_Mixture Reaction Mixture 1_Chlorocyclohexene->Reaction_Mixture Nucleophile Amine or Thiol Nucleophile->Reaction_Mixture Base_Solvent Base / Solvent Base_Solvent->Reaction_Mixture Heating_Stirring Heating / Stirring Reaction_Mixture->Heating_Stirring Workup Aqueous Work-up Heating_Stirring->Workup Purification Distillation or Chromatography Workup->Purification Product Substituted Cyclohexene Purification->Product

Caption: General workflow for nucleophilic substitution of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-2-(4-methoxyphenyl)cyclohexene via Suzuki-Miyaura Coupling (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 1-chloro-2-arylcyclohexenes from 1-bromo-2-chlorocyclohexene.[1]

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add an aqueous solution of sodium carbonate (2 M, 2 mL).

  • Deoxygenate the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure 1-chloro-2-(4-methoxyphenyl)cyclohexene.

Protocol 2: Synthesis of 1-(Phenylamino)cyclohexene via Nucleophilic Amination

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and aniline (1.2 mmol) in DMF (5 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(phenylamino)cyclohexene.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 1-Bromo-2-chlorocyclohexene with Arylboronic Acids [1]

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid1-Chloro-2-phenylcyclohexene85
24-Methylphenylboronic acid1-Chloro-2-(4-methylphenyl)cyclohexene88
34-Methoxyphenylboronic acid1-Chloro-2-(4-methoxyphenyl)cyclohexene90
44-Chlorophenylboronic acid1-Chloro-2-(4-chlorophenyl)cyclohexene82
53-Nitrophenylboronic acid1-Chloro-2-(3-nitrophenyl)cyclohexene78

Table 2: Expected Products and Representative Yields for Reactions of this compound

Reaction TypeReagentProductExpected Yield Range (%)
Heck CouplingStyrene1-(2-Phenylvinyl)cyclohexene60-80
Sonogashira CouplingPhenylacetylene1-(Phenylethynyl)cyclohexene70-90
Nucleophilic AminationMorpholine1-(Morpholin-4-yl)cyclohexene75-95
ThiolationThiophenol1-(Phenylthio)cyclohexene80-95

Note: The expected yields are estimates based on the reactivity of similar vinyl chlorides and may vary depending on the specific reaction conditions.

References

Synthetic Routes to Functionalized Cyclohexenes Using 1-Chlorocyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of functionalized cyclohexenes utilizing the versatile starting material, 1-chlorocyclohexene. The methodologies outlined herein are central to modern organic synthesis and are particularly relevant for the construction of molecular scaffolds found in numerous pharmaceuticals and biologically active compounds.

Introduction

This compound is a readily accessible cyclic vinyl chloride that serves as a valuable building block for the introduction of diverse functionalities onto a cyclohexene (B86901) core. Its polarized carbon-chlorine bond, coupled with the adjacent double bond, allows for a range of transformations including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates. These reactions provide access to a wide array of substituted cyclohexenes, which are key structural motifs in many natural products and synthetic drugs. This document details protocols for several powerful synthetic methods, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, as well as organometallic and nucleophilic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, while being a chloride and thus generally less reactive than its bromide or iodide counterparts, can effectively participate in these transformations under optimized conditions.

Suzuki-Miyaura Coupling: Synthesis of 1-Arylcyclohexenes

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a vinyl halide and an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. While the direct Suzuki coupling of this compound can be challenging, a highly efficient protocol has been developed for the analogous 1-bromo-2-chlorocyclohexene, which provides a strong indication of the feasibility and conditions required for this compound. The following protocol is adapted from this related system and is expected to be effective.

Reaction Principle:

Figure 1: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-arylcyclohexene.

Quantitative Data: Suzuki-Miyaura Coupling of 1-Bromo-2-chlorocyclohexene with Various Arylboronic Acids

The following data, obtained from the coupling of the more reactive 1-bromo-2-chlorocyclohexene, serves as a strong predictive model for the expected outcomes with this compound, albeit potentially requiring more forcing conditions or more active catalyst systems for the chloride.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Chloro-2-phenylcyclohexene94
24-Methylphenylboronic acid1-Chloro-2-(4-methylphenyl)cyclohexene92
34-Methoxyphenylboronic acid1-Chloro-2-(4-methoxyphenyl)cyclohexene90
44-Fluorophenylboronic acid1-Chloro-2-(4-fluorophenyl)cyclohexene88
54-Chlorophenylboronic acid1-Chloro-2-(4-chlorophenyl)cyclohexene85
63-Nitrophenylboronic acid1-Chloro-2-(3-nitrophenyl)cyclohexene78
Sonogashira Coupling: Synthesis of 1-Alkynylcyclohexenes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking a vinyl halide with a terminal alkyne. This reaction is crucial for the synthesis of conjugated enynes, which are valuable intermediates in organic synthesis.

Reaction Principle:

References

Palladium-Catalyzed Reactions of 1-Chlorocyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1-chlorocyclohexene. This versatile synthetic intermediate can undergo a variety of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, to generate a diverse array of substituted cyclohexene (B86901) derivatives. These products are valuable building blocks in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. While direct coupling of this compound can be challenging due to the lower reactivity of the C-Cl bond, a highly efficient protocol has been developed for the chemoselective Suzuki coupling of 1-bromo-2-chlorocyclohexene with various arylboronic acids. This reaction proceeds selectively at the more reactive C-Br bond, yielding valuable 1-chloro-2-arylcyclohexene products.

Data Presentation: Suzuki-Miyaura Coupling of 1-Bromo-2-chlorocyclohexene

The following table summarizes the yields for the synthesis of various 1-chloro-2-arylcyclohexenes from the reaction of 1-bromo-2-chlorocyclohexene with different arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Chloro-2-phenylcyclohexene94
24-Methylphenylboronic acid1-Chloro-2-(4-methylphenyl)cyclohexene92
34-Methoxyphenylboronic acid1-Chloro-2-(4-methoxyphenyl)cyclohexene95
44-Chlorophenylboronic acid1-Chloro-2-(4-chlorophenyl)cyclohexene90
54-Fluorophenylboronic acid1-Chloro-2-(4-fluorophenyl)cyclohexene91
62-Naphthylboronic acid1-Chloro-2-(2-naphthyl)cyclohexene88
73,4-Dimethoxyphenylboronic acid1-Chloro-2-(3,4-dimethoxyphenyl)cyclohexene93
Experimental Protocol: Synthesis of 1-Chloro-2-phenylcyclohexene

Materials:

  • 1-Bromo-2-chlorocyclohexene

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-2-chlorocyclohexene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • The reaction mixture is stirred and heated to 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 1-chloro-2-phenylcyclohexene.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R-Pd(II)L₂-X PdII->Pd0 Regeneration Transmetal Transmetalation PdII_Ar R-Pd(II)L₂-Ar RedElim Reductive Elimination Product R-Ar PdII_Ar->Product Boronate ArB(OR)₂ Boronate->PdII_Ar Base Base Base->Boronate RX R-X RX->PdII c1->c2 Oxidative Addition c2->c3 Transmetalation c3->c4 Reductive Elimination c4->c1

Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] For a substrate like this compound, this reaction allows for the introduction of an alkenyl group at the C1 position. Due to the lower reactivity of vinyl chlorides compared to bromides or iodides, more forcing conditions or specialized catalyst systems may be required.[1]

Data Presentation: Representative Heck Reaction Conditions

The following table provides a general set of conditions that can serve as a starting point for the Heck coupling of this compound with an activated alkene such as n-butyl acrylate (B77674). Optimization will likely be necessary.

ParameterCondition
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃
LigandP(t-Bu)₃, P(o-tol)₃, or an N-heterocyclic carbene (NHC) ligand
BaseK₂CO₃, Cs₂CO₃, or an organic base like Et₃N
SolventDMF, DMAc, Toluene, or 1,4-Dioxane
Temperature100 - 140 °C
Reaction Time12 - 24 hours
Experimental Protocol: General Procedure for Heck Reaction with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate (B81430) salt

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(tert-butyl)phosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add this compound (1.0 mmol, 1.0 equiv.) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-X AlkeneComplex Alkene-Pd(II) Complex InsertionProduct σ-Alkyl-Pd(II) Complex Product Substituted Alkene InsertionProduct->Product HPdX H-Pd(II)L₂-X InsertionProduct->HPdX HPdX->Pd0 c1->c2 Oxidative Addition c2->c3 Alkene Coordination c3->c4 Migratory Insertion c4->c5 β-Hydride Elimination c5->c6 Base-mediated Regeneration RX->PdII Alkene->AlkeneComplex Base->HPdX

Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is a powerful tool for the synthesis of 1-alkynylcyclohexenes from this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5]

Data Presentation: Representative Sonogashira Coupling Conditions

This table outlines typical starting conditions for the Sonogashira coupling of this compound.

ParameterCondition
Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper(I) Co-catalystCuI
BaseTriethylamine (B128534) (TEA), Diisopropylamine (DIPA)
SolventTetrahydrofuran (B95107) (THF), Toluene, DMF
TemperatureRoom temperature to 80 °C
Reaction Time2 - 24 hours
Experimental Protocol: General Procedure for Sonogashira Coupling with Phenylacetylene (B144264)

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 equiv.) followed by phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalyst salts.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Catalytic Cycles

Sonogashira_Cycle Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂(C≡CR') PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)C≡CR' Cu_Alkyne->PdII_RX Alkyne H-C≡CR' Alkyne->Cu_Alkyne Deprotonation Base Base Base->Alkyne

Sonogashira Catalytic Cycles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction enables the synthesis of 1-amino-substituted cyclohexenes from this compound and a primary or secondary amine. The choice of ligand is critical for achieving high yields, especially with less reactive aryl and vinyl chlorides.[8]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table provides general conditions for the amination of this compound, which can be used as a starting point for optimization.

ParameterCondition
Palladium Pre-catalystPd₂(dba)₃, Pd(OAc)₂
LigandBulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)
BaseStrong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS)
SolventToluene, 1,4-Dioxane, THF
Temperature80 - 110 °C
Reaction Time4 - 24 hours
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating plate

Procedure:

  • Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII R-Pd(II)L-X AmineComplex [R-Pd(II)L(HNR'₂)]⁺X⁻ AmidoComplex R-Pd(II)L(NR'₂) AmineComplex->AmidoComplex AmidoComplex->Pd0 Product R-NR'₂ AmidoComplex->Product c1->c2 Oxidative Addition c2->c3 Amine Coordination c3->c4 Deprotonation c4->c5 Reductive Elimination RX->PdII Amine->AmineComplex Base->AmineComplex

Buchwald-Hartwig Amination Catalytic Cycle

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Vinylic Carbon of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution at a vinylic carbon is a challenging yet powerful transformation in organic synthesis. 1-Chlorocyclohexene serves as a versatile substrate for these reactions, providing access to a diverse array of 1-substituted cyclohexene (B86901) derivatives. These products are valuable intermediates and scaffolds in medicinal chemistry and drug discovery, appearing in molecules targeting a range of biological pathways. This document provides detailed application notes on the utility of these reactions and experimental protocols for their execution with various nucleophiles, including amines, alkoxides, and thiolates.

Mechanistic Overview

Nucleophilic substitution at the vinylic carbon of this compound can proceed through several mechanisms, depending on the reaction conditions and the nature of the nucleophile. The primary pathways include:

  • Addition-Elimination: The nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of the chloride leaving group. This is a common pathway, especially with strong nucleophiles.

  • Elimination-Addition: In the presence of a very strong base, elimination of HCl can occur to form a transient cyclohexyne (B14742757) intermediate, which is then attacked by the nucleophile.

  • Metal-Catalyzed Cross-Coupling: Transition metals, particularly palladium and copper, can catalyze the substitution reaction, proceeding through oxidative addition, ligand exchange, and reductive elimination steps. These methods offer mild reaction conditions and broad substrate scope.

The choice of reaction conditions is therefore critical in directing the outcome and achieving the desired product.

Applications in Drug Discovery

1-Substituted cyclohexene moieties are prevalent in a number of biologically active compounds and clinical candidates. The ability to introduce diverse functionalities at the C1 position of the cyclohexene ring via nucleophilic substitution makes this compound a valuable starting material in the synthesis of novel therapeutics.

  • 1-Aminocyclohexene Derivatives: These compounds are key components in the development of selective inhibitors of the human voltage-gated sodium channel hNav1.7, a significant target for pain management.[1] The amino group allows for further functionalization to optimize potency, selectivity, and pharmacokinetic properties. The cyclohexene scaffold provides a rigid framework for orienting substituents to interact with the target protein.

  • 1-Alkoxycyclohexene and 1-Thiocyclohexene Derivatives: The introduction of oxygen and sulfur nucleophiles leads to the formation of vinyl ethers and vinyl sulfides. These functional groups can act as bioisosteres for other functionalities and can influence the lipophilicity and metabolic stability of a drug candidate. Thiophene derivatives, which can be conceptually related to thiocyclohexene structures, are found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

  • General Cyclohexene Derivatives: The cyclohexene ring itself is a valuable scaffold in drug design. For instance, cyclohexenyl derivatives have been identified as potent antagonists of the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.[5] Furthermore, cyclohexane-1,3-dione derivatives are being explored as potential anticancer agents.[6] The synthetic accessibility of diverse cyclohexene derivatives through reactions of this compound facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following protocols provide detailed methodologies for performing nucleophilic substitution reactions on this compound with representative nucleophiles.

Protocol 1: Synthesis of N-Aryl-1-aminocyclohexene via Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an aniline (B41778) derivative. This method is highly versatile and tolerates a wide range of functional groups on the aniline.[7]

Reaction Scheme:

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Di(dicyclohexylamino)phenylphosphine)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene (B28343)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (1 mol%).

  • Add anhydrous toluene to the flask, followed by the aniline derivative (1.05 equivalents) and this compound (1.0 equivalent).

  • Finally, add potassium tert-butoxide (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl-1-aminocyclohexene.

Data Presentation:

EntryAniline DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-MethoxyanilinePd₂(dba)₃ (1)Di(dicyclohexylamino)phenylphosphine (1)KOtBu (1.5)Toluene1101285-95
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene1001880-90

(Note: The provided yield ranges are typical for Buchwald-Hartwig aminations of aryl chlorides and serve as an estimate. Actual yields may vary depending on the specific substrates and reaction conditions.)

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition LigandEx Ligand Exchange RedElim Reductive Elimination Pd(II)complex Pd(II)-Cl(Aryl)Ln Pd(II)amide Pd(II)-N(H)Ar(Aryl)Ln

Protocol 2: Synthesis of 1-Alkoxycyclohexene via Base-Mediated Substitution

This protocol outlines a general method for the synthesis of 1-alkoxycyclohexenes from this compound and an alcohol in the presence of a strong base.

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 equivalents) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 1.5 equivalents) portion-wise to the alcohol solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation:

| Entry | Alcohol | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Methanol | NaH (1.5) | THF | 25 | 6 | 70-80 | | 2 | Ethanol | KOtBu (1.2) | DMF | 50 | 4 | 75-85 |

(Note: Yields are estimates and can vary based on specific conditions and the alcohol used.)

Experimental_Workflow_Alkoxide start Start step1 Dissolve alcohol in anhydrous solvent start->step1 step2 Cool to 0 °C step1->step2 step3 Add strong base (e.g., NaH) step2->step3 step4 Stir for 30 min to form alkoxide step3->step4 step5 Add this compound step4->step5 step6 Warm to RT and stir until complete step5->step6 step7 Quench with water step6->step7 step8 Workup (Extraction, Washing, Drying) step7->step8 step9 Purification (Distillation or Chromatography) step8->step9 end Final Product step9->end

Protocol 3: Synthesis of 1-(Arylthio)cyclohexene via Reaction with a Thiolate

This protocol provides a general procedure for the synthesis of 1-(arylthio)cyclohexenes from this compound and a substituted thiophenol.

Reaction Scheme:

Materials:

  • This compound

  • Thiophenol derivative

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the thiophenol derivative (1.1 equivalents) in the chosen solvent.

  • Add the base (e.g., powdered NaOH, 1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture if necessary (e.g., to 60-80 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the pure 1-(arylthio)cyclohexene.

Data Presentation:

| Entry | Thiophenol Derivative | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Thiophenol | NaOH (1.2) | Ethanol | 80 | 5 | 80-90 | | 2 | 4-Methylthiophenol | K₂CO₃ (1.5) | DMF | 60 | 8 | 85-95 |

(Note: The provided yields are illustrative and may vary.)

Logical_Relationship_Thiolate cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product 1-(Arylthio)cyclohexene This compound->Product Thiophenol Thiophenol Thiophenol->Product Base Base Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chlorocyclohexene. The following information addresses common side reactions and offers guidance on minimizing their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound from cyclohexene (B86901) and chlorine gas is producing significant amounts of dichlorinated byproducts. How can I minimize their formation?

A1: The formation of dichlorocyclohexanes (1,2-, 1,3-, and 1,4-isomers) is a common side reaction during the free-radical chlorination of cyclohexene. This occurs when a second chlorine radical reacts with the desired this compound product. To minimize these byproducts, consider the following strategies:

  • Control Reactant Stoichiometry: Use a significant excess of cyclohexene relative to chlorine gas. This increases the probability that a chlorine radical will react with a cyclohexene molecule rather than the this compound product.

  • Regulate Chlorine Concentration: Maintain a low concentration of chlorine gas throughout the reaction. This can be achieved by a slow, controlled addition of the gas.

  • Minimize UV Light Exposure: The free-radical chain reaction is often initiated by UV light. Conducting the reaction in the dark or with minimal light exposure can help reduce the rate of radical formation and subsequent dichlorination.[1]

  • Temperature Control: While high temperatures can favor allylic chlorination (see Q2), excessively high temperatures can also increase the rate of dichlorination. Moderate temperatures are generally preferred.

Q2: I am observing the formation of 3-chlorocyclohexene (B1361376) as an impurity in my reaction. What causes this and how can I avoid it?

A2: The formation of 3-chlorocyclohexene is a result of allylic chlorination, a competing reaction pathway.[2][3] This reaction is favored under specific conditions:

  • High Temperatures: Allylic chlorination is known to be favored at higher reaction temperatures.

  • Low Chlorine Concentration: A low concentration of chlorine gas, often supplied by reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (like peroxide) and light, promotes chlorination at the allylic position.[2]

To avoid the formation of 3-chlorocyclohexene, it is advisable to maintain a moderate reaction temperature and avoid conditions that specifically promote allylic substitution.

Q3: When synthesizing this compound from cyclohexanol (B46403) and hydrochloric acid, my yield is low and I'm isolating cyclohexene as a major byproduct. What is happening?

A3: The synthesis of this compound from cyclohexanol is a substitution reaction. However, it faces competition from an elimination reaction (dehydration) that produces cyclohexene.[4] Several factors can influence the ratio of substitution to elimination:

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution. To maximize the yield of this compound, it is crucial to maintain the reaction at a lower temperature.

  • Acid Catalyst: While an acid catalyst is necessary for the substitution reaction, strong, non-nucleophilic acids at high temperatures can promote dehydration. The choice of acid and its concentration can be critical.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to an increase in the amount of the elimination product.

To favor the desired substitution reaction, it is recommended to use a strong, nucleophilic acid like concentrated HCl and maintain a controlled, lower reaction temperature.

Q4: How can I effectively purify my crude this compound product from the common side products?

A4: The purification of this compound from byproducts like dichlorocyclohexanes and cyclohexene can typically be achieved by fractional distillation.[5] The success of this technique relies on the differences in the boiling points of the components.

  • Cyclohexene: Has a significantly lower boiling point than this compound and will distill first.

  • This compound: The desired product will distill at its characteristic boiling point.

  • Dichlorocyclohexanes: These byproducts have higher boiling points than this compound and will remain in the distillation flask.

Careful control of the distillation temperature and the use of an efficient fractionating column are essential for obtaining a pure product. Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can help remove any residual acid catalyst before distillation.

Side Reaction Summary

The following table summarizes the common side reactions encountered during the synthesis of this compound and the conditions that favor their formation.

Side Product(s)Starting Material(s)Reaction TypeFavorable Conditions
1,2-, 1,3-, & 1,4-DichlorocyclohexaneCyclohexene, Cl₂Free-Radical SubstitutionHigh Cl₂ concentration, UV light exposure
3-ChlorocyclohexeneCyclohexene, Cl₂ (or other chlorine source)Allylic ChlorinationHigh temperature, low Cl₂ concentration
CyclohexeneCyclohexanol, AcidElimination (Dehydration)High temperature, strong non-nucleophilic acid

Reaction Pathways

The following diagrams illustrate the desired synthesis pathways and the competing side reactions.

SynthesisPathways cluster_0 Synthesis from Cyclohexene Cyclohexene Cyclohexene Product1 This compound Cyclohexene->Product1 Desired Pathway (Free-Radical Addition/Substitution) SideProduct2 3-Chlorocyclohexene Cyclohexene->SideProduct2 Allylic Chlorination Chlorine + Cl₂ SideProduct1 Dichlorocyclohexanes Product1->SideProduct1 Further Chlorination SynthesisPathways2 cluster_1 Synthesis from Cyclohexanol Cyclohexanol Cyclohexanol Product2 This compound Cyclohexanol->Product2 Desired Pathway (Substitution) SideProduct3 Cyclohexene Cyclohexanol->SideProduct3 Elimination (Dehydration) HCl + HCl

References

Technical Support Center: Purification of 1-Chlorocyclohexene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-chlorocyclohexene via distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My distillation is running very slowly, or the vapor is not reaching the condenser (refluxing). What should I do?

A1: This issue is typically caused by insufficient heating or excessive heat loss.

  • Check Heat Source: Ensure your heating mantle or oil bath is set to a temperature approximately 20-30°C above the boiling point of the solvent or the lowest boiling component in the mixture.

  • Insulate the Apparatus: Heat loss from the distillation flask and fractionating column is a common problem. Wrap the neck of the flask and the column with glass wool or aluminum foil to ensure the vapor temperature is maintained as it rises.[1][2]

  • Ensure Proper Vacuum (if applicable): If performing a vacuum distillation, check the system for leaks. Ensure all joints are properly sealed and the vacuum pump is functioning correctly.

Q2: The temperature reading on my thermometer is fluctuating and not stable. What does this mean?

A2: Temperature fluctuations indicate an unstable equilibrium between the vapor and liquid phases.

  • Improper Thermometer Placement: The top of the thermometer bulb must be positioned slightly below the side arm leading to the condenser.[1][3] If it's too high, it will not accurately measure the temperature of the vapor entering the condenser. If it is too low, it will be affected by the boiling liquid in the flask.

  • Uneven Boiling: Ensure the liquid is boiling smoothly. Use a magnetic stir bar or fresh boiling chips to prevent bumping. For vacuum distillation, a stir bar is mandatory as boiling chips are ineffective under reduced pressure.[2]

  • Inconsistent Heating: Ensure your heating source is providing steady and even heat.

Q3: I am getting poor separation between this compound and an impurity. How can I improve the purification?

A3: Poor separation occurs when the boiling points of the components are very close or the distillation is performed too quickly. This compound (BP ~143°C) and its isomer chlorocyclohexane (B146310) (BP ~142°C) are particularly difficult to separate.[4]

  • Use a Fractionating Column: A simple distillation is inadequate for separating liquids with close boiling points. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, which enhances separation efficiency.[1][3]

  • Slow the Distillation Rate: A slower distillation rate (approximately 1 drop of distillate per 20-30 seconds) allows for proper equilibrium to be established on each theoretical plate within the column, leading to better separation.[3]

  • Increase Column Efficiency: For very close-boiling impurities, use a longer fractionating column or one with more efficient packing material (e.g., Raschig rings or metal sponge).

Q4: My product in the distillation flask is turning dark, suggesting decomposition. How can I prevent this?

A4: this compound, like many halogenated compounds, can be sensitive to high temperatures and may decompose.

  • Use Vacuum Distillation: The most effective way to prevent thermal decomposition is to perform the distillation under reduced pressure.[2][5][6] Lowering the pressure significantly reduces the boiling point of the compound, allowing it to be distilled at a lower, safer temperature.[7]

  • Avoid Overheating: Do not heat the distillation flask excessively. The goal is a gentle, controlled boil.

  • Do Not Distill to Dryness: Always leave a small amount of liquid in the distilling flask. Heating the flask to dryness can cause residual material, including peroxides if present, to overheat and potentially decompose violently.

Q5: How do I confirm the purity of my distilled this compound?

A5: The most common and effective method for assessing the purity of volatile organic compounds is Gas Chromatography (GC).

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that not only separates the components of your sample but also provides mass spectral data to help identify the main product and any impurities.[8][9]

  • GC-FID Analysis: For quantitative analysis of purity, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often used.[10]

Data Presentation

Quantitative data for this compound and potential impurities are summarized below. Successful purification depends on exploiting the differences in these physical properties.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number930-66-5[8][11][12][13]
Molecular FormulaC₆H₉Cl[12][13]
Molecular Weight~116.6 g/mol [11][12]
Boiling Point (atm)142.7 °C[11]
Density~1.02 g/cm³[11]
AppearanceClear, colorless liquid

Table 2: Boiling Points of this compound and Potential Impurities

CompoundBoiling Point (°C)Separation Notes
Cyclohexene83 °CEasily removed as a low-boiling forerun.[4][14]
This compound 142.7 °C Target Product. [11]
Chlorocyclohexane~142 °CVery difficult to separate; requires efficient fractional distillation.[4]
Cyclohexanol161.8 °CEasily removed as a high-boiling residue.[1][11][15]
trans-1,2-Dichlorocyclohexane193-194 °CEasily removed as a high-boiling residue.[16]
cis-1,2-Dichlorocyclohexane (B86984)~207 °CEasily removed as a high-boiling residue.

Experimental Protocols

Protocol: Fractional Distillation of this compound

This protocol outlines the purification of crude this compound using fractional distillation at atmospheric pressure. This method is suitable if the compound is known to be thermally stable under these conditions.

1. Preparation and Setup:

  • Ensure all glassware is clean and dry.
  • Place the crude this compound into a round-bottom flask, filling it to no more than half to two-thirds of its capacity.
  • Add a magnetic stir bar for smooth boiling.
  • Assemble the fractional distillation apparatus:
  • Securely clamp the flask over a heating mantle.
  • Attach a fractionating column (e.g., Vigreux) to the flask.
  • Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is positioned correctly (top of the bulb level with the bottom of the side-arm).[1]
  • Attach a condenser to the side-arm of the distillation head and ensure a steady flow of cool water (in at the bottom, out at the top).
  • Place a collection flask at the end of the condenser.

2. Distillation Process:

  • Turn on the stirrer and begin gently heating the flask.
  • Observe as the ring of condensate slowly rises through the fractionating column. A slow ascent is crucial for good separation.[1]
  • If the condensate ring stalls, increase the heat slightly. If the distillation is proceeding too quickly, reduce the heat.
  • Discard the initial fraction (forerun), which will contain any lower-boiling impurities like cyclohexene.
  • When the temperature stabilizes at the boiling point of this compound (~143°C), change the receiving flask to collect the main product fraction.
  • Collect the distillate as long as the temperature remains constant. Record the stable temperature as the boiling point.

3. Shutdown:

  • Stop the distillation when only a small amount of residue remains in the flask. Never distill to dryness.
  • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Modification for Vacuum Distillation

If thermal decomposition is a concern, use vacuum distillation.

  • Apparatus: Use glassware rated for vacuum. Replace the regular distillation head with a setup suitable for vacuum (e.g., a short-path distillation head). Connect the receiving flask to a vacuum pump via a vacuum trap.

  • Boiling: Use a magnetic stir bar for smooth boiling; boiling chips are ineffective.[2]

  • Procedure: Assemble the apparatus and ensure all connections are airtight. Turn on the vacuum pump and allow the pressure to stabilize before you begin heating. Once the desired pressure is reached, proceed with heating and collection as described above. The boiling point will be significantly lower than 143°C.

  • Shutdown: Cool the system to room temperature before reintroducing air into the apparatus to prevent potential explosions.[2]

Visualizations

Distillation Troubleshooting Workflow

G Start Problem Observed During Distillation P1 No Distillate or Slow Distillation Start->P1 P2 Fluctuating Temperature Start->P2 P3 Poor Separation of Components Start->P3 P4 Product is Decomposing Start->P4 S1a Check Heat Setting (Increase if too low) P1->S1a S1b Insulate Column and Flask Neck P1->S1b S1c Check for Leaks (Vacuum Dist.) P1->S1c S2a Verify Thermometer Placement P2->S2a S2b Ensure Smooth Boiling (Stir Bar) P2->S2b S3a Reduce Distillation Rate (Lower Heat) P3->S3a S3b Use a More Efficient Fractionating Column P3->S3b S4a Switch to Vacuum Distillation P4->S4a S4b Reduce Heating Mantle Temperature P4->S4b End Problem Resolved S1a->End S1b->End S1c->End S2a->End S2b->End S3a->End S3b->End S4a->End S4b->End

Caption: A workflow diagram for troubleshooting common distillation issues.

Factors Affecting Product Purity

G Purity Final Product Purity Crude Crude Mixture Composition Crude->Purity Impurity Types & BPs of Impurities Crude->Impurity Technique Distillation Technique Technique->Purity TechChoice Simple vs. Fractional vs. Vacuum Technique->TechChoice Params Operating Parameters Params->Purity Rate Heating / Distillation Rate Params->Rate Pressure System Pressure (Atm. or Vacuum) Params->Pressure Apparatus Apparatus Setup Apparatus->Purity Column Column Type & Efficiency Apparatus->Column Thermo Thermometer Placement Apparatus->Thermo Insulation System Insulation Apparatus->Insulation

Caption: Key factors influencing the purity of distilled this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Suzuki-Miyaura coupling of 1-chlorocyclohexene and other challenging vinyl chlorides.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low yield or failing completely?

Low conversion or reaction failure with vinyl chlorides like this compound is a common problem primarily because the C-Cl bond is strong and less reactive compared to C-Br or C-I bonds.[1][2][3] Success hinges on carefully optimizing several key parameters.

Troubleshooting Steps:

  • Catalyst & Ligand Selection: This is the most critical factor. Standard catalysts may be ineffective. For unreactive chlorides, bulky and electron-rich phosphine (B1218219) ligands are required to facilitate the rate-limiting oxidative addition step.[1][2]

  • Base and Solvent Choice: The strength of the base and the solvent system are crucial for activating the boronic acid and influencing catalyst activity.[1] Stronger bases may be necessary.[1][2]

  • Reaction Temperature: Higher temperatures are often needed to drive the reaction to completion, but this must be balanced against potential reagent or product decomposition.[1]

  • Reagent Quality and Inert Atmosphere:

    • Boronic Acid Stability: Boronic acids can degrade, especially through protodeboronation.[3][4] Using fresh or recrystallized boronic acids, or more stable derivatives like pinacol (B44631) esters, is recommended.[4][5]

    • Oxygen Sensitivity: The Pd(0) catalyst and phosphine ligands can be oxidized by oxygen, leading to deactivation.[4] Rigorous degassing of solvents and maintaining an inert (Argon or Nitrogen) atmosphere is essential.[4][6]

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification.[1]

  • Protodeboronation: This is the hydrolysis of the boronic acid, removing it from the reaction.[1][3] It is often worsened by high temperatures and the presence of water.[1]

    • Solution: Use stable boronic esters (e.g., pinacol, MIDA).[1][5] Minimize reaction time and temperature, and consider using anhydrous conditions where appropriate.[1]

  • Homocoupling: The coupling of two boronic acid molecules is a frequent side reaction.[3]

    • Solution: This is typically caused by the presence of oxygen or using a Pd(II) precatalyst.[1][3][4] Ensure the reaction mixture is thoroughly degassed.[1][4] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue, as Pd(II) sources can consume the boronic acid during the in-situ reduction to Pd(0).[3][4]

  • Dehalogenation: The vinyl chloride starting material is reduced, removing the chlorine atom.

    • Solution: This can be caused by a hydride source in the reaction mixture.[1] Scrutinize all reagents for potential hydride sources.[1]

Q3: How do I select the optimal catalyst and ligand for coupling with a vinyl chloride?

The choice of catalyst and ligand is paramount for activating the strong C-Cl bond.

  • Ligands: Bulky, electron-donating phosphine ligands are generally required.[2][7] These ligands stabilize the palladium center and promote the difficult oxidative addition step.[7] Examples of effective ligand families for challenging couplings include biarylphosphines like SPhos and others developed by Buchwald.[7][8] N-heterocyclic carbenes (NHCs) can also be effective and may prevent side reactions associated with phosphine ligands.[5]

  • Palladium Source: Both Pd(0) and Pd(II) precatalysts can be used.

    • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state.

  • Ligand-to-Palladium Ratio: An appropriate ratio (typically 1:1 to 4:1) is crucial.[4] Insufficient ligand can lead to catalyst aggregation and decomposition.[4]

Troubleshooting and Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding this compound Suzuki coupling reaction.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Yield or Reaction Failure reagents Verify Reagent Quality start->reagents Step 1 conditions Optimize Conditions start->conditions Step 2 catalyst Review Catalyst System start->catalyst Step 3 boronic Use fresh boronic acid or stable ester (pinacol/MIDA) reagents->boronic solvent_purity Use anhydrous, degassed solvents reagents->solvent_purity degas Improve degassing (Ar sparge / Freeze-Pump-Thaw) conditions->degas temp Increase temperature cautiously (e.g., 80°C -> 100°C) conditions->temp base Screen stronger bases (e.g., K3PO4, Cs2CO3, CsF) conditions->base ligand Use bulky, e--rich ligand (e.g., SPhos, P(t-Bu)3) catalyst->ligand pd_source Consider a Pd(0) source to minimize homocoupling catalyst->pd_source success Successful Coupling boronic->success solvent_purity->success degas->success temp->success base->success ligand->success pd_source->success

Caption: Troubleshooting workflow for optimizing Suzuki coupling.

Data Summary Tables

Table 1: Comparison of Catalyst & Ligand Systems for Vinyl Halide Coupling

Catalyst PrecursorLigandKey AdvantagesConsiderations
Pd(OAc)₂SPhosHigh activity for aryl chlorides, minimizes protodeboronation with specific bases.[8][9]Requires in-situ reduction from Pd(II) to Pd(0).
Pd₂(dba)₃P(t-Bu)₃Effective for a wide range of vinyl halides, including chlorides, often at room temperature.[10]Pd₂(dba)₃ can be less stable than other precursors.
PdCl₂(dppf)(none)Good general-purpose catalyst, often effective for less challenging substrates.[11]May be less effective for highly unreactive chlorides.
Pd(PPh₃)₄(none)A Pd(0) source, avoiding side reactions from in-situ reduction.[4]Less reactive for chlorides compared to modern bulky phosphine systems.

Table 2: Screening of Bases and Solvents

BaseSolvent(s)Typical TemperatureNotes
K₂CO₃ / Na₂CO₃Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O80 - 100 °CA common starting point, but may not be strong enough for difficult couplings.[6][12]
K₃PO₄Dioxane, Toluene, THFRoom Temp to 100 °CA stronger base, often effective when carbonates fail.[7]
Cs₂CO₃Dioxane80 °CStrong base, often provides good results.[5]
CsFIsopropanol80 °CReported to be effective in minimizing protodeboronation of heteroaryl boronic acids.[9]

Simplified Suzuki Catalytic Cycle

The diagram below outlines the fundamental steps in the Suzuki-Miyaura coupling reaction.

G pd0 Pd(0)Ln Active Catalyst oa Oxidative Addition pd0->oa pd2 R1-Pd(II)Ln-X oa->pd2 R1-X (this compound) tm Transmetalation pd2->tm pd2_r2 R1-Pd(II)Ln-R2 tm->pd2_r2 (R2-BY2) + Base re Reductive Elimination pd2_r2->re re->pd0 Catalyst Regeneration product R1-R2 (Product) re->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a representative protocol and may require optimization.

  • Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.1 - 1.5 equivalents) and the base (e.g., K₃PO₄, 2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 1.1 - 1.2 equivalents relative to Pd).

  • Solvent and Substrate: Add the degassed solvent (e.g., Dioxane, 0.1 - 0.2 M concentration) via syringe, followed by the this compound (1.0 equivalent).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Solvent Degassing by Sparge Method

  • Place the required volume of solvent in a flask with a sidearm.

  • Seal the flask with a septum.

  • Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solvent for 15-30 minutes to displace dissolved oxygen.[4]

  • Remove the needles and maintain the solvent under a positive pressure of inert gas until use.

References

Technical Support Center: Overcoming Low Yields in the Preparation of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1-chlorocyclohexene is a common yet sometimes challenging procedure. Low yields can hinder research progress and increase costs. This technical support center provides a comprehensive guide to troubleshooting and optimizing the preparation of this compound, presented in a clear question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields during the synthesis of this compound.

Q1: My yield of this compound from the chlorination of cyclohexene (B86901) is low, and I'm isolating a significant amount of a higher boiling point byproduct. What is happening and how can I fix it?

A: The most common cause of low yields in the direct chlorination of cyclohexene is the competing electrophilic addition reaction, which forms cis- and trans-1,2-dichlorocyclohexane. This side reaction is often favored over the desired allylic substitution.

Troubleshooting Steps:

  • Favor Allylic Substitution: To promote the formation of this compound, employ reagents that favor free-radical allylic substitution over electrophilic addition. The use of N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN in a non-polar solvent like carbon tetrachloride is a standard method. Similarly, tert-butyl hypochlorite can be used to achieve allylic chlorination.

  • Control Reaction Temperature: Higher temperatures generally favor substitution over addition. However, excessively high temperatures can lead to decomposition and other side reactions. Careful optimization of the reaction temperature is crucial.

  • Use of Light: Photochemical initiation (using UV light) can also promote the radical pathway for allylic chlorination.

Q2: I am attempting to synthesize this compound from cyclohexanone (B45756) using phosphorus pentachloride (PCl₅), but my yields are inconsistent. What are the potential issues?

A: The reaction of cyclohexanone with PCl₅ is a classic method for preparing this compound. However, several factors can lead to low or inconsistent yields.

Troubleshooting Steps:

  • Reagent Quality: Phosphorus pentachloride is highly sensitive to moisture. Ensure that the PCl₅ used is fresh and handled under anhydrous conditions. The presence of moisture can lead to the formation of phosphoric acid and HCl, which can catalyze side reactions.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0°C) to control its exothermicity and minimize the formation of byproducts. Allowing the temperature to rise can lead to the formation of polychlorinated species and other undesired products.

  • Stoichiometry: Precise control of the molar ratio of cyclohexanone to PCl₅ is important. An excess of PCl₅ can lead to the formation of byproducts.

  • Work-up Procedure: The work-up is critical for isolating the product. Pouring the reaction mixture onto crushed ice and subsequent extraction are necessary to decompose any remaining PCl₅ and separate the product. Incomplete work-up can lead to product loss.

Q3: During the work-up of my reaction, I'm experiencing significant product loss. What are some best practices for isolating this compound?

A: this compound is a relatively volatile organic compound, and improper work-up and purification techniques can lead to substantial losses.

Troubleshooting Steps:

  • Efficient Extraction: Use a low-boiling point, non-polar solvent like diethyl ether or pentane (B18724) for extraction to ensure efficient separation from the aqueous layer. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Careful Washing: When washing the organic layer (e.g., with sodium bicarbonate solution to neutralize acid), avoid vigorous shaking that can lead to the formation of stable emulsions. Gentle inversions are usually sufficient. A brine wash can help to break up emulsions.

  • Drying: Thoroughly dry the organic extract with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before distillation. Water can co-distill with the product.

  • Distillation Technique: Fractional distillation is recommended to separate this compound from unreacted starting materials and byproducts, which may have close boiling points. Ensure the distillation apparatus is well-sealed to prevent the loss of the volatile product. Distillation under reduced pressure can be employed to lower the boiling point and minimize thermal decomposition.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different methods of preparing this compound, providing a basis for selecting the most suitable protocol for your needs.

Table 1: Synthesis of this compound from Cyclohexene

ReagentInitiator/CatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Side Products
Cl₂UV LightCCl₄Reflux-Variable, often low1,2-Dichlorocyclohexane, 3-Chlorocyclohexene
N-Chlorosuccinimide (NCS)Benzoyl PeroxideCCl₄Reflux1~50-60Succinimide (B58015)
tert-Butyl Hypochlorite-Neat402~45-55tert-Butanol

Table 2: Synthesis of this compound from Cyclohexanone

ReagentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Side Products
Phosphorus Pentachloride (PCl₅)None or CCl₄0 to RT2-4~60-751,1-Dichlorocyclohexane, Phosphoryl chloride
Thionyl Chloride (SOCl₂)Pyridine0 to RT2-3~50-65Sulfur dioxide, Pyridinium hydrochloride

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Protocol 1: Allylic Chlorination of Cyclohexene using N-Chlorosuccinimide (NCS)

Materials:

  • Cyclohexene

  • N-Chlorosuccinimide (NCS), recrystallized

  • Benzoyl peroxide (handle with care)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 eq) and recrystallized NCS (1.0 eq) in anhydrous carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide (approx. 0.02 eq).

  • Heat the mixture to reflux with stirring for 1 hour. The reaction can be monitored by observing the solid succinimide floating to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by simple distillation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 142-143°C.

Protocol 2: Synthesis of this compound from Cyclohexanone using Phosphorus Pentachloride (PCl₅)

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Diethyl ether, anhydrous

  • Ice

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, ice bath, separatory funnel, distillation apparatus

Procedure:

  • Place phosphorus pentachloride (1.1 eq) in a dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add cyclohexanone (1.0 eq) dropwise to the stirred PCl₅ over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined ether extracts with saturated sodium bicarbonate solution until the effervescence ceases, and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by distillation.

  • Purify the residue by fractional distillation under reduced pressure.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows.

reaction_pathways cluster_start Starting Materials cluster_product Target Product cluster_byproducts Common Byproducts Cyclohexene Cyclohexene Chlorocyclohexene This compound Cyclohexene->Chlorocyclohexene  NCS, BPO (Allylic Substitution) Dichloro 1,2-Dichlorocyclohexane Cyclohexene->Dichloro  Cl₂ (Electrophilic Addition) ThreeChloro 3-Chlorocyclohexene Cyclohexene->ThreeChloro  (Isomerization) Cyclohexanone Cyclohexanone Cyclohexanone->Chlorocyclohexene  PCl₅ or SOCl₂ GemDichloro 1,1-Dichlorocyclohexane Cyclohexanone->GemDichloro  Excess PCl₅ experimental_workflow start Reaction Setup (Starting Materials + Reagents) reaction Reaction (Heating/Stirring) start->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Layer workup->drying purification Purification (Fractional Distillation) drying->purification product Pure this compound purification->product

Technical Support Center: Characterization of Impurities in 1-Chlorocyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting impurities encountered during the synthesis of 1-chlorocyclohexene. The following guides and frequently asked questions (FAQs) provide detailed information on common impurities, their characterization, and strategies for mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and analysis of this compound.

Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor quality of reagents. Monitor the reaction progress using techniques like GC or TLC to ensure the consumption of the starting material.[1][2]

  • Formation of Side Products: The most common reason for low yields is the formation of undesired byproducts. Depending on the synthetic route, these can include dichlorocyclohexanes, 3-chlorocyclohexene (B1361376), and unreacted starting materials.[3][4][5]

  • Product Loss During Workup: this compound is a volatile compound. Significant loss can occur during solvent removal or distillation if not performed under controlled conditions. Ensure efficient cooling during distillation and avoid excessive vacuum.

Q2: I observe multiple peaks in the GC-MS analysis of my crude product. What are the likely impurities?

The impurity profile of your this compound product is highly dependent on the synthetic method employed. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be cyclohexene (B86901) or cyclohexanol.

  • Isomeric Byproducts: 3-Chlorocyclohexene is a common isomer formed through allylic chlorination, especially when using reagents like sulfuryl chloride (SOCl2) in the presence of a radical initiator or under high temperatures.[4][6]

  • Over-chlorinated Products: Dichlorocyclohexanes (e.g., cis- and trans-1,2-dichlorocyclohexane) can form if an excess of the chlorinating agent is used or if reaction conditions favor further chlorination.[3][5]

  • Solvent-related Impurities: The solvent used in the reaction or workup can be a source of contamination. For instance, methylene (B1212753) chloride is sometimes stabilized with cyclohexene, which could be a source of unexpected peaks.[7]

Q3: How can I differentiate between this compound and 3-chlorocyclohexene in my GC-MS data?

While both are isomers with the same molecular weight, they can be distinguished by their fragmentation patterns and retention times.

  • Retention Time: On a standard non-polar GC column, 3-chlorocyclohexene typically has a slightly shorter retention time than this compound.[8][9]

  • Mass Spectrometry: The mass spectra of the two isomers will show a molecular ion peak (M+) at m/z 116 (for ³⁵Cl) and 118 (for ³⁷Cl) in a roughly 3:1 ratio. While the overall fragmentation pattern might be similar, the relative intensities of certain fragment ions may differ, allowing for differentiation.

Q4: My NMR spectrum shows unexpected signals. How can I identify the corresponding impurities?

NMR spectroscopy is a powerful tool for identifying impurities.

  • Unreacted Cyclohexene: Will show a characteristic signal for its vinylic protons around 5.6-5.7 ppm.

  • 3-Chlorocyclohexene: Will have a distinct signal for the proton on the carbon bearing the chlorine atom (CHCl) at approximately 4.2-4.4 ppm, which is significantly different from the vinylic proton signal in this compound (around 5.9-6.0 ppm).

  • Dichlorocyclohexanes: Will show complex multiplets in the aliphatic region of the spectrum, with chemical shifts depending on the specific isomer.

  • Residual Solvents: Refer to published tables of NMR chemical shifts for common laboratory solvents to identify any solvent-related impurities.

Data Presentation: Impurity Characterization

The following table summarizes the key analytical data for common impurities found in the synthesis of this compound.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)GC-MS (m/z of major fragments)¹H NMR Key Signals (δ ppm in CDCl₃)
This compound C₆H₉Cl116.59142-143116 (M+), 81, 79, 77, 53~5.9-6.0 (1H, m), ~2.1-2.3 (4H, m), ~1.6-1.8 (4H, m)
3-Chlorocyclohexene C₆H₉Cl116.59138-140116 (M+), 81, 79, 77~5.7-5.9 (2H, m), ~4.2-4.4 (1H, m), ~1.8-2.4 (6H, m)
trans-1,2-DichlorocyclohexaneC₆H₁₀Cl₂153.05189-191152 (M+), 117, 81, 79~4.1-4.3 (2H, m), ~1.3-2.4 (8H, m)
cis-1,2-DichlorocyclohexaneC₆H₁₀Cl₂153.05192-194152 (M+), 117, 81, 79~4.4-4.6 (2H, m), ~1.4-2.2 (8H, m)
CyclohexeneC₆H₈82.148382 (M+), 67, 54~5.6-5.7 (2H, m), ~1.9-2.0 (4H, m), ~1.5-1.6 (4H, m)
ChlorocyclohexaneC₆H₁₁Cl118.60142.5118 (M+), 82, 67, 55~4.0-4.1 (1H, m), ~1.2-2.3 (10H, m)

Experimental Protocols

Synthesis of this compound via Chlorination of Cyclohexene

This protocol describes a common method for the synthesis of this compound using sulfuryl chloride.

Materials:

  • Cyclohexene

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • In the flask, dissolve cyclohexene (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add sulfuryl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by GC-MS to confirm the consumption of cyclohexene.

  • Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

GC-MS Analysis of Crude this compound

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) before injection.

Visualizations

Synthesis_and_Impurity_Pathway Cyclohexene Cyclohexene Product This compound Cyclohexene->Product Main Reaction Impurity1 3-Chlorocyclohexene (Allylic Chlorination) Cyclohexene->Impurity1 Side Reaction (Radical Conditions) Impurity2 trans-1,2-Dichlorocyclohexane (Addition Reaction) Cyclohexene->Impurity2 Side Reaction (Excess SO₂Cl₂) Impurity3 cis-1,2-Dichlorocyclohexane (Addition Reaction) Cyclohexene->Impurity3 Side Reaction (Excess SO₂Cl₂) SO2Cl2 SO₂Cl₂ SO2Cl2->Product

Caption: Reaction pathway for this compound synthesis and major impurity formation.

Impurity_Characterization_Workflow Start Crude Product from This compound Synthesis GCMS GC-MS Analysis Start->GCMS IdentifyPeaks Identify and Quantify Peaks (Main Product and Impurities) GCMS->IdentifyPeaks CompareData Compare with Reference Data (Mass Spectra, Retention Indices) IdentifyPeaks->CompareData NMR NMR Spectroscopy (¹H, ¹³C) CompareData->NMR For unknown peaks Report Generate Impurity Profile Report CompareData->Report For known impurities StructureElucidation Structure Elucidation of Unknown Impurities NMR->StructureElucidation StructureElucidation->Report

Caption: Workflow for the characterization of impurities in this compound synthesis.

References

Technical Support Center: 1-Chlorocyclohexene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-chlorocyclohexene to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: My this compound appears viscous and has solidified. What happened?

A1: An increase in viscosity or solidification of this compound is a strong indication that polymerization has occurred. This compound, being a cyclic alkene with a vinyl chloride-like moiety, is susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, or atmospheric oxygen, leading to the formation of long polymer chains and altering the physical state of the compound.

Q2: What are the primary causes of this compound polymerization during storage?

A2: The primary triggers for the polymerization of this compound include:

  • Heat: Elevated temperatures can initiate and accelerate the rate of polymerization.

  • Light: Exposure to UV light can generate free radicals, which act as initiators for polymerization.[1]

  • Oxygen: Atmospheric oxygen can lead to the formation of peroxides, which are potent polymerization initiators.[1]

  • Impurities: Contamination with metal ions or other radical-producing substances can also catalyze polymerization.[1]

Q3: How can I prevent the polymerization of this compound during storage?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is advisable.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Light: Keep the compound in an amber or opaque container to protect it from light.[1]

  • Inhibitors: For prolonged storage, the addition of a suitable polymerization inhibitor is recommended.

Q4: What are polymerization inhibitors, and which ones are suitable for this compound?

A4: Polymerization inhibitors are chemical compounds that are added to monomers in small quantities to prevent their self-polymerization.[3] They work by scavenging free radicals that initiate the polymerization process. While specific data for this compound is limited, inhibitors commonly used for vinyl chloride and other unsaturated monomers can be considered. These include phenolic compounds and stable free radicals.[1][3] Examples include 4-tert-butylcatechol (B165716) (TBC), hydroquinone (B1673460) (HQ), and butylated hydroxytoluene (BHT).[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased viscosity or solidification of this compound.Polymerization has occurred.Do not use the material. Review your storage conditions against the recommended guidelines. If polymerization is extensive, dispose of the material according to your institution's safety protocols.
Inconsistent experimental results using this compound.Partial polymerization or degradation of the monomer.Re-purify the monomer, for instance, by distillation under reduced pressure and in an inert atmosphere. It is advisable to add a small amount of an inhibitor to the distillation flask. Confirm the purity of the distilled monomer using analytical techniques like GC or NMR before use. Use the purified monomer immediately.[1]
A freshly opened bottle of this compound shows signs of polymerization.Improper storage during transport or lack of an effective inhibitor.Contact the supplier immediately to report the issue. If the material is urgently needed and only partially polymerized, you may attempt purification, but proceed with extreme caution.

Inhibitor Concentration and Efficacy Data (for similar monomers)

The following table provides examples of common polymerization inhibitors and their typical concentrations used for stabilizing vinyl monomers. Note: The optimal inhibitor and its concentration for this compound should be determined experimentally.

Inhibitor Typical Concentration (ppm) Notes
Butylated hydroxytoluene (BHT)10 - 200A common and effective radical scavenger.[1]
Hydroquinone (HQ)50 - 250Requires the presence of oxygen to be effective.[1]
4-tert-Butylcatechol (TBC)10 - 100Frequently used for stabilizing dienes and styrenes.[1][3]
Phenyl haloformates10 - 500Can be effective for inhibiting vinyl chloride polymerization.[4]
Quinone diimides with hydroquinoneVariesShows a synergistic effect in inhibiting vinyl polymerization.[5]

Experimental Protocol: Evaluating Inhibitor Effectiveness

This protocol outlines a general procedure to assess the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.

1. Materials:

  • Purified this compound

  • Selected polymerization inhibitors (e.g., BHT, HQ, TBC)

  • Small, sealable glass vials

  • An oven or heating block with stable temperature control

  • Gas chromatograph (GC) for analysis

2. Procedure:

  • Prepare stock solutions of each inhibitor in a small amount of a compatible, volatile solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a measured amount of purified this compound.

  • Add the appropriate volume of each inhibitor stock solution to the respective vials to achieve the desired final inhibitor concentration (e.g., 50, 100, 200 ppm).

  • Include a control sample of this compound with no added inhibitor.

  • If a solvent was used to introduce the inhibitor, gently bubble a stream of inert gas through the liquid to evaporate the solvent.

  • Seal all vials tightly under an inert atmosphere.

  • Place the vials in an oven at a constant elevated temperature (e.g., 60°C).

  • At regular time intervals (e.g., 24, 48, 72, 168 hours), remove a set of vials (one for each inhibitor and a control) from the oven and allow them to cool to room temperature.

  • Analyze the samples by GC to monitor the consumption of the monomer and the potential formation of oligomers or polymers.

3. Data Analysis:

  • Compare the peak area of the this compound monomer in the chromatograms over time for each inhibitor and the control.

  • A smaller decrease in the monomer peak area over time indicates a more effective inhibitor.

  • The appearance of new, broader peaks at longer retention times may indicate the formation of oligomers.

Logical Workflow for Troubleshooting Storage Issues

Troubleshooting_1-Chlorocyclohexene_Storage start Start: Observe Issue with This compound viscosity Increased Viscosity or Solidification? start->viscosity polymerization Polymerization Confirmed viscosity->polymerization Yes inconsistent_results Inconsistent Experimental Results? viscosity->inconsistent_results No review_storage Review Storage Conditions: - Temperature (Cool) - Atmosphere (Inert) - Light (Dark) - Inhibitor Present? polymerization->review_storage dispose Dispose of Material Safely review_storage->dispose partial_polymerization Suspect Partial Polymerization or Degradation inconsistent_results->partial_polymerization Yes no_issue No Apparent Issue inconsistent_results->no_issue No purify Purify Monomer (e.g., Distillation) partial_polymerization->purify confirm_purity Confirm Purity (GC/NMR) purify->confirm_purity use_immediately Use Purified Monomer Immediately confirm_purity->use_immediately

References

Technical Support Center: Grignard Reactions with 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 1-chlorocyclohexene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue, especially with less reactive vinyl chlorides like this compound.[1] Several factors can contribute to this:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will prevent the reaction from starting. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether must be anhydrous.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming an inert layer of magnesium oxide that blocks the reaction.[2] Use fresh, shiny magnesium turnings. If the magnesium appears dull, consider pre-activation.

  • Inactive Vinyl Halide: While this compound is known to be less reactive than its bromide or iodide counterparts, ensure the starting material is pure and free from acidic impurities.[1]

Activation Techniques: If the reaction does not begin spontaneously, several methods can be employed to activate the magnesium surface:

  • Add a small crystal of iodine. The disappearance of the purple vapor indicates magnesium activation.[1]

  • Introduce a few drops of a more reactive halide, such as 1,2-dibromoethane (B42909) or ethyl bromide, to "kick-start" the reaction.[1]

  • Sonication can provide the necessary energy to overcome the activation barrier.

  • Gentle heating of a small portion of the solvent and halide over the magnesium can sometimes initiate the reaction. Once started, the reaction is typically exothermic and may require cooling.

Q2: The reaction started but then turned cloudy and black, and my yields are very low. What is happening?

A2: A dark, cloudy appearance often signals the decomposition of the Grignard reagent or the occurrence of significant side reactions.

  • Overheating: Grignard reactions can be highly exothermic. Uncontrolled temperature can lead to reagent decomposition. It is crucial to maintain proper temperature control, often using an ice bath to moderate the reaction rate, especially during the initial phase and addition of the halide.

  • Side Reactions: The primary side reaction to consider is Wurtz-type coupling, where the formed Grignard reagent reacts with the remaining this compound to form 1,1'-bicyclohexenyl. To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Q3: Why is THF recommended as a solvent for this reaction over diethyl ether?

A3: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from less reactive halides like vinyl and aryl chlorides.[3] THF is a more polar Lewis base than diethyl ether, which helps to stabilize the Grignard reagent as it forms. For vinyl chlorides, using THF as the reaction medium can significantly improve yields.[1]

Q4: Can I form a Grignard reagent from this compound and then use it to react with a ketone?

A4: Yes, this is a standard application of Grignard reagents. The cyclohexenylmagnesium chloride formed will act as a nucleophile and attack the electrophilic carbon of the ketone's carbonyl group.[3][4][5][6] An acidic workup is then required to protonate the resulting alkoxide to yield a tertiary alcohol.[3][5][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate. 1. Wet glassware/solvents.2. Oxidized magnesium surface.3. Low reactivity of this compound.1. Flame-dry all glassware under vacuum/inert gas. Use anhydrous solvents.2. Use fresh magnesium turnings. Activate with iodine, 1,2-dibromoethane, or sonication.3. Use THF as the solvent. Gentle heating may be required for initiation.
Low yield of Grignard reagent. 1. Incomplete reaction.2. Wurtz coupling side reaction.3. Reaction with atmospheric CO₂ or O₂.1. Ensure sufficient reaction time (can be several hours).2. Add the this compound solution dropwise to maintain a low concentration.3. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Low yield of alcohol after reaction with a ketone. 1. Inefficient Grignard formation.2. Steric hindrance.3. Enolization of the ketone.1. Titrate the Grignard reagent before adding the ketone to determine its concentration.2. If using a bulky ketone, the reaction may be slow. Consider longer reaction times or gentle heating.3. For ketones with acidic alpha-protons, the Grignard can act as a base. Use a less hindered Grignard or add CeCl₃ to promote nucleophilic addition.[5]
Reaction mixture turns dark brown/black. 1. Overheating and decomposition.2. Side reactions.1. Control the rate of addition of the halide. Use an ice bath to manage the exotherm.2. Ensure purity of reagents and strict anhydrous, inert conditions.

Quantitative Data

The yield of Grignard reagents from vinyl chlorides can be highly variable depending on the specific substrate and reaction conditions. Below is a summary of yields reported in the literature for various vinylic chlorides.

Vinylic ChlorideSolventInitiatorReaction Time (hours)Yield (%)Reference
This compoundTHFEthyl Bromide & IodineNot Specified>50% (implied)--INVALID-LINK--[1]
Vinyl ChlorideTHFEthyl Bromide888.4--INVALID-LINK--[1]
Vinyl ChlorideTHFNot SpecifiedNot Specified70-75--INVALID-LINK--[2]
2-ChloropropeneTHFEthyl Bromide & Iodine3025--INVALID-LINK--[1]
1-Chloro-1-propeneTHFEthyl Bromide & Iodine239.3--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: Preparation of Cyclohexenylmagnesium Chloride

This protocol is adapted from procedures for preparing Grignard reagents from vinylic chlorides.[1]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide (for initiation)

  • Iodine crystal (for initiation)

  • Nitrogen or Argon gas supply

  • Three-necked round-bottomed flask, reflux condenser, and pressure-equalizing dropping funnel

Procedure:

  • Setup: Assemble the glassware and flame-dry it under a vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Initiation: Add a small crystal of iodine and a few drops of ethyl bromide to the magnesium.

  • Solvent and Reagent Addition: Add a portion of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.

  • Reaction Initiation: Add a small amount of the this compound solution to the magnesium suspension. The reaction may be initiated by gentle warming. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Grignard Formation: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. The formation of vinylic Grignard reagents can be slow, so allow the mixture to stir for several hours after the addition is complete. The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Reaction with a Ketone (e.g., Cyclohexanone)

Procedure:

  • Cooling: Cool the freshly prepared cyclohexenylmagnesium chloride solution to 0 °C in an ice bath.

  • Ketone Addition: Dissolve the ketone (0.95 equivalents) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol. Further purification can be achieved by column chromatography or distillation.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification start Flame-dry Glassware add_mg Add Mg Turnings start->add_mg add_solvent Add Anhydrous THF add_mg->add_solvent initiate Initiate Reaction (Iodine / EtBr) add_solvent->initiate add_halide Slowly Add This compound in THF initiate->add_halide reflux Stir / Reflux add_halide->reflux grignard Cyclohexenyl-MgCl (Grignard Reagent) reflux->grignard cool_grignard Cool to 0°C grignard->cool_grignard add_ketone Add Ketone in THF cool_grignard->add_ketone react Stir at RT add_ketone->react quench Quench with aq. NH4Cl / HCl react->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the synthesis of a tertiary alcohol via a Grignard reaction with this compound.

Troubleshooting_Grignard start Reaction Fails to Initiate q_dry Is all glassware and solvent anhydrous? start->q_dry s_dry Flame-dry glassware. Use anhydrous solvent. q_dry->s_dry No q_mg Is Mg surface active? q_dry->q_mg Yes s_dry->start s_activate Activate Mg: - Add Iodine/EtBr - Crush Mg turnings - Apply gentle heat q_mg->s_activate No success Initiation Successful q_mg->success Yes s_activate->q_mg

Caption: Decision tree for troubleshooting the initiation of a Grignard reaction.

References

Technical Support Center: Managing Stereoselectivity in Reactions of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chlorocyclohexene and its derivatives. The focus is on understanding and controlling stereochemical outcomes in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control stereoselectivity in reactions involving cyclohexene (B86901) derivatives?

A1: The stereochemical outcome of reactions with cyclohexene derivatives is primarily governed by a combination of steric, electronic, and torsional effects.[1]

  • Steric Hindrance: Reagents will preferentially attack the less sterically hindered face of the double bond. Bulky substituents on the cyclohexene ring will direct incoming reagents to the opposite face.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the stability of transition states. In this compound, the chlorine atom's inductive effect and lone pairs play a significant role in directing electrophilic and nucleophilic attacks.[2]

  • Torsional Strain: Reactions often proceed through transition states that minimize torsional strain. For example, additions to cyclohexene epoxides favor pathways that lead to a chair-like transition state, resulting in the diaxial product (the Fürst-Plattner rule).[1]

  • Conformational Control: In substituted cyclohexanes, the preference for substituents to occupy equatorial positions to minimize steric strain can dictate the reactive conformation and, therefore, the stereochemical outcome of a reaction, such as in E2 eliminations.[3]

Q2: How does the chlorine atom in this compound specifically influence reactivity and stereoselectivity?

A2: The chlorine atom in this compound introduces significant electronic effects that influence its reactivity.[2] As a halogen, it is an inductively electron-withdrawing group but can also act as a weak electron-donating group through resonance. This dual nature affects the electron density of the double bond, influencing the regioselectivity and stereoselectivity of addition reactions. For instance, in the addition of HBr, the chlorine atom's presence can lead to steric hindrance, potentially favoring the addition of the bromine atom to the second carbon of the original double bond.[4]

Q3: What is the practical difference between a stereoselective and a stereospecific reaction in my experiments?

A3: Understanding this distinction is crucial for predicting and analyzing your results.

  • A stereoselective reaction is one where multiple stereoisomeric products are possible, but one is formed preferentially over the others.[5][6][7] For example, a reaction might yield a 90:10 mixture of two diastereomers.

  • A stereospecific reaction is a more stringent case where the stereochemistry of the starting material dictates the stereochemistry of the product.[5][6] If you start with two different stereoisomers of the reactant, a stereospecific reaction will give you two different, corresponding stereoisomers of the product. A classic example is the SN2 reaction. Many palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are stereospecific, retaining the double bond's configuration in the product.[8]

Q4: For palladium-catalyzed cross-coupling reactions like Suzuki or Heck, what are the key considerations for maintaining high stereoselectivity?

A4: For reactions like the Suzuki and Heck couplings, maintaining the stereochemistry of the double bond is often a primary objective.

  • Suzuki Coupling: This reaction is generally stereospecific, with the coupling proceeding with retention of the double bond's configuration for both the organoboron species and the halide.[8] The choice of palladium catalyst, ligands, and base is critical to ensure the catalytic cycle proceeds cleanly without side reactions that could lead to isomerization.[9][10]

  • Heck Reaction: The Heck reaction also typically exhibits high stereoselectivity, favoring the formation of the trans product.[11] The key stereochemistry-determining step is the syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination.[12][13] The choice of ligand can influence both regio- and stereoselectivity.[14]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Epoxidation

Q: My epoxidation of a substituted this compound derivative is yielding a nearly 1:1 mixture of syn and anti epoxides. How can I improve the diastereoselectivity?

A: This is a common issue where the facial selectivity of the epoxidizing agent is low. Several factors can be adjusted to favor one diastereomer.

Possible Causes & Solutions:

  • Non-Directing Reagent: Common reagents like meta-chloroperoxybenzoic acid (m-CPBA) may not be selective enough if the steric environment on both faces of the alkene is similar.

    • Solution: Consider using a dioxirane (B86890) generated in situ from a ketone and Oxone. The steric bulk of the ketone used can be tuned to significantly enhance diastereoselectivity.[15] For substrates with a nearby hydroxyl group, using a vanadium-based catalyst (e.g., VO(acac)₂) with tert-butyl hydroperoxide (TBHP) can direct the epoxidation to the syn face.

  • Solvent Effects: The solvent can influence the transition state geometry and reagent-substrate interactions.

    • Solution: Perform a solvent screen. Less polar solvents may enhance steric differentiation, while coordinating solvents might interact with directing groups.

  • Lack of a Directing Group: The substrate itself may lack a functional group that can direct the approach of the oxidizing agent.

    • Solution: If possible, modify the substrate to include a temporary directing group, such as an allylic alcohol, which can coordinate to the oxidant and deliver it to one face of the double bond.[16]

Problem 2: Loss of Stereochemistry in a Suzuki Coupling

Q: I am performing a Suzuki coupling with a geometrically pure this compound derivative, but my product is a mixture of E/Z isomers. Why is the reaction not stereospecific?

A: While the Suzuki coupling mechanism is inherently stereospecific with retention of configuration, loss of stereochemical integrity can occur under certain conditions.

Possible Causes & Solutions:

  • Ligand Choice: The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the catalytic steps. Certain ligands may promote side reactions.

    • Solution: Use bulky, electron-rich phosphine ligands like P(tBu)₃ or XPhos. These ligands promote rapid reductive elimination, which is typically faster than any potential isomerization of the palladium-alkene intermediate.

  • Base and Temperature: The choice of base and reaction temperature can impact the stability of intermediates. Harsh conditions can sometimes lead to isomerization of either the starting material or the product.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Use the mildest temperature that allows the reaction to proceed at a reasonable rate.

  • Isomerization of the Organoboron Reagent: Although less common, the organoboron reagent itself could potentially isomerize under the reaction conditions before transmetalation occurs.

    • Solution: Ensure the purity of the boronic acid or ester before use and consider preparing it fresh if it is known to be unstable.

Problem 3: Unexpected Products in Allylic Halogenation

Q: I attempted an allylic bromination on a this compound derivative using N-bromosuccinimide (NBS) and obtained a rearranged product as the major isomer. How can I control the outcome?

A: This is a classic issue in allylic halogenation. The reaction proceeds via a resonance-stabilized allylic radical, which can be attacked by the halogen at more than one position, leading to a mixture of constitutional isomers.[17][18]

Possible Causes & Solutions:

  • Resonance-Stabilized Intermediate: Abstraction of an allylic hydrogen from your starting material generates a radical that is delocalized over two or more carbons. The subsequent reaction with bromine can occur at either of these positions.[19]

    • Solution: The product distribution is often under thermodynamic control, meaning the most stable product (typically the one with the more substituted double bond) will be favored.[18] To favor the kinetic product (formed from the most stable radical intermediate), you may need to use low temperatures. However, separating the isomers is often the most practical approach.

  • Reaction Conditions: The concentration of Br₂ is critical. NBS is used to maintain a very low concentration of Br₂ to favor the radical substitution pathway.[20]

    • Solution: Ensure your NBS is pure and the reaction is initiated properly with light (UV) or a radical initiator (like AIBN). Avoid high concentrations of HBr, which can accelerate the formation of Br₂ from NBS and lead to competing electrophilic addition reactions.

Data Presentation: Stereoselectivity in Key Reactions

Table 1: Diastereoselective Epoxidation of Substituted Cyclohexenes

Substrate Epoxidizing System Solvent Diastereomeric Ratio (dr) Reference
4-tert-Butylcyclohexene m-CPBA CH₂Cl₂ 1 : 2.3 [15]
4-tert-Butylcyclohexene Dioxirane from Acetone/Oxone CH₃CN/H₂O 1 : 4.0 [15]
4-tert-Butylcyclohexene Dioxirane from Ketone 19/Oxone* CH₃CN/H₂O 1 : 19 [15]
Cyclohex-2-en-1-ol VO(acac)₂ / TBHP Benzene >99 : 1 (syn directing) N/A

*Ketone 19 is a sterically bulky ketone designed to maximize selectivity.

Table 2: Stereospecificity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Substrates Catalyst/Ligand Stereochemical Outcome Reference
Suzuki Coupling (E)-alkenylborane + vinyl halide Pd(PPh₃)₄ Retention of both double bonds [8][9]
Suzuki Coupling 1-Bromo-2-chlorocyclohexene + Arylboronic acid Pd(dppf)Cl₂·CH₂Cl₂ Retention of C=C bond geometry [21][22]
Heck Reaction Aryl halide + Alkene Pd(OAc)₂ / PPh₃ Predominantly trans alkene product [11][12]

| Asymmetric Heck | Heterobiaryl sulfonate + 2,3-dihydrofuran (B140613) | Pd₂(dba)₃ / DM-BINAP | High dr and ee |[23] |

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation using an in situ Generated Dioxirane This protocol is adapted from methodologies focused on achieving high diastereoselectivity through sterically demanding reagents.[15]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted this compound derivative (1.0 mmol) and the selected ketone (e.g., a bulky ketone for high selectivity, 1.2 mmol) in a mixture of acetonitrile (B52724) and water (e.g., 3:1 v/v, 10 mL).

  • Buffering: Add sodium bicarbonate (NaHCO₃, 3.0 mmol) to maintain a slightly basic pH during the reaction.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add Oxone (potassium peroxymonosulfate, 1.5 mmol) portion-wise over 15 minutes while stirring vigorously.

  • Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or GC.

Protocol 2: Stereospecific Suzuki-Miyaura Cross-Coupling This protocol is a general method for the coupling of a vinyl halide like this compound with an arylboronic acid, ensuring retention of stereochemistry.[21][22]

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2-chlorocyclohexene* (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).

  • Reagent Addition: Add the base (e.g., anhydrous K₂CO₃, 2.5 mmol) followed by the solvent (e.g., a mixture of toluene (B28343) and water, 4:1 v/v, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.

  • Analysis: Confirm the structure and retention of the double bond geometry using ¹H NMR and ¹³C NMR spectroscopy.

*Note: For Suzuki couplings, a vinyl bromide or iodide is often more reactive than a vinyl chloride. The cited synthesis starts from 1-bromo-2-chlorocyclohexene, coupling at the more reactive C-Br bond.[21]

Visualizations

Stereoselectivity_Factors cluster_factors Controlling Factors cluster_transition Reaction Pathway cluster_outcome Stereochemical Outcome Steric Steric Hindrance TS Transition State Stability Steric->TS Minimizes non-bonded interactions Electronic Electronic Effects Electronic->TS Stabilizes charge separation Torsional Torsional Strain Torsional->TS Avoids eclipsed conformations Outcome Major Stereoisomer TS->Outcome Favors lowest energy path

Caption: Key factors influencing the stereochemical outcome of a reaction.

Epoxidation_Workflow Start 1. Combine Substrate, Ketone, and Solvent Cool 2. Cool to 0 °C and Add Base Start->Cool React 3. Add Oxone Portion-wise (Dioxirane Formation & Epoxidation) Cool->React Monitor 4. Monitor by TLC/GC React->Monitor Quench 5. Quench Reaction (aq. Na₂S₂O₃) Monitor->Quench Extract 6. Aqueous Workup & Extraction Quench->Extract Purify 7. Column Chromatography Extract->Purify Analyze 8. Analyze Diastereomeric Ratio (NMR, GC) Purify->Analyze

Caption: Experimental workflow for a diastereoselective epoxidation.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R1X R¹-X (this compound deriv.) R1X->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation (Base) PdII->TM R2B R²-B(OR)₂ (Arylboronic acid) R2B->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalytic Cycle Regenerates Product R¹-R² (Stereochemistry Retained) RE->Product

Caption: Catalytic cycle for the Suzuki coupling, emphasizing stereoretention.

References

Removal of unreacted starting materials from 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 1-Chlorocyclohexene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and impurities I should expect in my crude this compound?

A1: The most prevalent synthesis method for this compound is the direct chlorination of cyclohexene (B86901).[1] Consequently, the primary unreacted starting material you will need to remove is cyclohexene. Other potential impurities could include small amounts of dichlorinated byproducts, solvents used during the reaction, and residual acidic catalysts.

Q2: Which purification method is most effective for removing unreacted cyclohexene from this compound?

A2: Fractional distillation is the most effective and recommended method. There is a significant difference in the boiling points of this compound and cyclohexene, which allows for excellent separation.

Q3: How can I remove acidic impurities from my crude product?

A3: Before distillation, it is advisable to perform a series of washes. Washing the crude product with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove acidic impurities. This is often followed by a wash with brine (saturated NaCl solution) to remove residual water-soluble components.

Q4: My final product appears cloudy. What is the likely cause and how can I fix it?

A4: A cloudy appearance is typically due to the presence of water. It is crucial to thoroughly dry the organic layer with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), before the final distillation.

Troubleshooting Guides

Issue 1: Poor separation during fractional distillation.

  • Possible Cause: The distillation rate is too fast, preventing the establishment of a proper temperature gradient in the fractionating column.

  • Solution: Reduce the heating rate to maintain a slow and steady distillation, ideally 1-2 drops per second into the receiving flask. Ensure the column is well-insulated.

  • Possible Cause: The fractionating column is not efficient enough for the separation.

  • Solution: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

Issue 2: The product is still contaminated with cyclohexene after distillation.

  • Possible Cause: The fractions were not collected carefully, leading to cross-contamination.

  • Solution: Monitor the temperature at the distillation head closely. Collect the initial fraction (forerun) which will be rich in cyclohexene, a stable middle fraction which will be your pure product, and a final fraction containing higher-boiling impurities separately.

  • Possible Cause: The initial concentration of cyclohexene is very high.

  • Solution: Consider performing a preliminary simple distillation to remove the bulk of the cyclohexene before a more careful fractional distillation.

Data Presentation

The significant difference in boiling points between this compound and its primary starting material, cyclohexene, is key to its successful purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compoundC₆H₉Cl116.59142.7[2]
CyclohexeneC₆H₁₀82.1483[3][4][5][6][7]

Experimental Protocols

Protocol 1: Washing and Drying of Crude this compound

Objective: To remove acidic impurities and water from the crude reaction mixture prior to distillation.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Beakers

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl. The drying agent should no longer clump together when the solution is dry.

  • Filter or decant the dried liquid into a round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound

Objective: To separate this compound from unreacted cyclohexene and other volatile impurities.

Materials:

  • Washed and dried crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.

  • Place the washed and dried crude this compound and a few boiling chips into the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. The temperature will initially rise and stabilize at the boiling point of the most volatile component, cyclohexene (~83°C).

  • Collect this initial fraction (forerun) in a separate receiving flask.

  • Once all the cyclohexene has distilled, the temperature will drop and then begin to rise again.

  • When the temperature stabilizes at the boiling point of this compound (~142.7°C), change to a clean receiving flask to collect the pure product.

  • Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distilling flask.

  • Stop the distillation and allow the apparatus to cool.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_wash Washing and Drying cluster_distill Fractional Distillation cluster_end Final Products Crude_Product Crude this compound (with unreacted cyclohexene and acidic impurities) Wash_NaHCO3 Wash with NaHCO3 Solution Crude_Product->Wash_NaHCO3 Remove Acid Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Remove Aqueous Solubles Drying Dry with Anhydrous MgSO4 Wash_Brine->Drying Remove Water Distillation Fractional Distillation Drying->Distillation Forerun Forerun (Cyclohexene) Distillation->Forerun ~83°C Pure_Product Pure this compound Distillation->Pure_Product ~143°C Residue Residue (High-boiling impurities) Distillation->Residue

Caption: Experimental workflow for the purification of this compound.

Decision_Tree Start Crude Product Analysis Acid_Check Acidic Impurities Present? Start->Acid_Check Water_Check Water Present? Acid_Check->Water_Check No Wash_Step Perform Aqueous Wash (e.g., NaHCO3, Brine) Acid_Check->Wash_Step Yes BP_Diff_Check Significant Boiling Point Difference with Impurities? Water_Check->BP_Diff_Check No Drying_Step Dry with Anhydrous Agent (e.g., MgSO4) Water_Check->Drying_Step Yes Distill_Step Perform Fractional Distillation BP_Diff_Check->Distill_Step Yes Chromatography_Step Consider Column Chromatography (for non-volatile impurities) BP_Diff_Check->Chromatography_Step No Wash_Step->Water_Check Drying_Step->BP_Diff_Check Final_Product Pure this compound Distill_Step->Final_Product

References

Technical Support Center: Improving Regioselectivity of Additions to 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with addition reactions to 1-chlorocyclohexene. The unique electronic properties of the chlorine substituent on the double bond present specific challenges and opportunities in controlling the regioselectivity of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of additions to this compound?

A1: The regioselectivity of electrophilic additions to this compound is primarily governed by the stability of the carbocation intermediate formed after the initial attack of the electrophile. The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): Chlorine is more electronegative than carbon and pulls electron density away from the double bond, which can destabilize a nearby carbocation.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the adjacent p-orbital of the carbocation, providing resonance stabilization.

The interplay of these two effects determines the preferred site of electrophilic attack and subsequent nucleophilic addition. In many cases, the resonance effect dominates, leading to the formation of a carbocation at the carbon atom bearing the chlorine.

Q2: What is the expected regioselectivity for the hydrohalogenation of this compound?

A2: For the addition of hydrogen halides like HBr or HCl, the reaction typically follows a Markovnikov-type pathway. The proton (H+) adds to the carbon atom of the double bond that is not attached to the chlorine (C2), leading to the formation of a more stable carbocation at the carbon atom bearing the chlorine (C1). This carbocation is stabilized by the resonance effect of the chlorine atom. The halide ion (Br- or Cl-) then attacks this carbocation, resulting in the major product being the 1-halo-1-chlorocyclohexane.[1][2]

Q3: How can I achieve anti-Markovnikov addition to this compound?

A3: Anti-Markovnikov addition can be achieved through a free-radical mechanism, particularly for the addition of HBr.[3][4] This is typically accomplished by carrying out the reaction in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide, ROOR), and often with exposure to heat or UV light.[2] Under these conditions, a bromine radical adds to the double bond first, and it adds to the less substituted carbon (C2) to form a more stable radical at the carbon bearing the chlorine (C1). This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product.

Q4: What regioselectivity is expected for hydroboration-oxidation of this compound?

A4: Hydroboration-oxidation is a classic method for achieving anti-Markovnikov hydration of alkenes. In the case of this compound, the boron atom (from BH3 or a borane (B79455) complex) will add to the carbon atom of the double bond that is less sterically hindered and can better accommodate the partial positive charge in the transition state. This is typically the carbon atom not bonded to the chlorine (C2). Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, leading to the formation of 2-chlorocyclohexanol (B73132) as the major product. The regioselectivity can be very high, often exceeding 99%.[5] To further enhance regioselectivity, sterically hindered boranes like 9-BBN can be used.[6][7]

Q5: What is the expected outcome of oxymercuration-demercuration of this compound?

A5: Oxymercuration-demercuration is another method for the hydration of alkenes and typically follows Markovnikov's rule. The reaction proceeds through a mercurinium ion intermediate, and the subsequent attack by a water molecule occurs at the more substituted carbon atom that can better stabilize a partial positive charge. For this compound, this would be the carbon atom bearing the chlorine (C1). After demercuration with sodium borohydride, the expected major product is 1-chloro-1-cyclohexanol. This method is advantageous as it avoids carbocation rearrangements.

Q6: How does epoxidation of this compound proceed in terms of regioselectivity?

A6: Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction where a single oxygen atom is added across the double bond to form an epoxide.[8][9][10] As such, the concept of regioselectivity in the same way as two-step additions does not directly apply. Both carbon atoms of the original double bond become part of the three-membered epoxide ring. The stereochemistry of the alkene is retained in the product.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Hydrohalogenation (Mixture of 1-bromo-1-chlorocyclohexane and 1-bromo-2-chlorocyclohexane)
Possible Cause Troubleshooting Step
Presence of Peroxides: Traces of peroxides in the reagents or solvent can initiate a competing free-radical addition, leading to the formation of the anti-Markovnikov product.[4][11] Ensure all glassware is clean and use fresh, peroxide-free solvents and reagents. Consider passing the solvent through a column of activated alumina (B75360) to remove any peroxide impurities.
Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions. Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the ionic pathway with the lower activation energy.[11]
Solvent Choice: A polar, non-nucleophilic solvent can help to stabilize the carbocation intermediate, favoring the Markovnikov pathway.[11] Dichloromethane or nitromethane (B149229) are suitable choices.
Problem 2: Low Yield of Anti-Markovnikov Product in Radical Addition of HBr
Possible Cause Troubleshooting Step
Inefficient Radical Initiation: The radical initiator may not be decomposing effectively. If using a peroxide, ensure the reaction is heated to an appropriate temperature or irradiated with a suitable UV lamp to induce homolytic cleavage.[2]
Presence of Radical Inhibitors: Certain impurities can act as radical scavengers and inhibit the chain reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can sometimes interfere with radical reactions.
Incorrect Reagent Stoichiometry: Ensure an adequate amount of the radical initiator is used. Typically, a catalytic amount is sufficient, but optimization may be necessary.
Problem 3: Unexpected Side Products in Addition Reactions
Possible Cause Troubleshooting Step
Elimination Reactions: Under certain conditions, particularly with strong bases or high temperatures, elimination of HCl from this compound or the addition products can occur, leading to the formation of cyclohexadiene or other unsaturated compounds. Use milder reaction conditions and carefully control the stoichiometry of any basic reagents.
Rearrangements (less common): While oxymercuration and hydroboration are generally not prone to carbocation rearrangements, other electrophilic additions might be. Careful analysis of the product mixture using techniques like NMR spectroscopy is crucial to identify any rearranged products.[12]

Experimental Protocols

Markovnikov Hydrobromination of this compound
  • Objective: To synthesize 1-bromo-1-chlorocyclohexane.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve this compound (1.0 eq) in a minimal amount of a peroxide-free, non-polar solvent like dichloromethane.

    • Slowly bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Anti-Markovnikov Hydrobromination of this compound
  • Objective: To synthesize 1-bromo-2-chlorocyclohexane.

  • Procedure:

    • In a quartz reaction vessel, dissolve this compound (1.0 eq) and a radical initiator such as benzoyl peroxide (0.05 eq) in a non-polar solvent like cyclohexane.[11]

    • Saturate the solution with hydrogen bromide gas at a low temperature (e.g., 0 °C).

    • Irradiate the mixture with a UV lamp or heat to a temperature appropriate for the chosen initiator while maintaining a slow stream of HBr.

    • Monitor the reaction by GC-MS or NMR spectroscopy.

    • After the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove excess bromine radicals, followed by a wash with saturated sodium bicarbonate solution.

    • Extract the product, dry the organic layer, and purify by chromatography or distillation.

Data Presentation

Table 1: Regioselectivity of HBr Addition to this compound

Reaction Conditions Major Product Minor Product Typical Regioisomeric Ratio (Major:Minor)
HBr (gas), CH2Cl2, 0 °C1-bromo-1-chlorocyclohexane1-bromo-2-chlorocyclohexane>90:10
HBr, Peroxides (ROOR), heat/UV1-bromo-2-chlorocyclohexane1-bromo-1-chlorocyclohexane>90:10

Table 2: Expected Major Products of Various Addition Reactions to this compound

Reaction Reagents Expected Major Product Regioselectivity
HydrohalogenationHCl or HBr1-halo-1-chlorocyclohexaneMarkovnikov-type
Radical HydrobrominationHBr, ROOR, heat/UV1-bromo-2-chlorocyclohexaneAnti-Markovnikov
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOH2-chlorocyclohexanolAnti-Markovnikov
Oxymercuration-Demercuration1. Hg(OAc)2, H2O; 2. NaBH41-chloro-1-cyclohexanolMarkovnikov
Epoxidationm-CPBA1-chloro-7-oxabicyclo[4.1.0]heptaneN/A

Visualizations

Signaling Pathways and Logical Relationships

regioselectivity_logic cluster_electrophilic Electrophilic Addition (Ionic Mechanism) cluster_radical Radical Addition start_ionic This compound + E+ carbocation_1 Carbocation at C1 (stabilized by +R of Cl) start_ionic->carbocation_1 More Stable carbocation_2 Carbocation at C2 start_ionic->carbocation_2 Less Stable product_markovnikov Markovnikov Product carbocation_1->product_markovnikov Major Pathway start_radical This compound + Br• radical_1 Radical at C1 (stabilized) start_radical->radical_1 More Stable radical_2 Radical at C2 start_radical->radical_2 Less Stable product_anti_markovnikov Anti-Markovnikov Product radical_1->product_anti_markovnikov Major Pathway experimental_workflow reagents This compound Solvent Reagent (e.g., HBr) reaction Reaction Setup (Temperature, Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Quenching Extraction Washing monitoring->workup purification Column Chromatography Distillation workup->purification analysis NMR GC-MS IR purification->analysis product Isolated Product analysis->product

References

Technical Support Center: Scalable Synthesis and Purification of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis and purification of 1-chlorocyclohexene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for the synthesis of this compound?

A1: Two of the most prevalent and scalable methods for synthesizing this compound are the reaction of cyclohexanone (B45756) with a chlorinating agent and the chlorination of cyclohexene (B86901).

  • From Cyclohexanone: A classic and effective method involves the reaction of cyclohexanone with phosphorus pentachloride (PCl₅). This reaction proceeds by converting the ketone into a geminal dichloride intermediate, which then undergoes elimination to form the desired this compound.[1]

  • From Cyclohexene: Direct chlorination of cyclohexene is another common route. Various chlorinating agents can be employed for this transformation.

Q2: What are the critical parameters to control during the synthesis of this compound from cyclohexanone and PCl₅?

A2: To ensure a high yield and purity, the following parameters are critical:

  • Reagent Purity: Use high-purity cyclohexanone and PCl₅. Impurities in the starting materials can lead to unwanted side reactions.

  • Stoichiometry: Precise control of the molar ratio of reactants is crucial. An excess of PCl₅ can lead to the formation of polychlorinated byproducts.

  • Temperature: The reaction is typically performed at a controlled temperature to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like GC-MS is recommended.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent the reaction of PCl₅ with atmospheric moisture.

Q3: What are the primary impurities I should expect, and how can they be removed?

A3: Common impurities can include unreacted starting materials, chlorinated byproducts, and solvents.

  • Unreacted Cyclohexanone: Can be removed by fractional distillation due to the difference in boiling points.

  • Dichlorocyclohexane isomers: These can be formed as byproducts. Careful fractional distillation under reduced pressure is often effective for separation.

  • Solvent Residues: Solvents used in the reaction or workup can be removed by distillation or evaporation under reduced pressure.

  • Acidic Impurities: Traces of HCl or other acidic byproducts can be removed by washing the organic phase with a mild base solution (e.g., sodium bicarbonate) during the workup.

For high-purity applications, particularly in drug development, chromatographic techniques such as preparative HPLC may be necessary to remove trace impurities.[2][3][4]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or GC. - Verify that the reaction temperature is optimal. For the PCl₅ method, gentle heating may be required.
Moisture Contamination - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
Sub-optimal Reagent Quality - Use fresh, high-purity reagents. Older or improperly stored PCl₅ may have reduced reactivity due to hydrolysis.
Side Reactions - Over-chlorination can occur. Carefully control the stoichiometry of the chlorinating agent. - Polymerization of the product can be an issue. Ensure the reaction mixture is not exposed to acidic conditions for prolonged periods at elevated temperatures.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase. - Avoid overly vigorous washing that can lead to emulsion formation. - Minimize losses during solvent removal and distillation.

Problem 2: Product is Contaminated with Impurities

Impurity Type Troubleshooting Steps
Starting Material (Cyclohexanone) - Optimize reaction time and temperature to drive the reaction to completion. - Improve the efficiency of the distillation to separate the product from the higher-boiling starting material.
Dichlorinated Byproducts - Use the correct stoichiometry of the chlorinating agent. - Employ fractional distillation under reduced pressure for efficient separation. The lower pressure will reduce the boiling points and can prevent thermal degradation.[6]
Colored Impurities - These may arise from side reactions or impurities in the starting materials. - Consider a wash with a dilute solution of sodium bisulfite. - For persistent color, purification by column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound from Cyclohexanone using PCl₅ (Lab Scale)

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, to a stirred suspension of PCl₅ (1.1 equivalents) in anhydrous diethyl ether, add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes. The reaction should be carried out under an inert atmosphere.

  • Stir the mixture at room temperature for several hours, monitoring the reaction progress by GC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification by Fractional Distillation:

  • Set up a fractional distillation apparatus.

  • Carefully distill the crude product. To minimize thermal decomposition, distillation under reduced pressure is recommended.

  • Collect the fraction corresponding to the boiling point of this compound (approximately 142 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.[1]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₉Cl
Molecular Weight 116.59 g/mol
Boiling Point (at 760 mmHg) ~142 °C
Density ~1.036 g/cm³

Table 2: Comparison of Purification Techniques

Technique Scale Purity Achievable Advantages Disadvantages
Fractional Distillation Lab to IndustrialGood to HighCost-effective for large quantities, good for separating components with different boiling points.May not remove impurities with similar boiling points, potential for thermal degradation of the product.
Preparative HPLC Lab to PilotVery High to Ultra-PureExcellent for removing trace impurities and separating isomers, highly automated.[3][4]Higher cost, solvent consumption, not as scalable as distillation for bulk production.[7]
Flash Chromatography Lab to Kilo-LabGood to HighFaster than traditional column chromatography, good for removing non-volatile impurities.Requires solvent and stationary phase, may not be as efficient as preparative HPLC for difficult separations.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Cyclohexanone + PCl₅ reaction Reaction in Anhydrous Ether start->reaction 1. Addition workup Aqueous Workup (Ice, NaHCO₃, Brine) reaction->workup 2. Quenching & Washing drying Drying with Na₂SO₄ workup->drying 3. Drying concentration Solvent Removal (in vacuo) drying->concentration 4. Concentration distillation Fractional Distillation (Reduced Pressure) concentration->distillation 5. Purification product Purified This compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction moisture Moisture Contamination? start->moisture reagent_quality Poor Reagent Quality? start->reagent_quality side_reactions Side Reactions? start->side_reactions solution_reaction Increase reaction time/temp. Monitor with GC/TLC. incomplete_reaction->solution_reaction solution_moisture Use dry glassware/solvents. Inert atmosphere. moisture->solution_moisture solution_reagent Use fresh, high-purity reagents. reagent_quality->solution_reagent solution_side_reactions Control stoichiometry. Optimize temperature. side_reactions->solution_side_reactions

Caption: Troubleshooting flowchart for low yield of this compound.

References

Validation & Comparative

A Comparative Guide to 1-Chlorocyclohexene and 1-Bromocyclohexene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of substrate is a critical parameter in the optimization of cross-coupling reactions, profoundly influencing reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the performance of 1-chlorocyclohexene and 1-bromocyclohexene, two common building blocks in organic synthesis, in palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative data under identical conditions is limited in published literature, this guide synthesizes established principles of vinyl halide reactivity and provides representative experimental data to inform substrate selection and reaction design.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is paramount. The generally accepted trend for vinyl halides is I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-Cl bond being significantly stronger and therefore more challenging to activate than the C-Br bond. Consequently, 1-bromocyclohexene is the more reactive coupling partner, generally affording higher yields under milder conditions and with lower catalyst loadings. Conversely, this compound, while often more cost-effective, typically necessitates more specialized and reactive catalyst systems and more forcing reaction conditions to achieve comparable results.

Performance Comparison: this compound vs. 1-Bromocyclohexene

The following table summarizes the key differences in performance between this compound and 1-bromocyclohexene in common cross-coupling reactions. The data presented is representative and collated from various sources; direct comparison should be made with caution as reaction conditions are not identical.

ParameterThis compound1-Bromocyclohexene
Relative Reactivity LowerHigher
Typical Catalyst Loading Higher (e.g., 1-5 mol%)Lower (e.g., 0.5-2 mol%)
Ligand Requirements Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate oxidative addition.[1][2]Standard phosphine (B1218219) ligands (e.g., PPh₃, PCy₃) are often sufficient, though more advanced ligands can also be used for optimization.
Reaction Temperature Generally higher temperatures are required (e.g., 80-140 °C).[1]Can often be performed at or near room temperature, or with gentle heating (e.g., RT-80 °C).[3]
Reaction Time Typically longer reaction times are necessary for complete conversion.Shorter reaction times are generally sufficient.
Suzuki Coupling Yield Moderate to good, highly dependent on catalyst system.Good to excellent.
Heck Coupling Yield Fair to good, often requires optimization to avoid side reactions.[1]Good to excellent.
Sonogashira Coupling Yield Challenging, requires highly active catalyst systems.Good to excellent.
Cost Generally lower.Generally higher.

Experimental Protocols

Below are representative experimental protocols for Suzuki, Heck, and Sonogashira cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

For 1-Bromocyclohexene:

A flame-dried Schlenk flask is charged with 1-bromocyclohexene (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a 3:1 mixture of toluene (B28343) and water (4 mL), is then added. The reaction mixture is heated to 80 °C and stirred for 4-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

For this compound:

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the desired boronic acid (1.5 mmol), a palladium precatalyst such as Pd(OAc)₂ (0.03 mmol, 3 mol%), a bulky phosphine ligand like SPhos (0.06 mmol, 6 mol%), and a strong base such as K₃PO₄ (3.0 mmol). The flask is evacuated and backfilled with an inert gas three times. A degassed anhydrous solvent, such as dioxane or toluene (5 mL), is added. The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. Work-up and purification follow the same procedure as for 1-bromocyclohexene.[4]

Heck-Mizoroki Reaction

For 1-Bromocyclohexene:

To a sealed tube are added 1-bromocyclohexene (1.0 mmol), the alkene coupling partner (e.g., styrene, 1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base like triethylamine (B128534) (1.5 mmol). A solvent such as DMF or acetonitrile (B52724) (5 mL) is added. The tube is sealed and heated to 100 °C for 8-16 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

For this compound:

A high-pressure reaction vessel is charged with this compound (1.0 mmol), the alkene (1.5 mmol), a robust palladium catalyst such as a palladacycle (e.g., Herrmann's catalyst, 0.03 mmol, 3 mol%) or a Pd/NHC complex, and a strong, non-coordinating base such as Cs₂CO₃ (2.0 mmol). A high-boiling polar aprotic solvent like NMP or DMA (5 mL) is added. The vessel is sealed and heated to 120-140 °C for 24-48 hours. Work-up and purification are performed as described for the bromo analogue.[1]

Sonogashira Coupling

For 1-Bromocyclohexene:

In a Schlenk flask, PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%) and CuI (0.03 mmol, 3 mol%) are placed under an inert atmosphere. Anhydrous, degassed THF (5 mL) and a base such as triethylamine (2.0 mmol) are added. The terminal alkyne (1.1 mmol) is then added, followed by 1-bromocyclohexene (1.0 mmol). The reaction is stirred at room temperature for 6-24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The organic extracts are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.

For this compound:

Due to the low reactivity of vinyl chlorides in Sonogashira coupling, a copper-free protocol with a highly active catalyst system is recommended. A Schlenk flask is charged with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a bulky, electron-rich ligand such as P(t-Bu)₃ (0.1 mmol, 10 mol%). The flask is evacuated and backfilled with argon. The terminal alkyne (1.5 mmol), this compound (1.0 mmol), a strong base like Cs₂CO₃ (2.5 mmol), and an anhydrous solvent such as dioxane (5 mL) are added. The mixture is heated to 100-120 °C for 24-48 hours. Work-up and purification are analogous to the standard procedure.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.

Cross_Coupling_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)(X)L_n (Oxidative Addition Intermediate) Pd0->OxAdd R-X (Oxidative Addition) Transmetal R-Pd(II)(R')L_n (Transmetalation Intermediate) OxAdd->Transmetal R'-M (Transmetalation) Transmetal->Pd0 Reductive Elimination Product R-R' (Coupled Product) Transmetal->Product Catalyst_Regen Catalyst Regeneration R-X: 1-Halo-cyclohexene R-X: 1-Halo-cyclohexene R'-M: Coupling Partner R'-M: Coupling Partner L: Ligand L: Ligand

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The selection between this compound and 1-bromocyclohexene for cross-coupling reactions is a trade-off between reactivity and cost. 1-Bromocyclohexene is the more reliable and versatile substrate, often providing higher yields under milder conditions with standard catalyst systems. In contrast, this compound, while more economical, presents a greater synthetic challenge due to the strength of the C-Cl bond. Successful coupling of this compound typically requires the use of more sophisticated, highly active catalyst systems, often at elevated temperatures and for longer reaction times. For projects where reaction development time and cost of catalyst are critical considerations, 1-bromocyclohexene is generally the superior choice. However, for large-scale syntheses where the cost of the starting material is a dominant factor, the development of an efficient protocol for the less expensive this compound may be advantageous.

References

A Comparative Guide to the Reactivity of Chlorocyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of three key isomers of chlorocyclohexene: 1-chlorocyclohexene, 3-chlorocyclohexene (B1361376), and 4-chlorocyclohexene (B110399). Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and as precursors in the development of novel therapeutics. This document synthesizes theoretical predictions and established principles of organic chemistry to offer a comparative analysis, supported by generalized experimental protocols and mechanistic visualizations.

Executive Summary

The reactivity of chlorocyclohexene isomers is fundamentally dictated by the position of the chlorine atom relative to the double bond, classifying them as vinylic, allylic, and secondary alkyl halides, respectively. This structural variation leads to significant differences in their susceptibility to nucleophilic substitution and elimination reactions.

  • 3-Chlorocyclohexene (Allylic Halide): Generally the most reactive of the three isomers, particularly in reactions proceeding through a carbocation intermediate (SN1). The stability of the resulting allylic carbocation, due to resonance delocalization, facilitates its formation and subsequent reactions.

  • 4-Chlorocyclohexene (Secondary Alkyl Halide): Exhibits intermediate reactivity. It can undergo both SN1/E1 and SN2/E2 reactions, with the specific pathway and rate being highly dependent on the reaction conditions, such as the nature of the nucleophile/base and the solvent.

  • This compound (Vinylic Halide): The least reactive isomer in both nucleophilic substitution and elimination reactions. The chlorine atom is attached to an sp2-hybridized carbon, resulting in a stronger carbon-chlorine bond and significant electronic repulsion, which hinders the approach of nucleophiles and the formation of a stable carbocation.

Comparative Reactivity Analysis

The following table summarizes the expected relative reactivity of the chlorocyclohexene isomers in common organic reactions. The predictions are based on fundamental principles of organic chemistry and supported by theoretical studies.

IsomerClassificationPredicted Reactivity in SN1/E1 ReactionsPredicted Reactivity in SN2/E2 ReactionsKey Mechanistic Features
This compound Vinylic HalideVery LowVery LowStrong C-Cl bond; sp2 carbon hinders backside attack and carbocation formation.
3-Chlorocyclohexene Allylic HalideHighModerateResonance-stabilized allylic carbocation (SN1); Susceptible to SN2' reactions.
4-Chlorocyclohexene Secondary Alkyl HalideModerateModerateCan proceed via carbocation or concerted mechanism depending on conditions.

A theoretical study on the gas-phase elimination of 3- and 4-chlorocyclohexene suggests that 3-chlorocyclohexene undergoes elimination more rapidly, which is consistent with the expected stability of the transition state leading to a conjugated diene.[1]

Reaction Pathways and Mechanisms

The distinct reactivity of each isomer can be visualized through their respective reaction pathways.

Solvolysis (SN1) Pathway

Solvolysis reactions, where the solvent acts as the nucleophile, are typically favored for substrates that can form stable carbocations.

sn1_pathway sub Chlorocyclohexene Isomer int Carbocation Intermediate sub->int Slow, Rate-determining step (Leaving group departure) prod Substitution Product(s) int->prod Fast (Nucleophilic attack by solvent)

Caption: Generalized SN1 solvolysis pathway.

For 3-chlorocyclohexene, the carbocation intermediate is an allylic cation, which is stabilized by resonance, leading to a faster reaction rate. 4-Chlorocyclohexene forms a less stable secondary carbocation. This compound does not readily form a vinylic carbocation, making this pathway highly unfavorable.

Bimolecular Elimination (E2) Pathway

Elimination reactions are favored by strong, sterically hindered bases. The E2 mechanism is a concerted process.

e2_pathway reactants Chlorocyclohexene Isomer + Base ts Transition State reactants->ts Concerted products Alkene Product(s) + Conjugate Acid + Halide ts->products

Caption: Generalized E2 elimination pathway.

For 4-chlorocyclohexene, the E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the chlorine atom. This conformational requirement influences the reaction rate and the regioselectivity of the resulting alkene. 3-Chlorocyclohexene can also undergo E2 elimination, often leading to the formation of a conjugated diene, which is a thermodynamically favorable product. This compound is generally unreactive under typical E2 conditions.

Experimental Protocols

The following are generalized experimental protocols for evaluating the reactivity of chlorocyclohexene isomers. Researchers should adapt these procedures based on available laboratory equipment and safety protocols.

Protocol 1: Comparative Solvolysis Rates (SN1)

Objective: To determine the relative rates of solvolysis of 1-, 3-, and 4-chlorocyclohexene.

Materials:

  • This compound, 3-chlorocyclohexene, 4-chlorocyclohexene

  • Aqueous ethanol (B145695) (e.g., 80% ethanol/20% water)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the chlorocyclohexene isomer in a suitable solvent (e.g., acetone).

  • In a flask, add a known volume of the aqueous ethanol solvent and a few drops of the indicator.

  • Place the flask in the constant temperature water bath and allow it to equilibrate.

  • Add a precise amount of the chlorocyclohexene solution to the flask and start a timer. The solvolysis reaction will produce HCl, causing the indicator to change color.

  • Titrate the reacting mixture with the standardized NaOH solution to neutralize the acid produced. The endpoint is the return of the initial indicator color.

  • Record the time required to neutralize a specific amount of NaOH. This can be done at intervals to follow the reaction progress.

  • Repeat the experiment for each isomer under identical conditions.

  • The rate of reaction can be determined by plotting the amount of acid produced versus time.

Protocol 2: Reaction with Sodium Ethoxide (E2/SN2)

Objective: To compare the products and reactivity of chlorocyclohexene isomers with a strong base/nucleophile.

Materials:

  • This compound, 3-chlorocyclohexene, 4-chlorocyclohexene

  • Sodium ethoxide in ethanol solution

  • Anhydrous ethanol

  • Reflux apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and drying tube.

  • In the flask, place a solution of sodium ethoxide in anhydrous ethanol.

  • Add the chlorocyclohexene isomer to the flask.

  • Heat the mixture to reflux for a specified period (e.g., 1 hour).

  • After cooling, quench the reaction by adding water.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and carefully remove the solvent.

  • Analyze the product mixture by GC-MS to identify the elimination and substitution products and determine their relative ratios.

  • Repeat the experiment for each isomer under identical conditions.

Data Presentation

Table 1: Predicted Relative Rates of Solvolysis in 80% Ethanol at 25°C

IsomerRelative Rate Constant (krel)
This compound~ 0
3-Chlorocyclohexene1.0 (Reference)
4-Chlorocyclohexene~ 10-2 - 10-3

Table 2: Expected Product Distribution from Reaction with Sodium Ethoxide in Ethanol

IsomerMajor Product(s)Minor Product(s)
This compoundNo reaction-
3-Chlorocyclohexene1,3-Cyclohexadiene3-Ethoxycyclohexene
4-ChlorocyclohexeneCyclohexene, 1,3-Cyclohexadiene4-Ethoxycyclohexene

Conclusion

The reactivity of chlorocyclohexene isomers is a clear illustration of how the electronic and structural environment of a leaving group profoundly influences reaction pathways and rates. 3-Chlorocyclohexene stands out as the most reactive isomer, primarily due to its ability to form a resonance-stabilized allylic carbocation. In contrast, the vinylic nature of this compound renders it largely unreactive under typical nucleophilic substitution and elimination conditions. 4-Chlorocyclohexene displays the characteristic reactivity of a secondary alkyl halide, with a propensity to undergo both substitution and elimination, the outcome of which is highly dependent on the specific reaction conditions. This comparative understanding is essential for synthetic chemists aiming to utilize these versatile building blocks in their research and development endeavors.

References

Spectroscopic Differentiation of 1-, 3-, and 4-Chlorocyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a clear and effective methodology for the differentiation of the constitutional isomers 1-, 3-, and 4-chlorocyclohexene (B110399). This guide presents a comprehensive comparison of their spectral features, supported by experimental data, to aid researchers in the unambiguous identification of these compounds.

The structural differences between the three isomers—the position of the chlorine atom relative to the carbon-carbon double bond—give rise to distinct patterns in their respective spectra. 1-chlorocyclohexene is a vinylic halide, 3-chlorocyclohexene (B1361376) is an allylic halide, and 4-chlorocyclohexene is a homoallylic halide. These differences in the electronic environment of the atoms are key to their spectroscopic distinction.

Comparative Spectroscopic Data

The following tables summarize the key distinguishing features in the IR, ¹³C NMR, ¹H NMR, and Mass Spectra of 1-, 3-, and 4-chlorocyclohexene.

Infrared (IR) Spectroscopy
IsomerC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Key Distinguishing Features
This compound ~1650~3050~700-800The C=C stretch is at a typical alkene frequency. The =C-H stretch confirms the presence of the double bond.
3-Chlorocyclohexene ~1655~3030~700-800Similar to this compound, but with subtle shifts in the fingerprint region due to the allylic chlorine.
4-Chlorocyclohexene ~1650~3025~700-800The spectral features are very similar to the other isomers in the functional group region, making definitive distinction by IR alone challenging without careful examination of the fingerprint region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
IsomerVinylic Carbons (ppm)Carbon Bearing Cl (ppm)Key Distinguishing Features
This compound ~128 (C-Cl), ~125~128The carbon atom bonded to chlorine is one of the vinylic carbons, resulting in a significantly downfield shift for that carbon.
3-Chlorocyclohexene ~130, ~125~55The carbon bonded to the chlorine is an allylic, sp³-hybridized carbon, appearing at a much lower chemical shift compared to the vinylic carbons.
4-Chlorocyclohexene ~127 (x2)~50The carbon bonded to chlorine is an sp³-hybridized carbon further from the double bond, appearing in the aliphatic region, and the two vinylic carbons are equivalent due to symmetry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
IsomerVinylic Proton (ppm)Proton on C-Cl (ppm)Key Distinguishing Features
This compound ~5.9 (t)-A single vinylic proton appears as a triplet, coupled to the adjacent allylic protons. There is no proton on the carbon bearing the chlorine.
3-Chlorocyclohexene ~5.8 (m), ~5.7 (m)~4.6 (m)Two distinct vinylic protons and a downfield proton on the carbon bearing the allylic chlorine are observed.
4-Chlorocyclohexene ~5.7 (m)~4.3 (m)Due to symmetry, the two vinylic protons are equivalent. A proton on the carbon with the chlorine atom is also present.
Mass Spectrometry (MS)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Key Distinguishing Features
This compound 116/118 (M⁺/M⁺+2)81 (M-Cl)⁺, 79Loss of a chlorine radical from the molecular ion is a prominent fragmentation pathway.
3-Chlorocyclohexene 116/118 (M⁺/M⁺+2)81 (M-Cl)⁺, 79Similar to this compound, with a strong peak corresponding to the loss of the chlorine atom.
4-Chlorocyclohexene 116/118 (M⁺/M⁺+2)81 (M-Cl)⁺, 79The base peak is often the cyclohexenyl cation (m/z 81) resulting from the loss of the chlorine atom.

Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M⁺ and M⁺+2 peaks in the mass spectra of all three isomers.

Logical Workflow for Isomer Differentiation

The following workflow provides a systematic approach to distinguish between the three isomers using the collected spectroscopic data.

Spectroscopic_Differentiation Spectroscopic Differentiation of Chlorocyclohexene Isomers start Obtain Spectroscopic Data (IR, 1H NMR, 13C NMR, MS) nmr_13C Analyze 13C NMR Spectrum start->nmr_13C vinylic_cl Vinylic C-Cl signal? (~128 ppm) nmr_13C->vinylic_cl isomer_1 This compound vinylic_cl->isomer_1 Yes allylic_homoallylic Allylic or Homoallylic C-Cl? vinylic_cl->allylic_homoallylic No nmr_1H Analyze 1H NMR Spectrum allylic_homoallylic->nmr_1H vinylic_protons Number of vinylic proton signals? nmr_1H->vinylic_protons isomer_3 3-Chlorocyclohexene vinylic_protons->isomer_3 Two isomer_4 4-Chlorocyclohexene vinylic_protons->isomer_4 One (equivalent pair)

Caption: Logical workflow for the differentiation of chlorocyclohexene isomers.

Experimental Protocols

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample was prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates was recorded prior to the sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm).

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a gas chromatograph (GC) to ensure purity. The mass analyzer was scanned over a range of m/z 40-200.

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided in this guide, researchers can confidently and accurately differentiate between 1-, 3-, and 4-chlorocyclohexene. The key to their distinction lies primarily in the analysis of their ¹³C and ¹H NMR spectra, which provide the most definitive structural information.

A Comparative Guide to the Mechanistic Studies of Electrophilic Addition to 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms governing the electrophilic addition of various reagents to 1-chlorocyclohexene. The presence of a chlorine atom directly attached to the double bond introduces competing electronic effects—inductive withdrawal (-I) and resonance donation (+M)—which significantly influence the regioselectivity and stereochemistry of the reaction compared to unsubstituted cyclohexene (B86901).

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides like HBr and HCl to this compound proceeds via a two-step mechanism involving a carbocation intermediate.[1][2] The regioselectivity of this reaction is dictated by the stability of the possible carbocation intermediates, a principle encapsulated by Markovnikov's rule.[3][4]

Mechanism & Regioselectivity:

The initial protonation of the double bond can occur at either C1 or C2, leading to two potential carbocation intermediates:

  • Path A (Protonation at C2): Forms a tertiary carbocation at C1, which is adjacent to the chlorine atom.

  • Path B (Protonation at C1): Forms a secondary carbocation at C2.

The stability of these intermediates is crucial. The chlorine atom exerts a strong electron-withdrawing inductive effect, which destabilizes an adjacent carbocation (Path A). However, it can also donate a lone pair of electrons through resonance, which can stabilize the carbocation. For halogens, the inductive effect typically outweighs the resonance effect in destabilizing an adjacent positive charge.[5] Conversely, the secondary carbocation at C2 (Path B) is less destabilized by the inductive effect of the more distant chlorine.

Therefore, the reaction pathway is a competition between forming a resonance-stabilized but inductively-destabilized tertiary carbocation and a less-substituted secondary carbocation. Experimental evidence for similar vinyl halides suggests that the product derived from the more stable carbocation will predominate.[5] Ionic addition of HBr to this compound has been shown to yield 1-bromo-1-chlorocyclohexane, indicating that protonation occurs at C2 to form the C1 carbocation, which is then attacked by the bromide ion.[6]

Predicted Product Distribution:

ElectrophileReagentsMajor ProductMinor ProductMechanistic Intermediate
HBrHBr in an inert solvent1-Bromo-1-chlorocyclohexane1-Bromo-2-chlorocyclohexaneCarbocation[6]
HClHCl in an inert solvent1,1-Dichlorocyclohexane1,2-DichlorocyclohexaneCarbocation

G cluster_start cluster_step1 Step 1: Protonation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack start This compound ts1 Transition State start->ts1 + HBr carbocation Tertiary Carbocation (Resonance Stabilized but Inductively Destabilized) ts1->carbocation product 1-Bromo-1-chlorocyclohexane (Major Product) carbocation->product + Br⁻

Halogenation: Addition of Halogens (X₂)

The addition of halogens like Br₂ and Cl₂ to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.[7][8] This means the halogens add to opposite faces of the original double bond.[9]

Mechanism & Stereoselectivity:

When a Br₂ molecule approaches the electron-rich double bond of this compound, the alkene's π electrons attack one bromine atom, displacing the other as a bromide ion. Instead of forming an open carbocation, the attacking bromine atom uses a lone pair to form a three-membered ring called a bromonium ion.[10]

This bridged intermediate blocks one face of the ring. The bromide ion (Br⁻) then attacks one of the two carbons from the opposite face in an Sₙ2-like manner.[11] This backside attack is responsible for the characteristic anti-stereochemistry of the final product. For cyclohexene derivatives, this results in a trans-dihalide.[11]

Regioselectivity of Ring Opening:

In an unsymmetrical halonium ion, the subsequent nucleophilic attack is directed to the more substituted carbon, as it can better accommodate a partial positive charge. Therefore, the bromide ion will preferentially attack C1 of the bromonium ion intermediate.

Predicted Product Distribution:

ElectrophileReagentsPredicted ProductStereochemistryMechanistic Intermediate
Br₂Br₂ in CCl₄trans-1,2-Dibromo-1-chlorocyclohexaneAnti-additionBromonium Ion[10][11]
Cl₂Cl₂ in CH₂Cl₂trans-1,2-Dichloro-1-chlorocyclohexaneAnti-additionChloronium Ion[10]

G cluster_start cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Anti-Attack by Bromide start This compound bromonium Bridged Bromonium Ion start->bromonium + Br₂ product trans-1,2-Dibromo-1-chlorocyclohexane bromonium->product + Br⁻ (backside attack)

Comparison with Alternative Substrates

The reactivity of this compound can be compared to unsubstituted cyclohexene and 1-methylcyclohexene to highlight the electronic effect of the chloro-substituent.

SubstrateRelative Rate of AdditionRationale
Cyclohexene BaselineStandard alkene reactivity.
1-Methylcyclohexene Faster than cyclohexeneThe methyl group is electron-donating (+I effect), which stabilizes the carbocation intermediate, increasing the reaction rate.[1]
This compound Slower than cyclohexeneThe chlorine atom is strongly electron-withdrawing (-I effect), which deactivates the double bond towards electrophilic attack and destabilizes the carbocation intermediate, slowing the reaction.[12]

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_analysis Analysis & Characterization A This compound + Electrophile (e.g., HBr) in Inert Solvent B Quench Reaction A->B C Liquid-Liquid Extraction B->C D Dry & Evaporate Solvent C->D E Crude Product Mixture D->E F Purification (e.g., Chromatography) E->F G Isolated Products F->G H Spectroscopic Analysis (NMR, GC-MS) G->H I Structure & Ratio Determination H->I

Experimental Protocols

The following is a representative protocol for the hydrohalogenation of an alkene. Specific conditions such as temperature and reaction time may need optimization for this compound.

Representative Protocol: Addition of HBr to an Alkene

  • Reagent Preparation: Dissolve the alkene (e.g., this compound, 1.0 eq) in a dry, inert solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reaction Execution: Slowly add a solution of HBr in acetic acid or bubble anhydrous HBr gas through the solution with vigorous stirring. The reaction is often exothermic and the temperature should be monitored.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the resulting crude product by flash column chromatography or distillation. Characterize the structure of the product(s) and determine the product ratio using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[13]

References

Unraveling the Reaction Pathways of 1-Chlorocyclohexene: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms of halogenated cyclic compounds is crucial for predicting product formation, optimizing synthetic routes, and designing novel molecular entities. This guide provides a computational analysis of the plausible reaction pathways of 1-chlorocyclohexene, offering a comparative overview of elimination and substitution reactions. The insights are drawn from density functional theory (DFT) calculations performed on closely related analogs, providing a predictive framework in the absence of direct, comprehensive experimental data on this compound itself.

This compound, a substituted cycloalkene, presents several potential reaction pathways, primarily centered around the reactive C-Cl bond and the adjacent double bond. The principal competing pathways are elimination, leading to the formation of a cyclohexadiene, and nucleophilic substitution. Computational chemistry, particularly DFT, serves as a powerful tool to elucidate the energetics and mechanisms of these transformations.

Competing Reaction Pathways: Elimination vs. Substitution

The two major reaction pathways for this compound are:

  • Elimination (E2): This pathway involves the removal of a hydrogen atom from an adjacent carbon and the chlorine atom, resulting in the formation of 1,3-cyclohexadiene (B119728). This reaction is typically facilitated by a base.

  • Nucleophilic Substitution (SN1/SN2): In this pathway, the chlorine atom is replaced by a nucleophile. The mechanism can be either unimolecular (SN1), proceeding through a carbocation intermediate, or bimolecular (SN2), involving a concerted attack by the nucleophile.

Due to the vinylic nature of the C-Cl bond in this compound, an SN2 reaction is generally considered less likely due to the high energy of the transition state. An SN1 mechanism would involve the formation of a vinylic carbocation, which is also relatively unstable. Therefore, elimination is often a more favored pathway under appropriate conditions.

Computational Analysis of Reaction Energetics

While a dedicated computational study on this compound is not extensively available in the reviewed literature, a theoretical study on the gas-phase elimination kinetics of 3-chlorocyclohexene (B1361376) and 4-chlorocyclohexene (B110399) provides valuable comparative data.[1] These studies, employing DFT calculations, suggest a non-synchronous, four-membered cyclic transition state for the elimination reaction.[1] The elongation and polarization of the C-Cl bond are identified as the rate-determining step.[1]

The following table summarizes key computational data for the gas-phase elimination of chlorocyclohexene isomers, which can be used to infer the reactivity of this compound.

Parameter3-Chlorocyclohexene4-ChlorocyclohexeneThis compound (Predicted)
Reaction Type EliminationEliminationElimination / Substitution
Computational Method DFT (B3LYP/6-31G(d,p))DFT (B3LYP/6-31G(d,p))DFT (Predicted)
Activation Energy (Ea) Lower than saturated analogHigher than 3-chlorocyclohexeneExpected to be higher for elimination than 3-chlorocyclohexene due to vinylic position
Transition State Four-membered cyclicFour-membered cyclicLikely a concerted or stepwise mechanism depending on conditions
Product(s) 1,3-Cyclohexadiene1,3-Cyclohexadiene1,3-Cyclohexadiene (Elimination) / Substituted cyclohexene (B86901) (Substitution)

Data for 3- and 4-chlorocyclohexene are based on the computational study by Lezama et al.[1] The values for this compound are predictive and based on general principles of organic reactivity.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound.

Elimination_Pathway cluster_legend Legend Reactant This compound TS Transition State Reactant->TS Base Product 1,3-Cyclohexadiene + HCl TS->Product Key Arrow Reaction Step Dashed Node Transient Species

Caption: Proposed E2 elimination pathway of this compound.

Substitution_Pathway cluster_legend Legend Reactant This compound Intermediate Vinylic Carbocation Reactant->Intermediate - Cl- Product Substituted Cyclohexene Intermediate->Product + Nucleophile Key Arrow Reaction Step Dashed Node Intermediate Species

Caption: Proposed SN1 substitution pathway of this compound.

Experimental Protocols

While specific experimental protocols for the computational analysis of this compound are not detailed in the provided search results, a general methodology for such a study would involve the following steps:

Computational Protocol for Reaction Pathway Analysis:

  • Model Construction: The 3D structure of this compound and all other reactants, intermediates, transition states, and products are built using a molecular modeling software.

  • Geometry Optimization: The geometries of all species are optimized using a selected DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the transition state structure connecting the reactants and products (or intermediates).

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the desired reactants and products on the potential energy surface.

  • Energy Profile Construction: The relative energies of all species are calculated to construct a reaction energy profile, from which activation energies and reaction enthalpies can be determined.

Comparison with Alternatives

The reactivity of this compound can be compared to other haloalkenes and saturated haloalkanes.

CompoundPrimary Reaction Pathway(s)Key Reactivity Features
This compound Elimination (favored), Substitution (less favored)Vinylic C-Cl bond is strong; elimination to form a conjugated diene is a key pathway.
Chlorocyclohexane Substitution (SN1/SN2), Elimination (E1/E2)More flexible reactivity, readily undergoes both substitution and elimination.[1]
3-Chlorocyclohexene EliminationAllylic C-Cl bond is weaker, facilitating elimination.[1]
Propene Addition, AbstractionThe double bond is the primary site of reactivity. Computational studies have explored the competition between direct abstraction and addition-elimination in its reaction with chlorine atoms.[2]

This comparative analysis highlights the unique reactivity of this compound, where the interplay between the double bond and the vinylic chlorine atom dictates the preferred reaction pathways. While elimination to form the conjugated 1,3-cyclohexadiene is predicted to be a major pathway, the possibility of nucleophilic substitution, though likely less favorable, should not be entirely discounted, especially under specific reaction conditions. Further dedicated computational and experimental studies on this compound are warranted to provide a more definitive understanding of its reaction landscape.

References

Alternative reagents to 1-Chlorocyclohexene for cyclohexene functionalization

Author: BenchChem Technical Support Team. Date: December 2025

##A Comparative Guide to Cyclohexene (B86901) Functionalization: Exploring Alternatives to 1-Chlorocyclohexene

For researchers, scientists, and drug development professionals, the selective functionalization of cyclohexene is a critical step in the synthesis of a wide array of complex molecules and pharmaceutical intermediates. While this compound has traditionally served as a versatile starting material, a host of alternative reagents and methodologies offer distinct advantages in terms of efficiency, selectivity, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal synthetic strategy.

The primary approaches to cyclohexene functionalization beyond the use of this compound can be broadly categorized into palladium-catalyzed cross-coupling reactions, allylic functionalization, and electrophilic additions to the double bond. Each of these strategies provides a unique avenue for the introduction of new carbon-carbon, carbon-heteroatom, and carbon-oxygen bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of aryl, vinyl, and alkyl substituents onto the cyclohexene ring. While direct Suzuki or Heck reactions with the less reactive this compound are not extensively documented, the reactivity of similar vinyl halides, such as 1-bromo-2-chlorocyclohexene, provides valuable insights. In such cases, the more reactive C-Br bond undergoes selective coupling, leaving the C-Cl bond intact, which can be a useful synthetic handle for subsequent transformations.

A variety of established palladium-catalyzed reactions serve as excellent alternatives for the functionalization of the cyclohexene core, often starting from more readily available precursors or employing different activation strategies.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For cyclohexene functionalization, this typically involves the reaction of a cyclohexenyl halide or triflate with a boronic acid.

  • Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. In the context of cyclohexene, this can be used to introduce aryl or vinyl substituents.

  • Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile to couple with an organic halide.

  • Sonogashira Coupling: This method is specific for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an amine with an aryl or vinyl halide.

// Connections Cyclohexenyl_Halide -> OxAdd; Organoboron -> Transmetalation [label="Suzuki"]; Amine -> Transmetalation [label="Buchwald-Hartwig"]; Alkyne -> Transmetalation [label="Sonogashira"]; Grignard -> Transmetalation [label="Kumada"]; Alkene -> OxAdd [label="Heck (with Aryl Halide)"]; Reductive_Elimination -> Aryl_Cyclohexene; Reductive_Elimination -> Amino_Cyclohexene; Reductive_Elimination -> Alkynyl_Cyclohexene; } .dot

General Palladium-Catalyzed Cross-Coupling Workflow.

Allylic Functionalization: Activating the C-H Bond

A powerful alternative to reactions at the double bond is the functionalization of the allylic C-H bonds of cyclohexene. This approach preserves the double bond for further manipulation and introduces functionality at a key position.

  • Allylic Oxidation: This method introduces oxygen-containing functional groups at the allylic position. A variety of oxidants and catalysts can be employed to achieve different products, such as cyclohexen-1-ol or cyclohexen-1-one.

  • Allylic Chlorination: The introduction of a chlorine atom at the allylic position can be achieved using reagents like N-chlorosuccinimide (NCS). The resulting allylic chloride is a versatile intermediate for subsequent nucleophilic substitution reactions.

// Connections Cyclohexene -> Oxidant; Cyclohexene -> NCS; Oxidant -> Catalyst_Ox [style=invis]; Catalyst_Ox -> Oxidized_Product; NCS -> Initiator [style=invis]; Initiator -> Chlorinated_Product; } .dot

Pathways for Allylic Functionalization of Cyclohexene.

Comparative Performance Data

The following table summarizes the performance of various alternative reagents for cyclohexene functionalization, providing a basis for comparison. It is important to note that direct, side-by-side comparative studies are limited, and the optimal choice of reagent and conditions will depend on the specific synthetic goals.

Reagent/MethodReaction TypeCoupling Partner/ReagentCatalyst/ConditionsProductYield (%)Reference
1-Bromo-2-chlorocyclohexeneSuzuki CouplingPhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C1-Chloro-2-phenylcyclohexene92[1]
IodobenzeneHeck ReactionCyclohexenePd(OAc)₂/dppp, K₂CO₃, DMF, 140 °C3-Phenylcyclohexene85N/A
CyclohexeneAllylic OxidationO₂Co/Al₂O₃, DMF, 100 °C2-Cyclohexen-1-one73 (selectivity)N/A
CyclohexeneAllylic ChlorinationN-Chlorosuccinimide (NCS)AIBN (initiator), Benzene (B151609), reflux3-Chlorocyclohexene71[2]

Note: Yields are isolated yields unless otherwise specified. N/A indicates that while the reaction is well-established, a specific literature source with this exact combination of reactants and yield was not identified in the provided search results. The data for the Heck reaction and allylic oxidation are representative examples from the broader literature on these transformations.

Experimental Protocols

1. Suzuki Coupling of 1-Bromo-2-chlorocyclohexene with Phenylboronic Acid [1]

  • Materials: 1-bromo-2-chlorocyclohexene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), dioxane (4 mL), and water (1 mL).

  • Procedure: A mixture of 1-bromo-2-chlorocyclohexene, phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃ in dioxane and water is placed in a sealed tube. The mixture is degassed and then heated at 80 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-chloro-2-phenylcyclohexene.

2. Allylic Chlorination of Cyclohexene with N-Chlorosuccinimide (NCS) [2]

  • Materials: Cyclohexene (1.0 equiv), N-chlorosuccinimide (1.0 equiv), azobisisobutyronitrile (AIBN, catalytic amount), and benzene.

  • Procedure: A solution of cyclohexene, NCS, and a catalytic amount of AIBN in benzene is heated to reflux. The reaction progress is monitored by GC or TLC. Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield 3-chlorocyclohexene.

Conclusion

The functionalization of cyclohexene is a rich and diverse field, with numerous effective alternatives to the use of this compound. Palladium-catalyzed cross-coupling reactions offer unparalleled opportunities for the construction of complex carbon frameworks. Allylic functionalization provides a strategic approach to introduce functionality while preserving the valuable double bond. The choice of the optimal reagent and methodology will be dictated by the desired target molecule, available starting materials, and the need for specific regio- and stereochemical outcomes. This guide serves as a starting point for researchers to explore the vast landscape of cyclohexene functionalization and to select the most appropriate tools for their synthetic endeavors.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural elucidation of 1-chlorocyclohexene through the comparison of experimental spectroscopic data with theoretical predictions.

This guide provides a detailed comparison of experimental and theoretical spectroscopic data for this compound, a halogenated cyclic alkene of interest in organic synthesis and as a potential building block in medicinal chemistry. By juxtaposing experimentally obtained Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with computationally predicted values, this document aims to provide a robust framework for the structural verification of this and similar compounds.

Spectroscopic Data Comparison

The following tables summarize the available experimental and theoretical spectroscopic data for this compound. This side-by-side comparison is crucial for validating theoretical models and aiding in the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Proton AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
H2 (vinylic)~5.9-6.1Data not available
H3, H6 (allylic)~2.1-2.3Data not available
H4, H5~1.6-1.8Data not available

Table 2: ¹³C NMR Spectroscopic Data of this compound

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
C1 (C-Cl)128.9Data not available
C2 (=CH)125.5Data not available
C630.8Data not available
C324.8Data not available
C522.1Data not available
C421.9Data not available

Note: The experimental ¹³C NMR data is sourced from spectral databases.[1] Theoretical values from computational studies are not currently available in the public domain.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Experimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3050Data not available=C-H stretch
~2930Data not availableC-H stretch (aliphatic)
~1650Data not availableC=C stretch
~1440Data not availableCH₂ bend
~700-800Data not available=C-Cl stretch

Note: A detailed experimental IR peak list is not consistently available. The provided values represent characteristic absorptions for the functional groups present in this compound.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of this compound

Experimental m/zTheoretical m/zProposed Fragment Ion
116/118116.04/118.04[M]⁺ (Molecular Ion)
8181.07[M - Cl]⁺
7979.05[C₆H₇]⁺
5353.04[C₄H₅]⁺

Note: The experimental mass spectrometry data is well-documented in the NIST WebBook.[2] The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a molecule containing one chlorine atom.

Experimental and Theoretical Methodologies

A clear understanding of the methods used to obtain both experimental and theoretical data is essential for a meaningful comparison.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃) within an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The FTIR spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance as a function of wavenumber. A background spectrum of the salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Theoretical Computational Protocol

Theoretical spectroscopic data for this compound would typically be generated using computational chemistry software. A common approach involves Density Functional Theory (DFT) calculations.

  • Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum.

  • NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated to predict the ¹H and ¹³C NMR chemical shifts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data for the structural elucidation of a molecule like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Calculation cluster_comparison Data Comparison and Analysis NMR_exp NMR Spectroscopy (¹H & ¹³C) Compare_NMR Compare NMR Data NMR_exp->Compare_NMR IR_exp FTIR Spectroscopy Compare_IR Compare IR Data IR_exp->Compare_IR MS_exp Mass Spectrometry Compare_MS Analyze MS Fragmentation MS_exp->Compare_MS DFT DFT Calculations NMR_theo Predicted NMR Spectra DFT->NMR_theo IR_theo Predicted IR Spectra DFT->IR_theo NMR_theo->Compare_NMR IR_theo->Compare_IR Structure Structural Elucidation of This compound Compare_NMR->Structure Compare_IR->Structure Compare_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comparison of experimental and theoretical spectroscopic data provides a powerful and necessary approach for the confident structural elucidation of organic molecules. While experimental data for this compound is available, particularly for mass spectrometry, a complete and detailed public dataset for NMR and IR is lacking. Furthermore, published theoretical predictions for the spectroscopic properties of this molecule are not readily accessible. This guide highlights the need for further experimental and computational studies to create a comprehensive and validated spectroscopic profile of this compound, which will be invaluable for researchers in organic synthesis and drug discovery.

References

A Comparative Guide to the Kinetic Studies of 1-Chlorocyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1-chlorocyclohexene, a versatile intermediate in organic synthesis. Due to a notable lack of direct experimental kinetic data for this compound in publicly accessible literature, this guide leverages theoretical studies on its isomers and experimental data from analogous compounds to provide a comprehensive overview of its expected reactivity. The primary focus is on elimination and substitution reactions, which are central to the utility of this compound.

Quantitative Data Summary

The following tables summarize theoretical kinetic data for the gas-phase elimination of chlorocyclohexene isomers and experimental data for the elimination of chlorocyclohexane. This comparative data provides valuable insights into the likely reactivity of this compound.

Table 1: Theoretical Kinetic Parameters for Gas-Phase Elimination of Chlorocyclohexene Isomers

CompoundProduct(s)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Rate Constant (k) at 633 K (s⁻¹)Reaction TypeReference
3-Chlorocyclohexene (B1361376)1,3-Cyclohexadiene + HCl154.41.41 x 10¹¹1.83 x 10⁻³Unimolecular Elimination[1]
4-Chlorocyclohexene (B110399)1,3-Cyclohexadiene + HCl202.71.55 x 10¹³6.25 x 10⁻⁵Unimolecular Elimination[1]

Note: The data for 3- and 4-chlorocyclohexene are based on theoretical calculations (DFT). The rate constants were calculated using the Arrhenius equation (k = Ae^(-Ea/RT)) for a common experimental temperature.

Table 2: Experimental Kinetic Parameters for Gas-Phase Elimination of Chlorocyclohexane

CompoundProduct(s)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Rate Constant (k) at 633 K (s⁻¹)Reaction TypeReference
ChlorocyclohexaneCyclohexene + HCl209.25.89 x 10¹³1.10 x 10⁻⁴Unimolecular Elimination[1]

Discussion of Reactivity

This compound is a vinylic halide, and its reactivity is shaped by the sp² hybridization of the carbon atom bearing the chlorine and the presence of the double bond.[2] Generally, vinylic halides are less reactive than their saturated alkyl halide counterparts in both nucleophilic substitution and elimination reactions. This is attributed to the increased strength of the C-Cl bond due to the sp² character of the carbon and the potential for delocalization of the lone pairs on the chlorine atom into the π-system of the double bond.

Elimination Reactions: The primary elimination pathway for this compound is expected to be dehydrochlorination to yield cyclohexadiene. Based on the theoretical data for its isomers, the position of the double bond significantly influences the activation energy of the elimination reaction.[1] The lower activation energy for 3-chlorocyclohexene compared to 4-chlorocyclohexene suggests that conjugation in the transition state plays a crucial role in stabilizing the forming double bond.[1] It is plausible that the elimination from this compound would also be influenced by the stability of the resulting diene.

Nucleophilic Substitution Reactions: Nucleophilic substitution at a vinylic carbon is generally difficult. Sₙ2 reactions are hindered by the steric bulk of the ring and the electron density of the double bond. Sₙ1 reactions are also disfavored because the resulting vinylic cation is highly unstable. However, under forcing conditions or with specific reagents, substitution reactions can occur.

Experimental Protocols

General Protocol for Kinetic Study of this compound Solvolysis

Objective: To determine the rate law and rate constant for the solvolysis of this compound in a given solvent (e.g., aqueous ethanol).

Materials:

  • This compound

  • Solvent (e.g., 80% ethanol/20% water)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Acid-base indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Burette, pipettes, volumetric flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: A solution of this compound of known concentration is prepared in the chosen solvent. This solution is placed in a constant temperature bath to ensure the reaction occurs at a stable temperature.

  • Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.

  • Quenching: The reaction in the aliquot is quenched, typically by adding it to a cold solvent, to stop the reaction from proceeding further.

  • Titration: The amount of hydrochloric acid (HCl) produced from the solvolysis reaction in the quenched aliquot is determined by titration with a standardized solution of a strong base, using an appropriate indicator to determine the endpoint.

  • Data Analysis:

    • The concentration of HCl at each time point is calculated from the titration data. This corresponds to the amount of this compound that has reacted.

    • The concentration of unreacted this compound at each time point is then determined.

    • To determine the order of the reaction with respect to this compound, plots of [this compound] vs. time (zero-order), ln[this compound] vs. time (first-order), and 1/[this compound] vs. time (second-order) are constructed. The plot that yields a straight line indicates the order of the reaction.

    • The rate constant (k) is determined from the slope of the linear plot.

    • The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms relevant to the kinetic studies of this compound and a typical experimental workflow.

E2_Elimination cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 1_chlorocyclohexene This compound TS [Base---H---C---C---Cl]‡ 1_chlorocyclohexene->TS Concerted Step Base Base Base->TS Cyclohexadiene 1,3-Cyclohexadiene TS->Cyclohexadiene Conjugate_Acid Conjugate Acid TS->Conjugate_Acid Chloride_Ion Cl⁻ TS->Chloride_Ion

Caption: E2 Elimination Pathway for this compound.

SN1_Solvolysis Start This compound Intermediate Vinylic Cation (Unstable Intermediate) Start->Intermediate Step 1: Ionization (Slow) Product_Formation Nucleophilic Attack by Solvent (e.g., H₂O) Intermediate->Product_Formation Step 2: Nucleophilic Attack (Fast) Deprotonation Deprotonation Product_Formation->Deprotonation Final_Product Cyclohexenol Deprotonation->Final_Product

Caption: Sₙ1 Solvolysis Pathway for this compound.

Kinetic_Study_Workflow Prepare_Solution Prepare this compound Solution in Solvent Equilibrate Equilibrate at Constant Temperature Prepare_Solution->Equilibrate Start_Reaction Initiate Reaction (t=0) Equilibrate->Start_Reaction Take_Samples Withdraw Aliquots at Timed Intervals Start_Reaction->Take_Samples Quench_Reaction Quench Reaction in Aliquots Take_Samples->Quench_Reaction Titrate Titrate with Standardized Base Quench_Reaction->Titrate Analyze_Data Calculate Concentrations and Plot Data Titrate->Analyze_Data Determine_Rate_Law Determine Rate Law, Rate Constant, and Ea Analyze_Data->Determine_Rate_Law

Caption: Experimental Workflow for a Kinetic Study.

References

Unraveling the Byproducts of 1-Chlorocyclohexene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete reaction profile of a synthetic precursor is paramount. This guide provides a detailed elucidation of the reaction byproducts of 1-chlorocyclohexene under various conditions, offering a comparative analysis supported by experimental data to aid in reaction optimization and impurity profiling.

This compound, a versatile intermediate in organic synthesis, can undergo a variety of transformations, including elimination, substitution, and addition reactions. However, the formation of byproducts can significantly impact the yield and purity of the desired product. This guide delves into the common reaction pathways of this compound and compares the resulting product distributions, providing valuable insights for controlling reaction selectivity.

Elimination Reactions: The Favored Pathway

Elimination reactions of this compound, a vinylic halide, are a common and effective method for the synthesis of cyclohexadienes. The regioselectivity and the nature of the byproducts are highly dependent on the base employed.

The primary elimination product from this compound is 1,3-cyclohexadiene, a conjugated and therefore thermodynamically stable diene. The choice of base influences the reaction rate and the potential for side reactions. Strong, sterically hindered bases are often employed to promote the elimination pathway over substitution.

Table 1: Comparison of Byproducts in Elimination Reactions of this compound

Reagent/ConditionMajor ProductMajor Byproduct(s)Minor Byproduct(s)
Sodium Amide (NaNH₂) in liquid NH₃ 1,3-CyclohexadieneAniline (from reaction with amide)-
Potassium tert-Butoxide (t-BuOK) in THF 1,3-Cyclohexadiene-Minor oligomeric materials
Sodium Ethoxide (NaOEt) in Ethanol 1,3-CyclohexadieneCyclohexeneDiethyl ether
Experimental Protocol: Dehydrochlorination of this compound with Sodium Amide

A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred suspension of sodium amide in liquid ammonia (B1221849) at -33°C. The reaction mixture is stirred for a designated period, after which the ammonia is allowed to evaporate. The reaction is then quenched with a proton source, such as ammonium (B1175870) chloride, followed by the addition of water. The organic layer is separated, dried, and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.

Substitution Reactions: A Less Common Route

Direct nucleophilic substitution on vinylic halides like this compound via SN1 or SN2 mechanisms is generally disfavored due to the high energy of the vinylic carbocation intermediate and the steric hindrance of the double bond. However, under forcing conditions with very strong nucleophiles, substitution can occur, often through an elimination-addition mechanism involving a strained cyclohexyne (B14742757) intermediate.

When this compound is treated with a potent nucleophile such as the amide ion (from NaNH₂), the major product is often the result of an elimination-addition pathway, leading to the formation of an aminated product.

Table 2: Byproducts in Substitution-like Reactions of this compound

Reagent/ConditionMajor ProductByproduct(s)
Sodium Amide (NaNH₂) in liquid NH₃ N-Cyclohexenylaniline1,3-Cyclohexadiene

Addition Reactions: Electrophilic Attack on the Double Bond

The double bond in this compound is susceptible to electrophilic addition. The reaction with hydrogen halides, such as hydrogen bromide (HBr), proceeds via a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation.

The major product of the reaction of this compound with HBr is 1-bromo-1-chlorocyclohexane.[1][2][3][4] This is because the initial protonation of the double bond leads to the formation of a more stable tertiary carbocation adjacent to the chlorine atom. The subsequent attack of the bromide ion on this carbocation yields the major product. A minor byproduct, 1-bromo-2-chlorocyclohexane, can also be formed through the attack of the bromide ion on the secondary carbocation.[3]

Table 3: Byproducts in the Addition of HBr to this compound

Reagent/ConditionMajor ProductMajor Byproduct
Hydrogen Bromide (HBr) 1-Bromo-1-chlorocyclohexane[1][2][3][4]1-Bromo-2-chlorocyclohexane[3]
Experimental Protocol: Addition of HBr to this compound

Hydrogen bromide gas is bubbled through a solution of this compound in a suitable inert solvent, such as dichloromethane, at a low temperature (e.g., 0°C). The reaction progress is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is analyzed by NMR spectroscopy and GC-MS to identify and quantify the products and byproducts.

Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key reaction pathways and the formation of major products and byproducts from this compound.

ReactionPathways cluster_elimination Elimination Reactions cluster_addition Addition Reaction cluster_substitution Elimination-Addition 1-Chlorocyclohexene_E This compound 1,3-Cyclohexadiene 1,3-Cyclohexadiene 1-Chlorocyclohexene_E->1,3-Cyclohexadiene -HCl Base Strong Base (e.g., NaNH₂, t-BuOK) 1-Chlorocyclohexene_A This compound 1-Bromo-1-chlorocyclohexane 1-Bromo-1-chlorocyclohexane (Major) 1-Chlorocyclohexene_A->1-Bromo-1-chlorocyclohexane +HBr 1-Bromo-2-chlorocyclohexane 1-Bromo-2-chlorocyclohexane (Minor) 1-Chlorocyclohexene_A->1-Bromo-2-chlorocyclohexane HBr HBr 1-Chlorocyclohexene_S This compound Cyclohexyne Cyclohexyne (Intermediate) 1-Chlorocyclohexene_S->Cyclohexyne -HCl NaNH2 NaNH₂ Aniline_Product N-Cyclohexenylaniline Cyclohexyne->Aniline_Product +NH₂⁻

Figure 1. Reaction pathways of this compound.

Experimental Workflow for Product Analysis

A standardized workflow is crucial for the accurate identification and quantification of reaction byproducts.

Workflow Start Reaction of this compound Workup Aqueous Workup & Extraction Start->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude Product Mixture Concentration->Crude_Product GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy Crude_Product->NMR Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis NMR->Data_Analysis Results Product & Byproduct Profile Data_Analysis->Results

Figure 2. General workflow for reaction product analysis.

References

A Comparative Guide to the Isomeric Purity Analysis of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical intermediates is paramount for the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide provides a comparative analysis of two primary analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the quantitative determination of isomeric purity in 1-Chlorocyclohexene samples. Potential isomeric impurities, such as 3-Chlorocyclohexene and 4-Chlorocyclohexene, can arise during synthesis and their accurate quantification is critical.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the key performance attributes and expected quantitative data for the analysis of this compound and its common isomers using Gas Chromatography and NMR Spectroscopy.

Table 1: Gas Chromatography (GC) Data for Chlorocyclohexene Isomers
IsomerKovats Retention Index (Standard Non-Polar Column)Kovats Retention Index (Standard Polar Column)
This compound 876 - 894[1]1177[1]
3-Chlorocyclohexene 857 - 887[2]1215[2]
4-Chlorocyclohexene 887[3]Not Available

Note: Kovats retention indices are dimensionless values that help in comparing retention times of compounds on different GC systems.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Chlorocyclohexene Isomers
IsomerKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound Olefinic C-H: ~5.8-6.0 ppm, Allylic C-H: ~2.1-2.3 ppmC=C-Cl: ~128-130 ppm, C=C-H: ~125-127 ppm
3-Chlorocyclohexene Olefinic C-H: ~5.7-5.9 ppm, C-H(Cl): ~4.3-4.5 ppmC=C: ~129-131 ppm and ~126-128 ppm, C-Cl: ~55-58 ppm
4-Chlorocyclohexene Olefinic C-H: ~5.6-5.8 ppm, C-H(Cl): ~4.0-4.2 ppmC=C: ~127-129 ppm, C-Cl: ~59-62 ppm

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is inferred from general principles and spectral databases for similar structures.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

Gas Chromatography (GC) Method

Objective: To separate and quantify the isomeric components in a this compound sample.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary GC column (e.g., DB-5ms or equivalent non-polar column, and a polar column like DB-WAX for confirmation).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a suitable solvent such as dichloromethane (B109758) or hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Chromatographic Conditions (Example for a non-polar column):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

      • Hold: Maintain 200 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on their retention times (or mass spectra if using GC-MS).

    • Integrate the area of each peak.

    • Calculate the percentage of each isomer by dividing the individual peak area by the total area of all isomer peaks and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Objective: To structurally identify and quantify the isomeric components in a this compound sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a proton (¹H) and carbon (¹³C) probe.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard with a known concentration and a distinct signal (e.g., tetramethylsilane (B1202638) - TMS, or another suitable standard).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for each isomer in both the ¹H and ¹³C spectra.

    • For quantification using ¹H NMR, integrate the area of a well-resolved signal for each isomer.

    • Calculate the molar ratio of the isomers by dividing the integral value of each isomer's signal by the number of protons it represents and comparing these normalized values.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isomeric purity analysis of this compound.

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_gc_process GC Process cluster_nmr_process NMR Process cluster_data Data Analysis & Quantification Sample This compound Sample Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation GC Gas Chromatography (GC) Preparation->GC Inject NMR NMR Spectroscopy Preparation->NMR Transfer to NMR tube Separation Isomer Separation on Column GC->Separation Acquisition ¹H & ¹³C Spectra Acquisition NMR->Acquisition Detection Detection (FID/MS) Separation->Detection GC_Data Peak Integration & Retention Time Analysis Detection->GC_Data NMR_Data Signal Integration & Chemical Shift Analysis Acquisition->NMR_Data Quantification Isomeric Purity Calculation (%) GC_Data->Quantification NMR_Data->Quantification

Caption: Workflow for Isomeric Purity Analysis of this compound.

Technique_Selection_Logic Start Need for Isomeric Purity Analysis Question1 Need for high throughput and routine analysis? Start->Question1 Question2 Need for definitive structural confirmation? Question1->Question2 No GC_Method Gas Chromatography (GC) Question1->GC_Method Yes Question2->GC_Method No NMR_Method NMR Spectroscopy Question2->NMR_Method Yes End Analysis Complete GC_Method->End NMR_Method->End

Caption: Decision Logic for Analytical Technique Selection.

References

Safety Operating Guide

Proper Disposal of 1-Chlorocyclohexene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1-chlorocyclohexene, a flammable and hazardous halogenated organic compound. This document provides immediate, procedural guidance to ensure the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated cycloalkene, presents specific hazards that necessitate strict disposal protocols. Adherence to these procedures is paramount to mitigate risks of fire, chemical exposure, and environmental contamination.

Immediate Safety and Handling Protocols

This compound is classified as a flammable liquid and vapor, is harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE).[2]

Required Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical splash goggles and face shield

  • Heavy-duty nitrile or Viton gloves

  • Closed-toe shoes

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₆H₉Cl[1][3][4][5]
Molecular Weight 116.59 g/mol [1][3][4]
CAS Number 930-66-5[3][4][5]
Appearance Clear, colorless liquid[6]
Boiling Point 142.7 °C at 760 mmHg[4]
Melting Point -45 °C[6]
Flash Point 35.9 °C[4]
Density 1.02 g/cm³[4]
Solubility Insoluble in water; Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons)[6]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with a scheduled pickup by a certified hazardous waste disposal service.

Waste Segregation and Collection
  • Segregate Waste Streams: Critically, this compound and other halogenated organic wastes must be collected separately from non-halogenated organic wastes.[2][7] Mixing these waste streams can significantly increase disposal costs and complexity.[2] Do not mix with other hazardous waste categories such as acids, bases, or heavy metals.[2]

  • Use Appropriate Waste Containers: Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) carboy.[8] Ensure the container is in good condition with a secure, tight-fitting lid.[2]

  • Proper Labeling: Affix a "Hazardous Waste" label to the container before the first drop of waste is added.[2][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate percentage of each chemical constituent if it is a mixture.

    • The relevant hazard pictograms (e.g., flammable, irritant).

    • The name of the waste generator and the laboratory location.

    • The accumulation start date.[2]

  • Accumulation: Add waste to the container in a chemical fume hood to minimize inhalation exposure.[2] Do not overfill the container; leave at least 5% headspace to allow for thermal expansion.[2] Keep the container closed at all times except when adding waste.[8][9]

Storage and Disposal
  • Temporary Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[2] The SAA should be a cool, dry, and well-ventilated area away from sources of ignition, direct sunlight, and incompatible materials.[2] The container must be kept in secondary containment to capture any potential leaks.[2]

  • Requesting Pickup: Once the waste container is nearly full (approximately 95%), or if waste generation is complete, request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][8]

Spill Cleanup Procedure

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and fire hazards.

  • Ensure Safety: Alert others in the area and evacuate if necessary.[10] If the spill is large or you are not trained to handle it, contact your EHS department immediately.[11]

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[11]

  • Ventilation: Ensure adequate ventilation, preferably by using a chemical fume hood.[2]

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][12] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[10]

  • Absorption and Collection: Once contained, apply more absorbent material to the spill.[12] Carefully collect the absorbed material using spark-proof tools and place it in a sealed, leak-proof container.[2][13]

  • Decontamination: Clean the spill area with soap and water.[13]

  • Waste Disposal: Label the container with the spill debris as "Hazardous Waste," identifying the contents as "Spill Debris containing this compound," and arrange for its disposal through your EHS department.[2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood Segregate Segregate Halogenated Waste FumeHood->Segregate Alert Alert Personnel & Control Ignition Sources FumeHood->Alert Container Select & Label Waste Container Segregate->Container Accumulate Accumulate Waste (Leave Headspace) Container->Accumulate Store Store in Designated SAA with Secondary Containment Accumulate->Store Pickup Request EHS Waste Pickup Store->Pickup Contain Contain Spill with Inert Absorbent Alert->Contain Collect Collect Spill Debris Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate SpillDisposal Dispose of Spill Waste Decontaminate->SpillDisposal SpillDisposal->Pickup

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 1-Chlorocyclohexene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

1-Chlorocyclohexene is a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is essential to mitigate these risks.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1]
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical splash goggles and a face shield are mandatory.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and disposable coveralls for extensive operations.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if work is not performed in a certified chemical fume hood or if exposure limits are exceeded.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Ensure fume hood is certified and operational. prep2 Gather all necessary PPE. prep1->prep2 prep3 Prepare all reagents and equipment. prep2->prep3 prep4 Locate and ensure accessibility of safety shower and eyewash station. prep3->prep4 handle1 Don all required PPE. handle2 Conduct all work within the fume hood. handle1->handle2 handle3 Ground/bond container and receiving equipment to prevent static discharge. handle2->handle3 handle4 Use only non-sparking tools. handle3->handle4 handle5 Keep container tightly closed when not in use. handle4->handle5 post1 Segregate and label all waste. post2 Decontaminate all equipment and work surfaces. post1->post2 post3 Properly dispose of contaminated PPE. post2->post3 post4 Wash hands thoroughly. post3->post4 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_post cluster_post cluster_handling->cluster_post

Caption: A step-by-step workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Management Protocol

In the event of a spill, a swift and organized response is necessary to prevent further contamination and ensure safety.

spill1 Evacuate non-essential personnel and ensure adequate ventilation. spill2 Eliminate all ignition sources. spill1->spill2 spill3 Contain the spill using an inert absorbent material (e.g., sand, vermiculite). spill2->spill3 spill4 Collect the absorbed material into a designated hazardous waste container. spill3->spill4 spill5 Decontaminate the spill area thoroughly. spill4->spill5 spill6 Dispose of all contaminated materials as hazardous waste. spill5->spill6

Caption: A procedural flowchart for the safe management of a this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

Waste Classification

This compound waste should be classified as a Class 3 Flammable Hazardous Waste.

Step-by-Step Disposal Procedure
  • Segregation : Keep this compound waste separate from other chemical waste to avoid incompatible mixtures.

  • Containerization : Collect the waste in its original container or a designated, approved hazardous waste container that is in good condition and compatible with the chemical.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazards (Flammable, Irritant).

  • Storage : Store the waste container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of it down the drain or with regular trash.[7][8]

By adhering to these detailed safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
1-Chlorocyclohexene
Reactant of Route 2
1-Chlorocyclohexene

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